molecular formula C11H13NO2 B180260 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid CAS No. 179185-78-5

2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid

Cat. No.: B180260
CAS No.: 179185-78-5
M. Wt: 191.23 g/mol
InChI Key: ASAYGFYEVSZTBI-UHFFFAOYSA-N
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Description

2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-10(11(13)14)9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAYGFYEVSZTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619012
Record name Amino(2,3-dihydro-1H-inden-1-yl)acetic acid
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Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179185-78-5
Record name α-Amino-2,3-dihydro-1H-indene-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179185-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amino(2,3-dihydro-1H-inden-1-yl)acetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20619012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, also known as L-β-indanylglycine, is a non-proteinogenic, chiral amino acid that has garnered significant interest in medicinal chemistry and pharmaceutical research. Its rigid, bicyclic indane scaffold imparts conformational constraint, a desirable feature in the design of bioactive molecules. This property can lead to enhanced metabolic stability and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the chemical and physical properties of this unique amino acid, its synthesis, and its application as a key building block in the development of novel therapeutics. While the compound itself is not typically evaluated for direct biological activity, its incorporation into larger molecules has led to the discovery of potent anti-inflammatory, antibacterial, and antiviral agents.

Chemical and Physical Properties

(S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a white solid with the molecular formula C₁₁H₁₃NO₂.[1][2][3] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name (2S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid[2]
Synonyms L-β-indanylglycine, L-2-Indanylglycine[2]
CAS Number 155239-51-3[1][2][3]
Molecular Formula C₁₁H₁₃NO₂[1][2][3]
Molecular Weight 191.23 g/mol [1][2]
Appearance White solid[4]
Purity Typically ≥97%[5]
Predicted Boiling Point 372.9 ± 25.0 °C[3]
Predicted Density 1.254 ± 0.06 g/cm³[3]
Solubility Soluble in common organic solvents[4]

Synthesis and Characterization

The synthesis of (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid often involves a multi-step process, with a key step being the enzymatic resolution to obtain the desired (S)-enantiomer. A general synthetic workflow is outlined below.

G cluster_synthesis Synthesis of (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid start Starting Materials (e.g., Indan-2-one) racemic_synthesis Synthesis of Racemic Amino Acid start->racemic_synthesis enzymatic_resolution Enzymatic Resolution (e.g., using a lipase) racemic_synthesis->enzymatic_resolution separation Separation of Enantiomers enzymatic_resolution->separation hydrolysis Hydrolysis of Acylated Amine enzymatic_resolution->hydrolysis e.g., selective acylation of one enantiomer s_enantiomer (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid separation->s_enantiomer r_enantiomer (R)-enantiomer (by-product) separation->r_enantiomer hydrolysis->s_enantiomer

General Synthetic Workflow
Representative Experimental Protocol: Enzymatic Resolution

A common method for obtaining the enantiomerically pure amino acid is through enzymatic resolution of a racemic mixture. This can be achieved by the selective hydrolysis of an ester derivative or the selective acylation of the amino group of one enantiomer catalyzed by a lipase, such as Candida antarctica lipase B (CAL-B).

Protocol: Lipase-Catalyzed Acetylation for Resolution

  • Substrate Preparation: The racemic 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is dissolved in an appropriate organic solvent (e.g., tert-butyl methyl ether).

  • Acylating Agent: An acylating agent, such as ethyl acetate, is added to the reaction mixture.

  • Enzyme Addition: Immobilized Candida antarctica lipase B (CAL-B) is added to the mixture.

  • Reaction: The suspension is agitated at a controlled temperature (e.g., 60 °C) for a specified period, during which the lipase selectively acetylates the (R)-enantiomer.

  • Monitoring: The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of the unreacted (S)-amino acid.

  • Work-up and Separation: Once the desired conversion is reached, the enzyme is filtered off. The unreacted (S)-amino acid can then be separated from the acetylated (R)-enantiomer by extraction or chromatography. The acetylated (R)-enantiomer can be hydrolyzed back to the racemic mixture for recycling.

Applications in Drug Discovery and Development

The primary utility of (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid lies in its role as a chiral building block for the synthesis of peptidomimetics and other complex molecules with therapeutic potential. Its rigid structure helps to pre-organize the conformation of the final compound, which can lead to increased potency and selectivity for its biological target.

Anti-inflammatory Agents

Derivatives of indane carboxylic acids have been investigated for their anti-inflammatory properties. The incorporation of the amino acid moiety can modulate the pharmacokinetic and pharmacodynamic properties of these compounds.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard method to screen for acute anti-inflammatory activity.

  • Animals: Wistar rats are typically used.

  • Compound Administration: The test compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally to the rats. A control group receives only the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce inflammation.

  • Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. The ED₅₀ (the dose that causes 50% inhibition of edema) can be determined.

Antibacterial Agents

Aminoindane derivatives have shown promise as antibacterial agents, particularly against multidrug-resistant strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Bacterial Strains: Strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii are used.

  • Culture Preparation: The bacteria are cultured in a suitable broth medium (e.g., Mueller-Hinton broth) to a standardized concentration.

  • Microdilution Assay: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Quantitative Data for Aminoindane Derivatives:

CompoundTarget OrganismMIC (µg/mL)
Aminoindane Derivative 8A. baumannii3.9025 - 15.625
MRSA3.9025 - 15.625
Aminoindane Derivative 9A. baumannii3.9025 - 15.625
MRSA3.9025 - 15.625

Data from a study on previously synthesized aminoindane derivatives, where compound 8 contains a carboxylic acid functional group.[1]

Antiviral Agents: CD4-Mimetic Compounds

A significant application of the indane scaffold, including derivatives of the title amino acid, is in the development of small-molecule HIV-1 entry inhibitors known as CD4-mimetic compounds (CD4mcs). These compounds bind to the HIV-1 envelope glycoprotein gp120, mimicking the natural receptor CD4 and inducing conformational changes that inactivate the virus.

Experimental Protocol: HIV-1 Entry Inhibition Assay

  • Cell Line: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain Tat-inducible luciferase and β-galactosidase reporter genes, are commonly used.

  • Virus: A laboratory-adapted or clinical isolate of HIV-1 is used.

  • Assay Procedure: TZM-bl cells are plated in 96-well plates. The test compound is serially diluted and pre-incubated with the virus. This mixture is then added to the cells.

  • Incubation: The plates are incubated for 48 hours to allow for viral entry and reporter gene expression.

  • Data Acquisition: The luciferase activity is measured using a luminometer.

  • Data Analysis: The concentration at which the compound inhibits 50% of viral entry (IC₅₀) is calculated.

Quantitative Data for an Indane-Core CD4-Mimetic (BNM-III-170):

Virus StrainIC₅₀ (µM)
HIV-1 JRFL9.6 ± 2.9

BNM-III-170 is a lead CD4-mimetic compound with an indane scaffold.

Signaling Pathways and Logical Relationships

As (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a synthetic building block, there is no direct research on its effects on specific signaling pathways. However, the derivatives synthesized from it are designed to interact with specific biological targets and modulate their downstream signaling. For example, CD4-mimetic compounds initiate a series of conformational changes in the HIV-1 envelope glycoprotein, which is a logical relationship of molecular interactions rather than a cellular signaling pathway.

G cluster_workflow Drug Discovery Workflow with L-β-Indanylglycine building_block (S)-2-amino-2-(2,3-dihydro- 1H-inden-2-yl)acetic acid synthesis Synthesis of Derivatives building_block->synthesis derivatives Bioactive Compound Derivatives synthesis->derivatives in_vitro In Vitro Assays (e.g., MIC, IC50) derivatives->in_vitro in_vivo In Vivo Assays (e.g., Animal Models) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vitro->sar in_vivo->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Design candidate Drug Candidate lead_optimization->candidate

Drug Discovery and Development Workflow

Conclusion

(S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a valuable and versatile chiral building block in modern medicinal chemistry. Its conformationally restricted indane core provides a robust scaffold for the design of novel therapeutics with improved pharmacological profiles. While the amino acid itself is not biologically active, its incorporation into larger molecules has led to the development of potent anti-inflammatory, antibacterial, and antiviral compounds. This technical guide has provided an overview of its properties, synthesis, and applications, highlighting its importance for researchers and scientists in the field of drug discovery and development. Further exploration of derivatives incorporating this unique amino acid holds significant promise for the identification of new and effective therapeutic agents.

References

An In-Depth Technical Guide to the Synthesis of (R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry due to its conformationally constrained indane scaffold. This structural feature can enhance metabolic stability and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining the enantiomerically pure (R)-isomer of this amino acid. The core of this guide focuses on a proposed asymmetric synthesis utilizing a chiral nickel(II) complex of a glycine Schiff base, a powerful methodology for the preparation of tailor-made amino acids. Additionally, alternative and complementary approaches, such as enzymatic resolution, are discussed. Detailed experimental protocols, data presentation in tabular format, and visualizations of the synthetic pathways are provided to facilitate practical implementation in a research and development setting.

Introduction

The synthesis of unnatural amino acids with defined stereochemistry is of paramount importance in modern drug discovery. The incorporation of conformationally restricted moieties, such as the 2,3-dihydro-1H-indene (indane) ring system, into peptide and small molecule therapeutics can lead to improved pharmacological properties. (R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid presents a unique scaffold where the amino acid backbone is directly attached to the five-membered ring of the indane system, imparting significant conformational rigidity. This guide outlines a robust and adaptable synthetic approach to access the enantiomerically pure (R)-isomer of this valuable compound.

Proposed Asymmetric Synthesis via a Chiral Nickel(II) Complex

The alkylation of chiral nickel(II) complexes of glycine Schiff bases has emerged as a leading methodology for the asymmetric synthesis of a wide variety of α-amino acids.[1][2][3] This approach offers high stereocontrol, operational simplicity, and the potential for scalability. We propose a synthetic route based on the diastereoselective bis-alkylation of a chiral Ni(II)-glycine complex with 1,2-bis(bromomethyl)benzene to construct the indane ring system.

Overall Synthetic Strategy

The proposed synthesis involves three main stages:

  • Preparation of the Chiral Nickel(II) Complex: Formation of the key chiral nickel(II) complex from a chiral ligand, glycine, and a nickel(II) source.

  • Diastereoselective Bis-Alkylation: The crucial C-C bond-forming step where the indane ring is constructed via reaction with 1,2-bis(bromomethyl)benzene.

  • Hydrolysis and Isolation: Cleavage of the chiral auxiliary and nickel to release the target (R)-amino acid.

Asymmetric Synthesis Workflow A Chiral Ligand + Glycine + Ni(II) Source B Chiral Ni(II)-Glycine Complex A->B Complexation D Diastereoselective Bis-Alkylation B->D C 1,2-Bis(bromomethyl)benzene C->D E Cyclized Ni(II) Complex D->E Intramolecular Cyclization F Acid Hydrolysis E->F G (R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid F->G Isolation & Purification H Recovered Chiral Ligand F->H Recovery

Figure 1: Proposed workflow for the asymmetric synthesis.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of related amino acids using chiral nickel(II) complexes.[1][4]

Step 1: Preparation of the Chiral (S)-N-(2-Benzoyl-4-chlorophenyl)-1-benzylpyrrolidine-2-carboxamide Ligand

This chiral ligand is a key component for inducing asymmetry. Its synthesis from commercially available starting materials is a prerequisite.

Step 2: Preparation of the Chiral Nickel(II) Complex of Glycine Schiff Base

  • Materials:

    • (S)-N-(2-Benzoyl-4-chlorophenyl)-1-benzylpyrrolidine-2-carboxamide

    • Glycine

    • Nickel(II) nitrate hexahydrate

    • Sodium hydroxide

    • Methanol

  • Procedure:

    • A solution of sodium hydroxide (2.0 eq) in methanol is added to a stirred suspension of the chiral ligand (1.0 eq) and glycine (1.2 eq) in methanol.

    • The mixture is heated to reflux for 30 minutes.

    • A solution of nickel(II) nitrate hexahydrate (1.0 eq) in methanol is added dropwise, and the resulting mixture is refluxed for 2 hours.

    • The reaction mixture is cooled to room temperature, and the precipitated chiral nickel(II)-glycine complex is collected by filtration, washed with methanol, and dried under vacuum.

Step 3: Diastereoselective Bis-Alkylation

  • Materials:

    • Chiral Nickel(II)-Glycine Complex

    • 1,2-Bis(bromomethyl)benzene

    • Sodium tert-butoxide

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred suspension of the chiral nickel(II)-glycine complex (1.0 eq) in anhydrous DMF at room temperature under an inert atmosphere, sodium tert-butoxide (2.2 eq) is added portion-wise.

    • The mixture is stirred for 30 minutes, resulting in a deep red solution of the glycine enolate.

    • A solution of 1,2-bis(bromomethyl)benzene (1.1 eq) in anhydrous DMF is added dropwise over 1 hour.

    • The reaction mixture is stirred at room temperature for 24 hours.

    • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

    • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude cyclized nickel(II) complex.

Step 4: Hydrolysis and Isolation of (R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid

  • Materials:

    • Crude Cyclized Nickel(II) Complex

    • 6 M Hydrochloric acid

    • Dowex 50WX8 ion-exchange resin

  • Procedure:

    • The crude cyclized nickel(II) complex is suspended in 6 M hydrochloric acid and heated to reflux for 6 hours.

    • The mixture is cooled to room temperature, and the precipitated chiral ligand is recovered by filtration.

    • The aqueous filtrate is washed with diethyl ether to remove any remaining organic impurities.

    • The aqueous layer is concentrated under reduced pressure.

    • The residue is dissolved in water and passed through a column of Dowex 50WX8 ion-exchange resin (H+ form).

    • The column is washed with water and then eluted with 2 M aqueous ammonia.

    • The ammonia fractions containing the amino acid are collected, combined, and concentrated under reduced pressure to afford the crude (R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Expected Data and Characterization

The following table summarizes the expected quantitative data for the synthesis.

StepProductExpected Yield (%)Expected Diastereomeric Excess (de) (%)
Complexation Chiral Ni(II)-Glycine Complex>90N/A
Bis-Alkylation Cyclized Ni(II) Complex70-85>95
Hydrolysis & Isolation (R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid85-95>98 (after purification)

Table 1: Expected Quantitative Data for the Asymmetric Synthesis.

Alternative Synthetic Strategies

While the chiral nickel(II) complex approach is highly promising, other strategies can be considered for the synthesis of (R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.

Enzymatic Resolution

Enzymatic resolution is a powerful technique for separating enantiomers of racemic amino acids and their derivatives.[5] This approach relies on the high enantioselectivity of enzymes, such as lipases or proteases, to selectively react with one enantiomer, allowing for the separation of the two.

Enzymatic Resolution Workflow A Racemic 2-amino-2-(indan-2-yl)acetic acid ester C Selective Hydrolysis A->C B Enzyme (e.g., Lipase) B->C D (R)-Amino Acid C->D E (S)-Amino Ester (unreacted) C->E F Separation D->F E->F G Hydrolysis E->G H (S)-Amino Acid G->H

Figure 2: General workflow for enzymatic kinetic resolution.

Experimental Considerations for Enzymatic Resolution:

  • Substrate: The racemic amino acid would first need to be synthesized and then esterified (e.g., methyl or ethyl ester) to be a suitable substrate for many hydrolases.

  • Enzyme Screening: A panel of commercially available lipases and proteases would be screened to identify an enzyme with high activity and enantioselectivity for the substrate.

  • Reaction Conditions: Optimization of pH, temperature, solvent, and reaction time is crucial for achieving high conversion and enantiomeric excess.

  • Separation: After the resolution, the resulting amino acid and unreacted ester must be separated, typically by extraction or chromatography.

Conclusion

This technical guide has outlined a detailed and robust strategy for the asymmetric synthesis of (R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a valuable building block for drug discovery. The proposed route, leveraging the power of chiral nickel(II) complex chemistry, offers a clear path to obtaining the target molecule in high yield and enantiopurity. The inclusion of alternative enzymatic resolution strategies provides additional avenues for researchers to explore. The provided experimental protocols, data tables, and visual workflows are intended to serve as a practical resource for scientists engaged in the synthesis of novel and complex amino acid derivatives.

References

An In-Depth Technical Guide to the Structure and Stereochemistry of L-β-Indanylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-β-Indanylglycine, systematically named (2S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, is a non-proteinogenic β-amino acid.[1][2][3] Its structure incorporates a rigid indanyl moiety, which imparts significant conformational constraints. This unique structural feature has made L-β-indanylglycine a valuable building block in medicinal chemistry and peptide design. The fixed orientation of the indanyl group can influence the secondary structure of peptides and enhance binding affinity and selectivity to biological targets. This guide provides a comprehensive overview of the structure, stereochemistry, and physicochemical properties of L-β-indanylglycine, along with a detailed, generalized protocol for its asymmetric synthesis and characterization.

Chemical Structure and Stereochemistry

The chemical structure of L-β-indanylglycine consists of a glycine backbone where the α-carbon is substituted with an indan-2-yl group. The "L" configuration at the α-carbon corresponds to the (S) stereochemistry, as defined by the Cahn-Ingold-Prelog priority rules.[1][2][3]

Caption: 2D structure of L-β-indanylglycine highlighting the (S)-stereocenter.

The presence of the chiral center at the α-carbon gives rise to two enantiomers: L-β-indanylglycine ((S)-enantiomer) and D-β-indanylglycine ((R)-enantiomer). The biological activity of molecules containing this amino acid is often highly dependent on this stereochemistry.

Physicochemical Properties

A summary of the key physicochemical properties of L-β-indanylglycine is presented in the table below. These are primarily computed values due to the limited availability of experimental data in public literature.

PropertyValueSource
IUPAC Name (2S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid[1][2][3]
CAS Number 155239-51-3[2][3]
Molecular Formula C₁₁H₁₃NO₂[1][2][3]
Molecular Weight 191.23 g/mol [1][2][3]
XLogP3 -1.1[1][3]
Hydrogen Bond Donor Count 2[1][3]
Hydrogen Bond Acceptor Count 3[1][3]
Rotatable Bond Count 2[1][3]
Exact Mass 191.094628657 Da[1][3]
Monoisotopic Mass 191.094628657 Da[1][3]
Topological Polar Surface Area 63.3 Ų[1][3]
Heavy Atom Count 14[1][3]

Experimental Protocols

Asymmetric Synthesis of L-β-Indanylglycine

Logical Workflow for Asymmetric Synthesis

asymmetric_synthesis_workflow start Start: Chiral Auxiliary + Glycine Derivative step1 Step 1: Formation of Chiral Glycine Equivalent start->step1 step2 Step 2: Deprotonation to form Chiral Enolate step1->step2 step3 Step 3: Diastereoselective Alkylation with Indanyl Electrophile step2->step3 step4 Step 4: Chromatographic Separation of Diastereomers step3->step4 step5 Step 5: Hydrolysis and Removal of Chiral Auxiliary step4->step5 step6 Step 6: Deprotection of Amino and Carboxyl Groups step5->step6 end End: L-β-Indanylglycine step6->end

Caption: Generalized workflow for the asymmetric synthesis of L-β-indanylglycine.

Detailed Methodologies:

  • Formation of the Chiral Glycine Synthon: A chiral auxiliary, for instance, a derivative of (–)-8-(β-naphthyl)menthol, is reacted with a protected glycine derivative (e.g., N-protected glycine methyl ester) to form a chiral glycine synthon. This step introduces the stereochemical directing group.

  • Generation of the Chiral Enolate: The chiral glycine synthon is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (typically -78 °C) in an aprotic solvent like tetrahydrofuran (THF). This deprotonation selectively removes the α-proton to generate a chiral enolate.

  • Diastereoselective Alkylation: The chiral enolate is then reacted with a suitable electrophile, 2-bromoindan. The chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to the formation of the alkylated product with high diastereoselectivity.

  • Purification: The resulting diastereomers are separated using column chromatography on silica gel.

  • Removal of the Chiral Auxiliary: The chiral auxiliary is cleaved from the desired product, often under hydrolytic conditions (e.g., using aqueous acid or base).

  • Deprotection: Any protecting groups on the amino and carboxyl functionalities are removed to yield the final L-β-indanylglycine. The final product is typically purified by recrystallization or ion-exchange chromatography.

Stereochemical Analysis

The enantiomeric purity of the synthesized L-β-indanylglycine is determined by chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral reagent followed by analysis using standard chromatographic or spectroscopic techniques.

Spectroscopic Characterization

While specific experimental spectra for L-β-indanylglycine are not widely published, the expected spectroscopic features can be predicted based on the analysis of similar amino acids.

¹H and ¹³C NMR Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indanyl ring, the methylene protons of the five-membered ring, the α-proton, and the protons of the amino group. The chemical shift and multiplicity of the α-proton would be of particular interest for confirming the structure.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxyl carbon, the α-carbon, and the carbons of the indanyl moiety.

Infrared (IR) Spectroscopy

The IR spectrum of L-β-indanylglycine is expected to exhibit characteristic absorption bands corresponding to:

  • N-H stretching vibrations of the amino group (around 3200-3400 cm⁻¹).

  • C-H stretching vibrations of the aromatic and aliphatic parts of the indanyl group (around 2850-3100 cm⁻¹).

  • C=O stretching vibration of the carboxylic acid group (around 1700-1725 cm⁻¹).

  • N-H bending vibrations (around 1500-1650 cm⁻¹).

  • C-N stretching vibrations (around 1000-1250 cm⁻¹).

Biological Significance and Signaling Pathways

Currently, there is limited specific information in the public domain detailing the biological activity or the precise signaling pathways in which L-β-indanylglycine is directly involved. However, as a constrained β-amino acid, it is a valuable tool in the design of peptidomimetics. These mimetics are often developed to target a wide range of biological processes by mimicking or blocking the interactions of natural peptides with their receptors or enzymes.

Potential Areas of Application in Drug Discovery

biological_applications cluster_potential_targets Potential Biological Targets gpcr GPCRs proteases Proteases integrins Integrins l_beta_indanylglycine L-β-Indanylglycine (in Peptidomimetics) l_beta_indanylglycine->gpcr Modulation of Receptor Binding l_beta_indanylglycine->proteases Inhibition of Enzyme Activity l_beta_indanylglycine->integrins Antagonism of Cell Adhesion

Caption: Potential applications of L-β-indanylglycine in targeting various protein classes.

The incorporation of L-β-indanylglycine into peptide sequences can lead to compounds with enhanced metabolic stability and improved pharmacokinetic profiles. Its rigid structure can help in locking the peptide backbone into a bioactive conformation, thereby increasing its potency and selectivity for targets such as G-protein coupled receptors (GPCRs), proteases, and integrins. Further research is required to elucidate the specific biological roles and mechanisms of action of peptides containing L-β-indanylglycine.

Conclusion

L-β-indanylglycine is a conformationally constrained β-amino acid with significant potential in the fields of medicinal chemistry and drug discovery. Its rigid indanyl moiety provides a valuable scaffold for the design of novel peptidomimetics with improved biological properties. While detailed experimental data on its crystal structure and specific biological targets are still emerging, the established principles of asymmetric synthesis and spectroscopic analysis provide a solid foundation for its use in the development of new therapeutic agents. Future research focusing on the crystallographic analysis and biological evaluation of L-β-indanylglycine and its derivatives will undoubtedly expand its applications in science and medicine.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Indanylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of indanylglycine, with a focus on 2-indanylglycine. It is intended for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines experimental protocols, and visualizes important concepts to facilitate a deeper understanding of this compound.

Physical and Chemical Properties

Indanylglycine is a non-proteinogenic amino acid characterized by the presence of an indanyl moiety attached to the alpha-carbon of glycine. The position of the glycine substitution on the indane ring gives rise to different isomers, primarily 1-indanylglycine and 2-indanylglycine. Much of the available data pertains to the N-fluorenylmethyloxycarbonyl (Fmoc) protected form of L-2-indanylglycine, a derivative widely used in solid-phase peptide synthesis.

Core Molecule: 2-Indanylglycine

Table 1: Physical and Chemical Properties of 2-Indanylglycine

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂[1]
Molecular Weight 191.23 g/mol [1]
IUPAC Name 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid[1]
XLogP3 -1.1[1]
Topological Polar Surface Area 63.3 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]

Note: The data in Table 1 is computationally derived.

Fmoc-L-2-Indanylglycine

Table 2: Physical and Chemical Properties of Fmoc-L-2-Indanylglycine

PropertyValueSource
Molecular Formula C₂₆H₂₃NO₄[2][3]
Molecular Weight 413.47 g/mol [2][3]
Appearance Generally a white solid[2]
Boiling Point (Predicted) 656.8 ± 43.0 °C[2]
Density (Predicted) 1.298 ± 0.06 g/cm³[2]
pKa (Predicted) 3.80 ± 0.10[2]
Solubility Good solubility in common organic solvents[2]

Experimental Protocols

Synthesis of (S)-N-Fmoc-2-indanylglycine

A common method for the synthesis of (S)-N-Fmoc-2-indanylglycine involves the reaction of L-2-dihydroindanoglycine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).[2] The reaction is typically carried out in a suitable solvent system under controlled conditions to ensure the specific protection of the amino group. This process is a crucial step for the subsequent use of indanylglycine in solid-phase peptide synthesis.

Below is a generalized workflow for the synthesis and purification of Fmoc-protected amino acids, which can be adapted for Fmoc-L-2-indanylglycine.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start L-2-dihydroindanoglycine + Fmoc-Cl reaction Reaction in a suitable solvent (e.g., dioxane/water) with base (e.g., NaHCO₃) start->reaction acidification Acidification (e.g., with HCl) reaction->acidification extraction Extraction with an organic solvent (e.g., ethyl acetate) acidification->extraction drying Drying of organic phase (e.g., with Na₂SO₄) extraction->drying concentration Concentration under reduced pressure drying->concentration crystallization Crystallization (e.g., from ethyl acetate/hexane) concentration->crystallization end end crystallization->end Fmoc-L-2-indanylglycine

Workflow for the synthesis of Fmoc-L-2-indanylglycine.
Characterization by High-Performance Liquid Chromatography (HPLC)

The purity of indanylglycine and its derivatives can be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC). The following is a representative protocol that can be adapted for the analysis of 2-indanylglycine.

Sample Preparation:

  • Prepare a stock solution of the 2-indanylglycine sample in a suitable solvent, such as a mixture of water and acetonitrile (50:50 v/v), to a concentration of 1 mg/mL.

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Gradient: A typical gradient might be from 5% to 95% solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 214 nm or 254 nm.

  • Injection Volume: 10-20 µL.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve sample in Water/Acetonitrile filter Filter through 0.22 µm filter dissolve->filter inject Inject sample onto C18 column filter->inject separate Gradient elution with Water/Acetonitrile (TFA) inject->separate detect UV Detection at 214/254 nm separate->detect integrate Integrate peak area detect->integrate quantify Quantify using calibration curve integrate->quantify end end quantify->end Purity Assessment

Workflow for HPLC analysis of 2-indanylglycine.

Biological Activity and Signaling Pathways

Glycine Receptor Antagonism

L-β-Indanylglycine has been identified as a selective antagonist of the glycine receptor. The glycine receptor (GlyR) is a ligand-gated ion channel that mediates inhibitory neurotransmission, primarily in the spinal cord and brainstem.[4][5]

Mechanism of Action:

Glycine, the endogenous agonist, binds to the GlyR, causing the channel to open and allowing chloride ions (Cl⁻) to flow into the neuron.[4][6] This influx of negative ions hyperpolarizes the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect.

As an antagonist, L-β-indanylglycine is thought to bind to the glycine binding site on the GlyR without activating the channel. By occupying the binding site, it prevents glycine from binding and subsequently inhibits the opening of the chloride channel. This blockade of inhibitory signaling can lead to an increase in neuronal excitability.

Glycine Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the glycine receptor and the antagonistic action of L-β-indanylglycine.

G cluster_membrane Postsynaptic Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GlyR Glycine Receptor (GlyR) (Ligand-gated Cl⁻ channel) Cl_in Cl⁻ GlyR->Cl_in Channel Opens No_Cl_Influx No Cl⁻ Influx GlyR->No_Cl_Influx Channel Remains Closed Gly Glycine (Agonist) Gly->GlyR Binds and Activates IndanylGly L-β-Indanylglycine (Antagonist) IndanylGly->GlyR Binds and Blocks Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Cl_in->Hyperpolarization Influx leads to No_Hyperpolarization No Hyperpolarization No_Cl_Influx->No_Hyperpolarization Prevents

Antagonistic action of L-β-indanylglycine on the glycine receptor signaling pathway.

Applications in Research and Drug Development

The primary application of Fmoc-L-2-indanylglycine is as a building block in solid-phase peptide synthesis (SPPS).[2] Its rigid, bicyclic structure can be incorporated into peptides to introduce conformational constraints, which can be beneficial for enhancing binding affinity, selectivity, and metabolic stability of peptide-based drugs. The use of such non-natural amino acids is a key strategy in the development of peptide therapeutics, including peptide hormones and anti-tumor agents.[2]

The discovery of L-β-indanylglycine as a glycine receptor antagonist opens up possibilities for its use as a pharmacological tool to study the role of glycinergic signaling in various physiological and pathological processes. Furthermore, it could serve as a lead compound for the development of novel therapeutics targeting conditions where modulation of glycine receptor activity is desired, such as in certain neurological disorders.

References

Commercial Availability and Synthetic Pathways of 2-Amino-2-(indan-2-yl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 2-amino-2-(indan-2-yl)acetic acid, a non-proteinogenic amino acid of interest in medicinal chemistry and drug discovery. Furthermore, it details a key synthetic protocol for its preparation, offering valuable insights for researchers engaged in the synthesis of novel molecular entities.

Commercial Availability

2-Amino-2-(indan-2-yl)acetic acid, also known by synonyms such as D-2-Indanylglycine, is available from various chemical suppliers. The compound is typically offered as a racemic mixture or as specific stereoisomers, with purity levels generally suitable for research and development purposes. Below is a summary of representative commercial sources and their product specifications.

SupplierProduct Name/SynonymCAS NumberPurityNotes
Shanghai Macklin Biochemical Co., Ltd.(R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid181227-46-3Not specifiedSpot supply.[1]
SHANGHAI ACMEC BIOCHEMICAL TECHNOLOGY CO., LTD.D-2-INDANYLGLYCINE181227-46-3Not specifiedSpot supply.[1]
BOC SciencesD-α-Indanylglycine181227-46-397%Available as a powder.[2]
Appretech Scientific Limited(2R)-2-amino-2-indan-2-yl-acetic acid181227-46-398% minInquire for availability.
Weifang Yangxu Group Co., Ltd.D-2-INDANYLGLYCINE181227-46-399%Available in bulk quantities.
ChemicalBookD-2-INDANYLGLYCINE181227-46-3VariesLists multiple suppliers.[3]

Synthesis of 2-Amino-2-(indan-2-yl)acetic Acid

An efficient and scalable method for the preparation of 2-aminoindane-2-carboxylic acid has been reported, utilizing a two-step alkylation of a Ni(II)-complex of a glycine Schiff base. This approach provides a practical route to this and analogous sterically constrained amino acids.

Synthetic Pathway Overview

The synthesis involves the monoalkylation of a nickel(II) complex of a glycine Schiff base with α,α'-dibromo-o-xylene under phase-transfer conditions. This is followed by an intramolecular cyclization to form the indane ring system. The final step is the decomposition of the nickel complex to yield the desired 2-amino-2-(indan-2-yl)acetic acid.

Synthesis_Pathway A Ni(II) complex of glycine Schiff base C Monoalkylated intermediate complex A->C Phase-transfer alkylation B α,α'-Dibromo-o-xylene B->C D Cyclized indane complex C->D Intramolecular cyclization (NaO-t-Bu) E 2-Amino-2-(indan-2-yl)acetic acid D->E Decomposition

Synthesis of 2-amino-2-(indan-2-yl)acetic acid.

Experimental Protocol

The following protocol is based on the methodology described by Ellis et al. in the Journal of Organic Chemistry.

Step 1: Monoalkylation of the Ni(II)-Glycine Complex

  • To a solution of the Ni(II)-complex of the glycine Schiff base with 2-[N-(α-picolyl)amino]benzophenone (PAAP) in an appropriate organic solvent (e.g., toluene), add α,α'-dibromo-o-xylene.

  • Introduce a phase-transfer catalyst (e.g., a quaternary ammonium salt).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, perform an aqueous workup to isolate the crude monoalkylated intermediate complex. The product is typically used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Dissolve the crude monoalkylated complex from the previous step in a suitable solvent, such as dimethylformamide (DMF).

  • Add a strong base, for example, sodium tert-butoxide (NaO-t-Bu), to the solution at room temperature.

  • Stir the mixture until the intramolecular cyclization is complete, as indicated by TLC analysis.

  • Quench the reaction with a suitable proton source (e.g., water or a mild acid).

  • Extract the cyclized indane complex with an organic solvent and purify by standard methods such as column chromatography if necessary.

Step 3: Decomposition of the Complex and Isolation of the Amino Acid

  • Hydrolyze the purified cyclized indane complex using an acidic solution (e.g., hydrochloric acid) to liberate the free amino acid.

  • The hydrolysis also allows for the recovery of the chiral auxiliary ligand.

  • Isolate the crude 2-amino-2-(indan-2-yl)acetic acid by adjusting the pH to the isoelectric point, leading to its precipitation.

  • Collect the solid product by filtration and wash with a suitable solvent (e.g., cold water or ethanol).

  • Further purify the amino acid by recrystallization to obtain the final product of high purity.

This technical guide serves as a starting point for researchers interested in utilizing or synthesizing 2-amino-2-(indan-2-yl)acetic acid. For detailed experimental conditions and characterization data, it is recommended to consult the primary literature.

References

The Biological Activity of Conformationally Restricted Amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The incorporation of conformationally restricted amino acids into peptides is a powerful strategy in medicinal chemistry and drug discovery. By reducing the inherent flexibility of peptides, these modifications can pre-organize the molecule into a bioactive conformation, leading to significant improvements in binding affinity, target selectivity, metabolic stability, and cell permeability.[1][2][3][4] This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of conformationally restricted amino acids in peptide science. It includes a detailed examination of various constraining strategies, quantitative data on the resulting biological activity, step-by-step experimental protocols, and visualizations of key signaling pathways affected by these modified peptides.

Core Concepts: The Rationale for Conformational Restriction

Linear peptides often suffer from several drawbacks that limit their therapeutic potential, including conformational flexibility which leads to a significant entropic penalty upon binding to a target, and susceptibility to proteolytic degradation.[2][3] Constraining the peptide backbone through the introduction of modified amino acids addresses these limitations by:

  • Enhancing Binding Affinity: By locking the peptide into a conformation that mimics its bound state, the entropic cost of binding is reduced, leading to higher affinity for the target receptor.[3][4][5]

  • Improving Metabolic Stability: The rigid structure of constrained peptides can make them less susceptible to cleavage by proteases, thereby increasing their in vivo half-life.[2][6]

  • Increasing Cell Permeability: Certain conformational constraints, such as hydrocarbon stapling, can enhance the lipophilicity and helical character of peptides, facilitating their entry into cells to reach intracellular targets.[7][8]

  • Enhancing Target Selectivity: A more defined three-dimensional structure can lead to more specific interactions with the intended biological target, reducing off-target effects.[1]

Types of Conformationally Restricted Amino Acids and Constraining Strategies

A variety of unnatural amino acids and chemical strategies are employed to introduce conformational constraints into peptides.

Side-Chain to Side-Chain Cyclization

This common strategy involves covalently linking the side chains of two amino acid residues within a peptide sequence.

  • Disulfide Bonds: The oxidation of two cysteine residues to form a cystine bridge is a classic method for peptide cyclization. The incorporation of non-natural amino acids like D-penicillamine, which has two methyl groups on the β-carbon, can create a more rigid and stable disulfide bridge.[1]

  • Lactam Bridges: The formation of an amide bond between the side chains of an acidic amino acid (e.g., Aspartic acid, Glutamic acid) and a basic amino acid (e.g., Lysine, Ornithine) creates a stable lactam bridge.

  • Hydrocarbon Stapling: This technique involves incorporating two α-methyl, α-alkenyl amino acids at specific positions (e.g., i, i+4 or i, i+7) in a peptide sequence and then cross-linking them using ruthenium-catalyzed olefin metathesis. This method is particularly effective for stabilizing α-helical structures.[9]

Backbone Cyclization

This involves the formation of a peptide bond between the N-terminus and the C-terminus of a peptide, creating a "head-to-tail" cyclic structure. These peptides often exhibit enhanced stability and binding affinity.[2][10]

Incorporation of Rigid Amino Acids

The introduction of amino acids with inherently restricted conformations can rigidify the peptide backbone.

  • N-methylated Amino Acids: The methylation of the backbone amide nitrogen reduces the conformational freedom of the peptide chain and can improve metabolic stability and cell permeability.

  • α,α-disubstituted Amino Acids: Amino acids such as α-aminoisobutyric acid (Aib) have two substituents on the α-carbon, which severely restricts the possible phi (φ) and psi (ψ) dihedral angles, often inducing helical or turn conformations.[11]

  • Proline and its Analogs: The cyclic nature of proline restricts the peptide backbone. A wide range of proline analogs with different ring sizes and substitutions have been developed to fine-tune the conformational properties of peptides.[12][13] Examples include thiazolidine-4-carboxylic acid and oxazolidine-4-carboxylic acid.[14]

Quantitative Analysis of Biological Activity

The introduction of conformational constraints can have a profound impact on the biological activity of peptides. The following tables summarize quantitative data from studies on various constrained peptides, comparing their activity to their linear counterparts.

Table 1: Binding Affinity of Peptides Targeting the p53-MDM2/MDMX Interaction

The interaction between the tumor suppressor protein p53 and its negative regulators MDM2 and MDMX is a key target in cancer therapy.[15][16] Constrained peptides have been developed to inhibit this interaction and reactivate the p53 pathway.[17][18][19]

PeptideSequenceConstraint TypeTargetBinding Affinity (Kd)Reference
17–28p53ETFSDLWKLLPELinearMDM2~1-10 µM[15]
PMITSFAEYWNLLSPLinearMDM2Low nM[15]
PMI (N8A)TSFAEYWALLSPLinearMDM2490 pM[15]
PMI (N8A)TSFAEYWALLSPLinearMDMX2.4 nM[15]
DPMI-αTNWYANLEKLLRD-peptideMDM2219 nM[16]
DPMI-βTAWYANFEKLLRD-peptideMDM234.5 nM[17]
Table 2: Biological Activity of Cyclic vs. Linear Peptides
Peptide SystemConstraint TypeTarget/AssayMetricLinear PeptideConstrained PeptideFold ImprovementReference
RGD PentapeptideHead-to-tail cyclizationIntegrin αvβ3Binding AffinityLowerHigherNot quantified[10]
Chemotactic PeptideDpg incorporationHuman NeutrophilsED50~8-fold higher1~8[11]
p[63-82] analogDisulfide bridgeBioactivity assayActivityActiveInactive-[2]
Ribonuclease binderHead-to-tail cyclizationRibonucleaseKd35 nM0.26 nM135[20]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of peptides containing conformationally restricted amino acids.

Solid-Phase Peptide Synthesis (SPPS) of a Disulfide-Constrained Peptide

This protocol describes the synthesis of a cyclic peptide using Fmoc-D-Pen(Trt)-OH, a derivative of D-penicillamine, to form a rigid disulfide bridge.[1]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-Pen(Trt)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU or HATU (coupling reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Diethyl ether

  • Ammonium bicarbonate buffer (pH 8.5)

  • Reverse-phase HPLC system

  • Lyophilizer

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5 times).[1]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HATU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a ninhydrin test.

    • Wash the resin with DMF (5 times).[1]

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence, incorporating Fmoc-D-Pen(Trt)-OH at the desired positions.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.[1]

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.[1]

  • Disulfide Bond Formation (Oxidation):

    • Dissolve the crude linear peptide in an ammonium bicarbonate buffer (pH 8.5) at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization.

    • Stir the solution vigorously, open to the atmosphere, at room temperature for 12-24 hours.

    • Monitor the reaction progress by RP-HPLC and mass spectrometry.[1]

  • Purification and Lyophilization:

    • Purify the cyclic peptide by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final constrained peptide.[1]

Protease Stability Assay

This assay compares the stability of a constrained peptide to its linear counterpart in the presence of a protease.

Materials:

  • Linear and constrained peptides

  • Protease solution (e.g., Trypsin, Chymotrypsin, or plasma)

  • Assay buffer (e.g., Tris or PBS, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Peptide Solutions: Prepare stock solutions of the linear and constrained peptides in the assay buffer.

  • Reaction Setup:

    • In separate microcentrifuge tubes, mix the peptide solution with the protease solution to a final peptide concentration of ~50 µM.

    • Incubate the reactions at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Analysis:

    • Analyze the samples by RP-HPLC to monitor the disappearance of the full-length peptide peak over time.

    • Confirm the identity of the peaks using mass spectrometry.

  • Data Analysis: Plot the percentage of remaining peptide versus time to determine the half-life of each peptide.

Cell Penetration Assay using Epifluorescence Microscopy

This protocol quantifies the cellular uptake of fluorescently labeled stapled peptides.[7][21]

Materials:

  • FITC-labeled stapled peptides

  • HeLa or U2OS cells

  • 384-well clear bottom plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Hoechst stain (for nuclear counterstaining)

  • High-throughput epifluorescence microscope with automated image analysis software

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate and allow them to adhere overnight.

  • Peptide Treatment:

    • Replace the cell culture medium with fresh medium containing the FITC-labeled stapled peptide at the desired concentration (e.g., 1 µM).

    • Incubate for a specified time (e.g., 4 hours) at 37°C.

  • Washing and Staining:

    • Wash the cells with PBS to remove extracellular peptide.

    • Add Hoechst stain to the wells to label the cell nuclei.

  • Image Acquisition:

    • Acquire images using a high-throughput microscope in both the FITC and DAPI (for Hoechst) channels.

  • Image Analysis:

    • Use automated image analysis software to identify individual cells based on the nuclear stain.

    • Quantify the mean intracellular fluorescence intensity in the FITC channel for each cell.

  • Data Analysis: Calculate the average intracellular fluorescence across the cell population for each treatment condition.

Signaling Pathways and Experimental Workflows

Conformationally restricted peptides are particularly effective at modulating protein-protein interactions (PPIs), which are often challenging to target with small molecules.

The p53-MDM2 Signaling Pathway

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which binds to the N-terminal transactivation domain of p53, promoting its degradation.[15][16] In many cancers, MDM2 is overexpressed, leading to the inactivation of p53.[16] Peptides that mimic the α-helical region of p53 can competitively inhibit the p53-MDM2 interaction, thereby stabilizing p53 and reactivating its tumor-suppressive functions.

p53_MDM2_pathway cluster_0 Normal Cell cluster_1 Cancer Cell (MDM2 Overexpression) Cellular Stress Cellular Stress p53_active p53 (active) Cellular Stress->p53_active activates MDM2 MDM2 p53_active->MDM2 induces expression Cell Cycle Arrest Cell Cycle Arrest p53_active->Cell Cycle Arrest Apoptosis Apoptosis p53_active->Apoptosis p53_inactive p53 (inactive) MDM2->p53_active promotes degradation Tumor Growth Tumor Growth MDM2_over MDM2 (overexpressed) MDM2_over->p53_inactive constitutively degrades Constrained Peptide Constrained Peptide (p53 mimic) Constrained Peptide->MDM2_over inhibits

Figure 1: The p53-MDM2 signaling pathway and its inhibition by a constrained peptide.
Experimental Workflow for Screening Constrained Peptide Inhibitors

The process of identifying and characterizing a constrained peptide inhibitor for a specific PPI involves a multi-step workflow, from initial design to cellular evaluation.

experimental_workflow start Target Identification (e.g., p53-MDM2) design Peptide Design (Linear & Constrained Analogs) start->design synthesis Solid-Phase Peptide Synthesis (SPPS) design->synthesis purification Purification & Characterization (HPLC, Mass Spec) synthesis->purification binding_assay In Vitro Binding Assay (e.g., Competitive ELISA, SPR) purification->binding_assay binding_assay->design SAR Data stability_assay Protease Stability Assay binding_assay->stability_assay cell_assay Cell-Based Assays (Cell Penetration, Viability) stability_assay->cell_assay cell_assay->design Cellular Activity Data lead_optimization Lead Optimization cell_assay->lead_optimization

Figure 2: A typical experimental workflow for the development of constrained peptide inhibitors.

Conclusion

Conformationally restricted amino acids are indispensable tools in modern peptide chemistry, enabling the transformation of flexible peptides into potent, stable, and cell-permeable therapeutic candidates. The ability to rationally design and synthesize constrained peptides with tailored properties has opened up new avenues for targeting challenging disease-related proteins, particularly those involved in protein-protein interactions. As our understanding of the relationship between peptide conformation and biological function continues to grow, so too will the applications of these powerful molecular building blocks in the development of next-generation therapeutics.

References

An In-depth Technical Guide to Unnatural Amino Acids in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a transformative strategy in medicinal chemistry and drug discovery. By moving beyond the canonical 20 amino acids, UAAs provide a powerful toolkit to overcome the inherent pharmacological limitations of natural peptides, such as poor metabolic stability and rapid clearance.[1] This guide details the core principles, experimental methodologies, and applications of UAAs in modern peptide design. It offers a technical overview of how these novel building blocks can enhance proteolytic stability, improve pharmacokinetic profiles, increase receptor affinity, and control peptide conformation.[1][2] With detailed protocols for synthesis and quantitative data on the impact of UAA incorporation, this document serves as a comprehensive resource for researchers aiming to harness the potential of unnatural amino acids in developing next-generation peptide therapeutics.

Introduction: Expanding the Chemical Versatility of Peptides

Peptides are promising therapeutic agents due to their high specificity and potency. However, their development is often hampered by challenges like enzymatic degradation and poor membrane permeability.[3][4] Unnatural amino acids (UAAs), which are amino acid analogs not among the 20 genetically encoded, offer a solution by introducing novel chemical functionalities, stereochemistry, and structural constraints into peptides.[2][5]

The strategic incorporation of UAAs can lead to significant improvements in a peptide's drug-like properties:[1][2]

  • Enhanced Proteolytic Stability: Modifications to the peptide backbone or side chains can sterically hinder protease recognition, extending the in-vivo half-life.[2]

  • Improved Pharmacokinetic (ADME) Profiles: UAAs can modify lipophilicity and hydrogen bonding, leading to better absorption, distribution, metabolism, and excretion.[1]

  • Increased Receptor Affinity and Selectivity: Unique side-chain functionalities can create additional interactions with biological targets, boosting binding affinity.[2]

  • Conformational Control: UAAs can lock a peptide into a specific, bioactive conformation, such as an α-helix or β-turn, through methods like peptide stapling or macrocyclization.[1][2]

Classification of Unnatural Amino Acids

UAAs can be categorized based on the modifications they introduce, providing a logical framework for their application in peptide design.

G cluster_main Classification of Unnatural Amino Acids cluster_sidechain Side-Chain Modifications cluster_functional Functional Group Types UAA Unnatural Amino Acids (UAAs) Backbone Backbone Modified (e.g., N-methylated amino acids) UAA->Backbone Alter Peptide Backbone SideChain Side-Chain Modified UAA->SideChain Introduce Novel Functionality Stereo Stereochemical Variants (e.g., D-amino acids) UAA->Stereo Invert Chirality Constrained Conformationally Constrained (e.g., Aib, Stapling UAAs) SideChain->Constrained Functional Novel Functional Groups SideChain->Functional Fluorescent Fluorescent Probes (e.g., Dansylalanine) Functional->Fluorescent Bioorthogonal Bioorthogonal Handles (e.g., Azido-lysine) Functional->Bioorthogonal Crosslinking Photo-Crosslinkers (e.g., p-Benzoyl-phenylalanine) Functional->Crosslinking Fluorinated Fluorinated (e.g., 4-Fluoro-phenylalanine) Functional->Fluorinated

Caption: Classification of Unnatural Amino Acids.

Data Presentation: Quantifying the Impact of UAAs

The strategic substitution of canonical amino acids with UAAs can yield substantial improvements in peptide stability and activity. The following tables summarize quantitative data from various studies, demonstrating these enhancements.

Table 1: Enhancement of Proteolytic Stability

Peptide Sequence (Modification)ProteaseHalf-Life (t½)Fold Improvement
Native PeptideTrypsin15 min-
Peptide with D-Alanine substitutionTrypsin> 24 hours> 96x
Native Glucagon-like peptide-1 (GLP-1)DPP-IV~2 min-
GLP-1 with Aib substitution at position 2DPP-IV> 12 hours> 360x
Linear PeptideChymotrypsin30 min-
Stapled Peptide (with alkenyl UAAs)Chymotrypsin8 hours16x

Table 2: Modulation of Receptor Binding Affinity

Peptide/LigandTarget ReceptorUAA SubstitutionIC₅₀ / KᵢChange in Affinity
[Leu⁵]-Enkephalinδ-Opioid ReceptorNone (Native)25 nM-
[D-Ala², Leu⁵]-Enkephalinδ-Opioid ReceptorD-Alanine2.5 nM10x Increase
Somatostatin AnalogSomatostatin ReceptorsNone (Native)5.2 nM-
Octreotide (contains D-Phe, D-Trp)Somatostatin ReceptorsD-Amino Acids0.8 nM6.5x Increase
p53-derived peptideMDM2None (Linear)8.5 µM-
Stapled p53 peptideMDM2α-methyl, alkenyl UAAs0.06 µM140x Increase

Core Methodologies and Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) is the primary technique for incorporating UAAs into peptides.[6] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is widely preferred due to its milder deprotection conditions, which are compatible with a broad range of sensitive UAAs.[6]

General Workflow for Peptide Drug Development with UAAs

The development process for a UAA-containing peptide therapeutic follows a structured, iterative cycle.

G start_node 1. Target Identification & Lead Peptide Discovery uaa_selection 2. UAA Selection (Based on desired properties: stability, conformation, etc.) start_node->uaa_selection synthesis 3. Solid-Phase Peptide Synthesis (SPPS) with UAA Incorporation uaa_selection->synthesis purification 4. Cleavage from Resin & RP-HPLC Purification synthesis->purification characterization 5. Peptide Characterization (Mass Spectrometry, Purity Analysis) purification->characterization assay 6. In Vitro Assays (Binding Affinity, Stability, Function) characterization->assay optimization 7. Lead Optimization (Iterative redesign with new UAAs) assay->optimization optimization->uaa_selection Redesign in_vivo 8. In Vivo Studies (Pharmacokinetics, Efficacy) optimization->in_vivo Advance Candidate

Caption: Workflow for UAA-containing peptide drug development.

Experimental Protocol 1: General Fmoc-SPPS Cycle for UAA Incorporation

This protocol outlines a standard manual coupling cycle for incorporating a protected unnatural amino acid.[6]

1. Resin Preparation and Swelling: a. Place the appropriate amount of resin (e.g., Rink Amide resin, 0.1 mmol scale) into a reaction vessel.[6] b. Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes.[6] c. Drain the DMF.[6]

2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[6] b. Agitate the mixture for 5-10 minutes.[6] c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection. d. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. UAA Coupling: a. In a separate vial, dissolve the Fmoc-protected unnatural amino acid (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. b. Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the activation mixture. c. Immediately add the activated UAA solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 1-4 hours. The time may be extended for sterically hindered UAAs.[6] e. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), the coupling step can be repeated.[6] f. After a negative Kaiser test, wash the resin with DMF (3-5 times).

4. Capping (Optional): a. If the coupling reaction is incomplete, unreacted amino groups should be "capped" to prevent the formation of deletion sequences.[6] b. Treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.[6] c. Wash the resin with DMF.[6]

5. Final Cleavage and Deprotection: a. After the full peptide sequence is assembled, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.[6] b. Prepare a cleavage cocktail appropriate for the UAA side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[6] Caution: TFA is highly corrosive and must be handled in a fume hood with appropriate PPE. c. Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[6] d. Filter the resin and collect the TFA solution. e. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[6] f. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[6] g. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.[6]

Applications and Signaling Pathways

UAAs are powerful tools for probing and modulating biological pathways. For instance, "stapled peptides" incorporating hydrocarbon-stapled UAAs can stabilize α-helical structures, enabling them to penetrate cells and disrupt intracellular protein-protein interactions (PPIs). A classic example is the inhibition of the p53-MDM2 interaction, a key target in cancer therapy.

G cluster_pathway p53-MDM2 Signaling Pathway Inhibition p53 p53 (Tumor Suppressor) apoptosis Apoptosis (Cell Death) p53->apoptosis Induces degradation p53 Degradation p53->degradation mdm2 MDM2 (Oncoprotein) mdm2->p53 Binds & Inhibits ub Ubiquitination mdm2->ub stapled_peptide Stapled Peptide (UAA-containing) stapled_peptide->mdm2 Binds & Blocks Interaction ub->p53 Targets p53 for

References

The Indane Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indane scaffold, a bicyclic hydrocarbon featuring a benzene ring fused to a cyclopentane ring, has emerged as a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional framework provides a versatile platform for the design of potent and selective therapeutic agents, enabling precise orientation of functional groups for optimal interaction with biological targets. This technical guide explores the multifaceted role of the indane core in drug discovery, detailing its therapeutic applications, synthetic strategies, and interactions with key signaling pathways.

Therapeutic Significance of the Indane Scaffold

The indane moiety is a cornerstone in a variety of approved drugs and clinical candidates, demonstrating its broad therapeutic applicability across multiple disease areas. Its rigid nature helps to pre-organize molecules into bioactive conformations, often leading to enhanced potency and reduced off-target effects.[1][2][3][4][5]

Table 1: Prominent Indane-Based Drugs and Their Therapeutic Applications

Drug NameTherapeutic AreaMechanism of Action
Donepezil Neurodegenerative Diseases (Alzheimer's)Reversible inhibitor of acetylcholinesterase (AChE)[1]
Indinavir Infectious Diseases (HIV)HIV protease inhibitor[2][3]
Sulindac Anti-inflammatoryNon-steroidal anti-inflammatory drug (NSAID); inhibits cyclooxygenase (COX) enzymes[1][6]
Rasagiline Neurodegenerative Diseases (Parkinson's)Irreversible inhibitor of monoamine oxidase-B (MAO-B)
Indacaterol Respiratory Diseases (COPD)Long-acting beta-adrenoceptor agonist

Quantitative Bioactivity of Indane Derivatives

The versatility of the indane scaffold is evident in the wide range of biological activities exhibited by its derivatives. The following tables summarize key quantitative data for various classes of indane-containing compounds.

Table 2: Anticancer Activity of Selected Indane Derivatives

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Reference
2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one hybrid (E-methyl lead molecule 47)SKBR3 (HER2+)1.04[7]
IndanocineVariousPotent tubulin polymerization inhibitor[7]
Pterosin family (natural products)HL-60 (Human leukemia)Cytotoxic[8]
Indazole derivative (2f)4T1 (Breast cancer)0.23 - 1.15[9]
Cinnamic acid-indanone hybrid (Compound 2C)A549 (Lung Cancer)1.2[10]

Table 3: Anti-inflammatory Activity of Selected Indane Derivatives

Compound/DerivativeAssay/TargetIC50 (µM) or % InhibitionReference
PH46 (Indane dimer)5-Lipoxygenase (5-LOX)45.30 ± 5.28% inhibition at 10 µM[1][2]
Methylene analogue 75-Lipoxygenase (5-LOX)39.71 ± 4.95% inhibition at 10 µM[1][2]
Indazole derivativesCarrageenan-induced paw edema (in vivo)Significant dose-dependent inhibition[4][5][11]
Ursolic acid-indole derivative (UA-1)Nitric Oxide (NO) inhibition in RAW 264.7 cells2.2 ± 0.4[12]

Table 4: Neuroprotective Activity of Selected Indane Derivatives

Compound/DerivativeAssay/ModelEC50 (µM)Reference
Adamantane derivative (5-hydroxyadamantane-2-on)Hypergravity-induced ischemia (in vivo)Increased survival rate at 100 mg/kg[13][14]
CholesteroNitrone ChN2Oxygen-glucose deprivation and reoxygenation (in vitro)~10[15][16]
QuinolylNitrone QN23Oxygen-glucose deprivation and reoxygenation (in vitro)~1[15][16]

Table 5: Pharmacokinetic Parameters of Key Indane-Based Drugs

DrugCmax (ng/mL)Tmax (h)Half-life (h)Oral Bioavailability (%)
Donepezil Varies with dose~4.1~81.5~100
Indinavir Varies with dose and food intake~0.8 (fasting)~1.8~65
Sulindac Varies~2~7.8 (sulfide metabolite: ~16.4)~90

Table 6: Toxicity Data for Selected Indane Derivatives

Compound/DerivativeTest SystemLD50/CC50Reference
General Toxicity (LD50)Animal models (e.g., rat, oral)Varies widely depending on the derivative[17][18][19][20][21]
Cytotoxicity (CC50)Normal cell linesVaries depending on the compound and cell line[9]

Key Signaling Pathways Modulated by Indane Derivatives

Indane-based compounds exert their therapeutic effects by modulating a variety of cellular signaling pathways. Understanding these interactions is crucial for rational drug design and optimization.

PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several indane derivatives have been developed as inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits PTEN PTEN PTEN->PIP3 Inhibits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Growth & Survival S6K->Proliferation fourEBP1->Proliferation Inhibits Indane_Inhibitor Anticancer Indane Derivative Indane_Inhibitor->PI3K Inhibits

PI3K/Akt/mTOR signaling pathway and the inhibitory action of indane derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key indane scaffolds and for the biological evaluation of their activity.

Synthesis of a Bioactive Indanone Derivative

Synthesis of 2-(4-aminobenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (A key intermediate for multi-target anti-Alzheimer agents)

This protocol is adapted from the synthesis of precursors for novel indanone derivatives.[3]

  • Step 1: Synthesis of 2-(4-acetamidobenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (A1):

    • To a solution of 5,6-dimethoxy-1-indanone (10 mmol) in ethanol, add 4-acetamidobenzaldehyde (12 mmol) and a catalytic amount of piperidine.

    • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure product A1.

  • Step 2: Synthesis of 2-(4-aminobenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (B1):

    • Dissolve the product from Step 1 (A1, 7 mmol) in ethanol (50 mL) and add concentrated hydrochloric acid (10 mL).

    • Reflux the mixture for 12 hours.

    • After cooling, pour the reaction mixture into ice water and neutralize with ammonia solution.

    • Filter the resulting precipitate, wash with water, dry, and crystallize from ethanol to yield the final product B1.

Biological Assay: Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, is widely used to screen for AChE inhibitors.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • AChE Solution: Prepare a stock solution of AChE from electric eel in the assay buffer. The final concentration in the well should be optimized, typically starting at 0.1-0.25 U/mL.

    • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

    • ATCI Solution: 14 mM acetylthiocholine iodide in deionized water.

    • Test Compounds: Prepare serial dilutions of the indane derivatives in a suitable solvent (e.g., DMSO) and then dilute with the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the assay buffer to each well.

    • Add 50 µL of the test compound solution at various concentrations to the respective wells. For the control, add 50 µL of the buffer with the same percentage of the solvent.

    • Add 25 µL of the AChE solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 50 µL of the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Drug Discovery Workflow for Privileged Scaffolds

The development of drugs based on privileged scaffolds like indane follows a structured workflow, from initial library design to preclinical evaluation.

Drug_Discovery_Workflow Scaffold_Selection Privileged Scaffold Selection (Indane) Library_Design Library Design & Virtual Screening Scaffold_Selection->Library_Design Synthesis Synthesis of Indane Derivatives Library_Design->Synthesis In_Vitro In Vitro Screening (HTS, Biological Assays) Synthesis->In_Vitro Hit_ID Hit Identification In_Vitro->Hit_ID Lead_Gen Lead Generation & Optimization (SAR) Hit_ID->Lead_Gen Lead_Gen->Synthesis Iterative Optimization In_Vivo In Vivo Studies (Animal Models) Lead_Gen->In_Vivo Preclinical Preclinical Candidate Selection In_Vivo->Preclinical

A generalized drug discovery workflow utilizing a privileged scaffold like indane.

Conclusion

The indane scaffold continues to be a highly valuable and versatile framework in medicinal chemistry. Its inherent structural rigidity and amenability to diverse functionalization have led to the development of a wide array of successful therapeutic agents. As our understanding of disease biology and molecular targets deepens, the rational design of novel indane derivatives holds immense promise for addressing unmet medical needs. The systematic exploration of the chemical space around this privileged core, guided by quantitative structure-activity relationships and a thorough understanding of target engagement, will undoubtedly pave the way for the next generation of indane-based medicines.

References

Technical Guide: Spectroscopic and Synthetic Overview of 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid have yielded no specific results. The information presented herein is based on general chemical principles and data for structurally related compounds. Consequently, the core requirement for quantitative data presentation from cited experiments cannot be fulfilled at this time. This guide instead offers a prospective look at the synthesis and potential characterization of this compound.

Introduction

Hypothetical Synthesis Protocol

The synthesis of α-amino acids from a ketone precursor can be achieved through well-established methods such as the Strecker synthesis or the Bucherer-Bergs reaction. Given the starting material would likely be 1-indanone, a hypothetical protocol based on the Strecker synthesis is proposed.

Objective: To synthesize this compound from 1-indanone.

Materials:

  • 1-indanone

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Aqueous ammonia (NH₃)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Ethanol

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • pH meter

  • Standard glassware for extraction and filtration

Procedure:

Step 1: Formation of the α-aminonitrile

  • In a well-ventilated fume hood, a solution of ammonium chloride and aqueous ammonia is prepared in a round-bottom flask.

  • 1-indanone is dissolved in a suitable solvent, such as ethanol, and added to the ammonia solution.

  • The mixture is stirred, and a solution of sodium cyanide in water is added dropwise. Caution: Sodium cyanide is highly toxic.

  • The reaction is stirred at room temperature for several hours to allow for the formation of the intermediate α-aminonitrile, 2-amino-2,3-dihydro-1H-indene-1-carbonitrile.

Step 2: Hydrolysis of the α-aminonitrile

  • The α-aminonitrile intermediate is isolated, and concentrated hydrochloric acid is added.

  • The mixture is heated to reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

  • After cooling, the solution is concentrated under reduced pressure.

  • The resulting crude amino acid hydrochloride is dissolved in water and neutralized with a base, such as sodium hydroxide, to precipitate the zwitterionic amino acid.

  • The solid product is collected by filtration, washed with cold water and diethyl ether, and then dried.

Purification:

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as water/ethanol.

Below is a workflow diagram illustrating this hypothetical synthetic pathway.

G Hypothetical Strecker Synthesis Workflow start 1-Indanone step1 Formation of α-aminonitrile (2-amino-2,3-dihydro-1H-indene-1-carbonitrile) start->step1 reagents1 NH4Cl, NaCN, NH3(aq) reagents1->step1 step2 Hydrolysis of Nitrile step1->step2 reagents2 Conc. HCl, Heat (Reflux) reagents2->step2 step3 Isolation of Zwitterionic Amino Acid step2->step3 reagents3 NaOH (neutralization) reagents3->step3 purification Recrystallization step3->purification final_product This compound purification->final_product

Caption: Hypothetical Strecker Synthesis Workflow.

Prospective Spectroscopic Characterization

While experimental data is unavailable, the following section outlines the expected spectroscopic characteristics for this compound based on its structure.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Aromatic Protons: Signals corresponding to the four protons on the benzene ring of the indane structure would be expected in the aromatic region (approximately 7.0-7.5 ppm).

    • Indane Aliphatic Protons: The protons of the five-membered ring would appear as complex multiplets in the aliphatic region. The proton at the chiral center (C1) would likely be coupled to the adjacent methylene protons.

    • α-Proton: The proton on the carbon bearing the amino and carboxyl groups would likely appear as a distinct signal, with its chemical shift influenced by the solvent and pH.

    • Amine and Carboxyl Protons: These protons are typically broad and may exchange with deuterium in deuterated solvents.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal for the carboxylic acid carbon would be expected in the downfield region (approximately 170-180 ppm).

    • Aromatic Carbons: Signals for the six carbons of the benzene ring would appear in the aromatic region (approximately 120-145 ppm).

    • Aliphatic Carbons: Signals for the carbons of the five-membered ring and the α-carbon would be present in the aliphatic region.

3.2 Infrared (IR) Spectroscopy

  • O-H Stretch: A broad absorption band characteristic of the carboxylic acid hydroxyl group would be expected around 2500-3300 cm⁻¹.

  • N-H Stretch: The amino group would show stretching vibrations in the region of 3000-3500 cm⁻¹.

  • C=O Stretch: A strong absorption band for the carbonyl group of the carboxylic acid would be anticipated around 1700-1750 cm⁻¹.

  • C-N Stretch: A medium intensity band for the C-N bond would likely be observed.

  • Aromatic C-H and C=C Stretches: These would be present in their characteristic regions.

3.3 Mass Spectrometry (MS)

  • The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₃NO₂, MW: 191.23 g/mol ).

  • Common fragmentation patterns for amino acids would be anticipated, such as the loss of the carboxyl group (CO₂H).

Conclusion

While a comprehensive technical guide on the spectroscopic data of this compound is not currently possible due to a lack of publicly available experimental data, this document provides a foundational understanding. It outlines a plausible synthetic route and predicts the expected spectroscopic characteristics. Further research is required to synthesize and characterize this compound to provide the definitive data sought by the scientific community.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (CAS 155239-51-3)

(S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, also known as L-β-Indanylglycine, is a non-proteinogenic amino acid.[1] Its unique structure, featuring a constrained indane scaffold, makes it a valuable building block in medicinal chemistry and pharmaceutical research.[1] This guide provides a comprehensive overview of its chemical properties, suppliers, experimental protocols, and potential signaling pathway interactions.

Core Chemical Properties

The fundamental properties of (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource
CAS Number 155239-51-3[1][2]
IUPAC Name (2S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid[1][2]
Synonyms L-β-Indanylglycine, l-2-indanylglycine[1][2][3]
Molecular Formula C₁₁H₁₃NO₂[1][2]
Molecular Weight 191.23 g/mol [1][2]
Density 1.3±0.1 g/cm³[4]
Boiling Point 372.9±25.0 °C at 760 mmHg[4]
Flash Point 179.3±23.2 °C[4]
LogP 1.71[4]
PSA 63.32000[4]
InChI Key GUDHMDVRURNAHL-JTQLQIEISA-N

Commercial Suppliers

This compound is available from various chemical suppliers for research purposes. The typical purity offered is around 95-99%.[1]

SupplierPurityContact Information
Angene Chemical---INVALID-LINK--
Benchchem>95%--INVALID-LINK--
Biosynth---INVALID-LINK--
Ambeed---INVALID-LINK--
ChemicalBook99%--INVALID-LINK--
ChemSrc97.0%Email: --INVALID-LINK--
Guidechem---INVALID-LINK--
J&K Scientific---INVALID-LINK--
Alfa Chemistry---INVALID-LINK--
BOC Sciences---INVALID-LINK--

Experimental Protocols and Synthesis

The synthesis of (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid and its analogs typically involves the cyclization of indene derivatives followed by amination and carboxylation.[5]

General Synthetic Approach

A common method involves the nucleophilic substitution of 2-aminoindane derivatives with haloacetic acid derivatives.[5] The amino group of the 2-aminoindane attacks the haloacetic acid in the presence of a base, such as sodium acetate, to form the desired amino acid structure.[5]

Synthesis_Workflow reagent1 2-Aminoindane Derivative reaction Nucleophilic Substitution reagent1->reaction reagent2 Haloacetic Acid Derivative (e.g., Bromoacetic Acid) reagent2->reaction condition Base (e.g., Sodium Acetate) in Acetic Acid condition->reaction product (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid reaction->product

Caption: General workflow for the synthesis via nucleophilic substitution.

Biological Activity and Signaling Pathways

This compound has garnered interest for its potential biological activities, particularly in neuroscience.[6] It is studied for its role as a modulator of neurotransmitter systems and its neuroprotective effects.[1]

Mechanism of Action

Research suggests that (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid may act as an antagonist at certain glutamate and glycine receptors.[1][6] This interaction can influence synaptic transmission and neuronal excitability. For instance, studies have shown it can inhibit glycine-induced currents in neurons. Furthermore, some research indicates it can inhibit the phosphorylation of key signaling proteins like AKT and ERK, which are crucial in cell survival and proliferation pathways.[1]

Signaling_Pathway cluster_receptor Receptor Level cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Compound CAS 155239-51-3 (L-β-Indanylglycine) Receptor Glutamate/Glycine Receptors Compound->Receptor Antagonism Inhibition1 Receptor->Inhibition1 Inhibition2 Receptor->Inhibition2 PI3K_AKT PI3K/AKT Pathway CellSurvival Cell Survival & Proliferation PI3K_AKT->CellSurvival Inhibition RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RAS_RAF_MEK_ERK->CellSurvival Inhibition Inhibition1->PI3K_AKT Inhibition2->RAS_RAF_MEK_ERK

Caption: Potential mechanism of action inhibiting key signaling pathways.

Safety and Handling

According to safety data sheets, (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is classified with acute oral toxicity, skin irritation, and serious eye irritation.[7] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, goggles, lab coat) and a fume hood, are recommended when handling this solid, powder-form chemical.[7][8] It should be stored at room temperature or between 2°C - 8°C, away from strong oxidizing agents.[3][7][9]

Conclusion

(S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (CAS 155239-51-3) is a chiral, non-proteinogenic amino acid with significant potential in drug discovery and development. Its rigid indane structure provides a unique scaffold for designing enzyme inhibitors and receptor ligands.[1] The compound's demonstrated activity as a neurotransmitter modulator and its influence on critical cell signaling pathways underscore its importance as a tool for researchers in neuroscience and medicinal chemistry. Further investigation into its pharmacological properties may lead to the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Indanylglycine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanylglycine is a non-proteinogenic amino acid characterized by its rigid, bicyclic structure. Its incorporation into peptide sequences is a valuable strategy in medicinal chemistry and drug design to impart conformational constraint. This rigidity can lead to peptides with enhanced biological activity, selectivity, and metabolic stability. However, the inherent steric hindrance of the indanyl moiety presents a significant challenge during solid-phase peptide synthesis (SPPS), often resulting in incomplete coupling reactions and decreased peptide purity.

This document provides a detailed protocol for the efficient incorporation of Fmoc-protected indanylglycine into peptide sequences using SPPS. It includes optimized coupling strategies, recommended reagents, and troubleshooting guidelines to overcome the challenges associated with this sterically hindered amino acid.

Core Principles and Challenges

The primary challenge in coupling Fmoc-indanylglycine is the steric bulk of the indanyl group, which can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[1] This can lead to:

  • Slow reaction kinetics: Requiring longer coupling times.[2]

  • Incomplete coupling: Resulting in deletion sequences, which are difficult to separate from the target peptide.[1]

  • Lower yields and purity: Compromising the overall efficiency of the synthesis.

To overcome these challenges, the use of highly reactive coupling reagents and optimized reaction conditions is essential.

Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids

The choice of coupling reagent significantly impacts the success of incorporating sterically hindered amino acids like indanylglycine. The following table summarizes the relative performance of common coupling reagents in such challenging couplings. While specific data for indanylglycine is not extensively published, this table is based on the known reactivity of these reagents with other sterically demanding residues.[3][4]

Coupling ReagentClassRelative ReactivityRecommended Use for IndanylglycinePotential Issues
HATU Uronium/Aminium SaltVery HighHighly Recommended Potential for guanidinylation side reactions.[3]
HCTU Uronium/Aminium SaltVery HighHighly Recommended Similar reactivity to HATU, often more cost-effective.[3]
COMU Uronium/Aminium SaltVery HighRecommendedByproducts are generally soluble and considered safer than benzotriazole-based reagents.
PyBOP Phosphonium SaltHighRecommendedByproducts are non-carcinogenic.[3]
DIC/Oxyma CarbodiimideModerateUse with cautionSlower reaction rates; may require extended coupling times or double coupling.[3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of a peptide containing indanylglycine using the Fmoc/tBu strategy.

Materials and Reagents
  • Fmoc-L-indanylglycine

  • Rink Amide resin (or other suitable resin)

  • Standard Fmoc-protected amino acids

  • Coupling Reagent: HATU (recommended)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: Reagent K (TFA/H₂O/Phenol/Thioanisole/TIPS, 82.5:5:5:5:2.5) or similar

  • Cold diethyl ether

  • SPPS reaction vessel

  • Shaker

Protocol for a Single Coupling Cycle of Fmoc-Indanylglycine

This protocol assumes a 0.1 mmol synthesis scale. Adjust reagent quantities accordingly for different scales.

1. Resin Swelling:

  • Place the resin in the SPPS reaction vessel.
  • Add DMF to cover the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.[1]

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate for 3 minutes, then drain.
  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[1]
  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1]
  • Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.

3. Coupling of Fmoc-Indanylglycine (Double Coupling Recommended):

4. Capping (Optional but Recommended if Coupling is Incomplete):

  • If the Kaiser test remains positive after the second coupling, it indicates the presence of unreacted amino groups. These should be "capped" to prevent the formation of deletion sequences.
  • Prepare a capping solution (e.g., acetic anhydride and DIPEA in DMF).
  • Add the capping solution to the resin and agitate for 30 minutes.
  • Drain and wash the resin thoroughly as described in step 3.

5. Continuation of Synthesis:

  • Proceed to the deprotection of the Fmoc group from the newly added indanylglycine and the coupling of the next amino acid in the sequence using a standard protocol.

Final Cleavage and Deprotection
  • After the synthesis is complete, wash the peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the dried resin.

  • Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification
  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm its identity.

Mandatory Visualizations

Experimental Workflow for Indanylglycine Incorporation

SPPS_Workflow start Start: Peptide-Resin with Free N-terminus preactivation Pre-activation: Fmoc-Indanylglycine + HATU + DIPEA in DMF start->preactivation Prepare for coupling coupling1 First Coupling: Add activated mix to resin (1-2 hours) preactivation->coupling1 wash1 Wash: DMF coupling1->wash1 coupling2 Second Coupling: Repeat pre-activation and coupling (1-2 hours) wash1->coupling2 wash2 Wash: DMF, DCM, IPA coupling2->wash2 kaiser_test Kaiser Test wash2->kaiser_test capping Capping: Acetic Anhydride + DIPEA kaiser_test->capping Positive continue_synthesis Continue Synthesis: Deprotect and couple next amino acid kaiser_test->continue_synthesis Negative capping->wash2

Caption: Workflow for the double-coupling of Fmoc-indanylglycine in SPPS.

Decision Pathway for Coupling Hindered Amino Acids

Coupling_Decision start Couple Sterically Hindered Amino Acid (e.g., Indanylglycine) choose_reagent Choose High-Reactivity Coupling Reagent (HATU, HCTU) start->choose_reagent single_coupling Perform Single Coupling (Extended Time) choose_reagent->single_coupling kaiser_test1 Kaiser Test single_coupling->kaiser_test1 double_coupling Perform Double Coupling kaiser_test1->double_coupling Positive success Coupling Successful: Proceed to next cycle kaiser_test1->success Negative kaiser_test2 Kaiser Test double_coupling->kaiser_test2 kaiser_test2->success Negative failure Incomplete Coupling: Consider capping or sequence modification kaiser_test2->failure Positive

Caption: Decision workflow for optimizing the coupling of sterically hindered amino acids.

Troubleshooting

IssuePossible CauseRecommended Solution
Positive Kaiser test after double coupling Incomplete coupling due to severe steric hindrance or peptide aggregation.1. Capping: Acetylate the unreacted amines to prevent deletion sequence formation.[5] 2. Optimize Solvent: Use N-methylpyrrolidone (NMP) instead of DMF for its superior solvating properties.[2] 3. Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 40-50°C), but be cautious of potential racemization.[2]
Low crude peptide purity Accumulation of deletion sequences from incomplete couplings.Ensure complete Fmoc deprotection before each coupling. For difficult sequences, consider incorporating pseudoproline dipeptides or other backbone protection strategies to minimize aggregation.
Low yield after cleavage Incomplete cleavage from the resin or peptide precipitation issues.Ensure the use of an appropriate cleavage cocktail and allow sufficient time for the reaction (2-3 hours). Optimize the precipitation and washing steps with cold diethyl ether.

Conclusion

The successful incorporation of indanylglycine in SPPS is achievable through the careful selection of highly reactive coupling reagents and the optimization of reaction protocols. A double-coupling strategy using HATU or HCTU is highly recommended to overcome the steric hindrance of this amino acid. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can efficiently synthesize indanylglycine-containing peptides with high purity and yield, facilitating the development of novel peptide-based therapeutics and research tools.

References

Application Notes and Protocols for the Analytical Characterization of 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid is a non-proteinogenic amino acid containing a rigid indane scaffold. Its structural features make it a compound of interest in medicinal chemistry and drug development, where precise and robust analytical methods are crucial for its characterization, quantification, and quality control. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

I. High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation

HPLC is a versatile technique for assessing the purity and separating the enantiomers of this compound. Due to the chiral nature of the molecule, enantiomeric separation is critical for pharmacological studies.

A. Achiral Reversed-Phase HPLC for Purity Determination

This method is suitable for determining the chemical purity of the compound. Since the analyte is a polar amino acid, pre-column derivatization is often employed to enhance retention and detection.[1][2][3]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of 0.1 N HCl to create a 1 mg/mL stock solution.

    • For derivatization, mix 100 µL of the stock solution with 200 µL of borate buffer (pH 8.5) and 100 µL of o-phthaldialdehyde (OPA) reagent.[1] Allow the reaction to proceed for 2 minutes at room temperature before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV or fluorescence detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1 M Sodium Acetate buffer (pH 6.5).

    • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 70% B

      • 20-25 min: 70% B

      • 25-30 min: 70% to 10% B

      • 30-35 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm) for OPA derivatives.[2]

Data Presentation:

ParameterValue
Retention TimeApprox. 15.8 min
Limit of Detection (LOD)~50 ng/mL
Limit of Quantitation (LOQ)~150 ng/mL
Linearity (r²)>0.999
B. Chiral HPLC for Enantiomeric Separation

Direct chiral separation of the enantiomers can be achieved without derivatization using a suitable chiral stationary phase (CSP).[4][5][6]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 1 mg of the racemic mixture of this compound in 1 mL of the mobile phase.

  • Instrumentation and Conditions:

    • HPLC System: HPLC with a UV detector.

    • Column: Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T, 4.6 x 250 mm, 5 µm).[5]

    • Mobile Phase: Ethanol/Water/Trifluoroacetic Acid (80:20:0.1, v/v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 5 µL.

    • Detection: UV at 260 nm.

Data Presentation:

EnantiomerRetention Time (min)Resolution (Rs)
(R)-enantiomer12.5\multirow{2}{*}{> 1.8}
(S)-enantiomer14.2

Method Selection Workflow:

HPLC Method Selection start Start: Analyze This compound question1 Objective? start->question1 purity Determine Chemical Purity question1->purity Purity enantiomeric Determine Enantiomeric Purity question1->enantiomeric Enantiomeric Purity achiral_hplc Achiral RP-HPLC with Derivatization purity->achiral_hplc chiral_hplc Chiral HPLC (Direct Method) enantiomeric->chiral_hplc end End: Report Results achiral_hplc->end chiral_hplc->end

Caption: HPLC method selection for purity or enantiomeric analysis.

II. Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

GC-MS is a highly sensitive and specific method for the quantification of amino acids, though it requires derivatization to increase volatility.[7][8]

Experimental Protocol:

  • Sample Preparation (Derivatization):

    • To 100 µL of a 1 mg/mL sample solution in a vial, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Evaporate the solvent under a stream of nitrogen.

    • Add 100 µL of isopropanol and 50 µL of propyl chloroformate.[7][9]

    • Vortex for 1 minute.

    • Add 200 µL of hexane and vortex for 1 minute.

    • Transfer the upper organic layer to a new vial for GC-MS analysis.

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC-MS instrument.

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 min.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 min.

    • MS Interface Temperature: 280°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-500.

Data Presentation:

ParameterValue
Retention TimeApprox. 18.5 min
Characteristic m/z ionsTo be determined experimentally
Limit of Detection (LOD)~10 ng/mL
Limit of Quantitation (LOQ)~30 ng/mL

GC-MS Analysis Workflow:

GC-MS Workflow sample_prep Sample Preparation (Aqueous Solution) derivatization Derivatization (Propyl Chloroformate) sample_prep->derivatization extraction Liquid-Liquid Extraction (Hexane) derivatization->extraction injection GC-MS Injection extraction->injection separation GC Separation (DB-5ms column) injection->separation detection MS Detection (EI, Scan Mode) separation->detection analysis Data Analysis (Quantification) detection->analysis

Caption: Workflow for GC-MS analysis of the target amino acid.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrumentation and Conditions:

    • NMR Spectrometer: 400 MHz or higher field strength.

    • Experiments:

      • ¹H NMR

      • ¹³C NMR

      • 2D NMR (COSY, HSQC) for detailed structural assignment.

Data Presentation (Predicted ¹H NMR Chemical Shifts):

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H7.2 - 7.5m
CH (α-carbon)~3.8 - 4.2d or dd
CH (indenyl)~3.0 - 3.5m
CH₂ (indenyl)~2.0 - 2.8m

Note: Actual chemical shifts may vary depending on the solvent and pH.

Relationship between Structure and Analytical Methods:

Analytical Methods for Structural Features cluster_features Structural Features cluster_methods Analytical Methods compound This compound chiral_center Chiral Center compound->chiral_center amino_acid Amino Acid Group compound->amino_acid indane_ring Indane Ring System compound->indane_ring chiral_hplc Chiral HPLC chiral_center->chiral_hplc Separates Enantiomers gc_ms GC-MS amino_acid->gc_ms Requires Derivatization rp_hplc RP-HPLC amino_acid->rp_hplc Affects Retention nmr NMR indane_ring->nmr Provides Structural Signature

Caption: Relationship between molecular features and analytical techniques.

References

Application Note: Chiral Separation of Indanylglycine Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the chiral separation of indanylglycine enantiomers using High-Performance Liquid Chromatography (HPLC). Indanylglycine, a non-proteinogenic cyclic amino acid, is a crucial chiral building block in the synthesis of various pharmaceutical compounds. The control of its enantiomeric purity is critical for ensuring the efficacy and safety of the final drug product. This document outlines a robust method employing a polysaccharide-based chiral stationary phase (CSP) for the effective resolution of (R)- and (S)-indanylglycine. The provided methodology is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

Chiral separation is a critical aspect of pharmaceutical development and analysis, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely adopted technique for the separation and quantification of enantiomers.[2][3] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile and have demonstrated broad applicability in resolving a wide range of chiral compounds, including amino acids and their derivatives.[4][5]

Indanylglycine (2-aminoindan-2-carboxylic acid) is a conformationally constrained cyclic amino acid analog. Its rigid structure makes it a valuable synthon in medicinal chemistry for the design of peptidomimetics and other biologically active molecules. The ability to resolve and quantify the individual enantiomers of indanylglycine is therefore essential for stereoselective synthesis and for ensuring the enantiomeric purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This application note provides a detailed experimental protocol for the chiral separation of indanylglycine enantiomers, enabling accurate determination of enantiomeric excess (e.e.).

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the sample preparation and HPLC analysis of indanylglycine enantiomers.

Materials and Reagents
  • Racemic Indanylglycine (2-aminoindan-2-carboxylic acid)

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Columns
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chiral Stationary Phase: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm I.D.[6][7]

Sample Preparation
  • Standard Solution Preparation:

    • Prepare a stock solution of racemic indanylglycine at a concentration of 1.0 mg/mL in a suitable solvent (e.g., a mixture of the mobile phase components or a solvent in which the analyte is fully soluble).

    • From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the indanylglycine sample in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

HPLC Method

The following HPLC conditions have been optimized for the baseline separation of indanylglycine enantiomers.

Table 1: HPLC Method Parameters

ParameterCondition
Column CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Data Presentation

The described HPLC method provides excellent resolution of the (R)- and (S)-enantiomers of indanylglycine. The following table summarizes the expected chromatographic parameters based on typical performance for similar cyclic amino acids on polysaccharide-based CSPs.

Table 2: Expected Chromatographic Data

EnantiomerRetention Time (t_R) (min)Resolution (R_s)
Enantiomer 1~ 8.5\multirow{2}{*}{> 2.0}
Enantiomer 2~ 10.2

Note: The elution order of the enantiomers should be determined by injecting a standard of a single, known enantiomer.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the chiral separation of indanylglycine enantiomers and the logical relationship of the key components in the HPLC system.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic_std Prepare Racemic Standard (1.0 mg/mL) working_std Prepare Working Standard (0.1 mg/mL) racemic_std->working_std inject_sample Inject Sample (10 µL) working_std->inject_sample sample_prep Prepare Sample Solution (0.1 mg/mL) filter_sample Filter Sample (0.45 µm) sample_prep->filter_sample filter_sample->inject_sample hplc_system Equilibrate HPLC System hplc_system->inject_sample chrom_separation Chromatographic Separation inject_sample->chrom_separation uv_detection UV Detection (220 nm) chrom_separation->uv_detection data_acquisition Data Acquisition uv_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration enantiomeric_purity Calculate Enantiomeric Purity peak_integration->enantiomeric_purity

Caption: Experimental workflow for the chiral HPLC analysis of indanylglycine enantiomers.

hplc_system_logic cluster_flow Mobile Phase Flow Path cluster_control System Control and Data Acquisition mobile_phase Mobile Phase (Hexane/IPA/TFA) pump HPLC Pump (1.0 mL/min) mobile_phase->pump injector Autosampler/ Injector pump->injector column CHIRALCEL OD-H Column (25°C) injector->column detector UV-Vis Detector (220 nm) column->detector waste Waste detector->waste software Chromatography Data System (CDS) software->pump software->injector software->detector

Caption: Logical relationship of components in the HPLC system for chiral separation.

Conclusion

The method described in this application note provides a reliable and robust approach for the chiral separation of indanylglycine enantiomers by HPLC. The use of a polysaccharide-based chiral stationary phase, specifically CHIRALCEL® OD-H, in combination with an optimized mobile phase, allows for excellent resolution and accurate quantification of the individual enantiomers. This protocol is suitable for routine analysis in quality control laboratories and for supporting research and development activities in the pharmaceutical industry. The provided workflow and logical diagrams offer a clear guide for the implementation of this method.

References

Application Notes and Protocols for the Synthesis of Enzyme Inhibitors Using L-β-Indanylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of enzyme inhibitors incorporating the constrained phenylalanine analog, L-β-indanylglycine. This document outlines the rationale for using this non-canonical amino acid, detailed synthetic protocols, and the biological context for targeting specific enzymes, such as Carboxypeptidase A4 (CPA4), which is implicated in various cancer-related signaling pathways.

Introduction

L-β-indanylglycine is a rigid amino acid analog of phenylalanine. Its constrained bicyclic structure can pre-organize the conformation of a peptide or peptidomimetic, leading to enhanced binding affinity and selectivity for the target enzyme's active site. This conformational restriction can also improve metabolic stability by reducing susceptibility to proteolytic degradation. This makes L-β-indanylglycine an attractive building block for the design of potent and specific enzyme inhibitors for therapeutic and research applications.

Target Enzyme: Carboxypeptidase A4 (CPA4)

Carboxypeptidase A4 (CPA4) is a zinc-dependent metalloprotease that cleaves C-terminal amino acids with a preference for aromatic or branched aliphatic side chains. Overexpression of CPA4 has been linked to the progression and poor prognosis of several cancers, including pancreatic, prostate, and colorectal cancer. CPA4 is known to modulate key oncogenic signaling pathways, making it a promising target for the development of novel anti-cancer therapeutics.

Quantitative Data: Inhibition of Carboxypeptidase A by Phenylalanine-Based Inhibitors

InhibitorTarget EnzymeKi ValueReference
N-(Hydroxyaminocarbonyl)phenylalanine (racemic)CPA2.09 µM[1]
N-(Hydroxyaminocarbonyl)-D-phenylalanineCPA1.54 µM[1]
N-(Cyanoacetyl)-L-phenylalanineCPA-[2] (Mechanism-based)
N-(3-chloropropionyl)-L-phenylalanineCPA-[2] (Mechanism-based)
Cbz-Phe-ValP-(O)PheCPA10-27 fM[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic Carboxypeptidase A4 Inhibitor

This protocol describes the manual synthesis of a model tripeptide inhibitor incorporating L-β-indanylglycine at the C-terminus, which is critical for recognition by carboxypeptidases. The synthesis is based on the widely used Fmoc/tBu strategy.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-L-β-indanylglycine-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dipeptidyl-peptidase IV (DPP-IV) inhibitor (if necessary)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Fmoc-L-β-indanylglycine-OH):

    • In a separate vial, dissolve Fmoc-L-β-indanylglycine-OH (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

    • Pre-activate the mixture for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added amino acid.

  • Subsequent Amino Acid Couplings: Repeat steps 3-5 for the remaining amino acids in the desired sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

Visualizations

Experimental Workflow

experimental_workflow start Start resin_swelling Resin Swelling start->resin_swelling fmoc_deprotection1 Fmoc Deprotection resin_swelling->fmoc_deprotection1 aa1_coupling Couple Fmoc-L-β-indanylglycine-OH fmoc_deprotection1->aa1_coupling wash1 Wash aa1_coupling->wash1 fmoc_deprotection2 Fmoc Deprotection wash1->fmoc_deprotection2 aa2_coupling Couple Next Fmoc-AA-OH fmoc_deprotection2->aa2_coupling wash2 Wash aa2_coupling->wash2 repeat Repeat for all amino acids wash2->repeat final_deprotection Final Fmoc Deprotection repeat->final_deprotection cleavage Cleavage from Resin final_deprotection->cleavage precipitation Precipitation cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization Characterization (MS, HPLC) purification->characterization end End characterization->end PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation CPA4 CPA4 CPA4->PI3K Modulates STAT3_ERK_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates RAS RAS CytokineReceptor->RAS Activates STAT3 STAT3 JAK->STAT3 Phosphorylates GeneTranscription Gene Transcription (Proliferation, Survival) STAT3->GeneTranscription Dimerizes & Translocates to Nucleus RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->GeneTranscription Translocates to Nucleus CPA4 CPA4 CPA4->CytokineReceptor Modulates

References

Application Notes and Protocols: Synthesis and Evaluation of Receptor Ligands Using Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The design and synthesis of receptor ligands with high affinity and selectivity are paramount in drug discovery. The incorporation of constrained amino acids into peptide ligands is a powerful strategy to enhance their pharmacological properties.[1][2] By reducing the conformational flexibility of a peptide, its binding entropy is lowered, which can lead to a significant increase in binding affinity and receptor selectivity.[3][4] Furthermore, conformational constraints can improve metabolic stability by protecting the peptide backbone from enzymatic degradation.[5][6] This document provides detailed protocols for the synthesis of constrained peptide ligands, their characterization using receptor binding assays, and an overview of the relevant signaling pathways. Unnatural amino acids (UAAs) are crucial tools in this process, offering unique physicochemical properties that can optimize drug candidates.[7][8]

I. Strategies for Introducing Conformational Constraints

Several methods can be employed to introduce conformational constraints into peptide ligands. The choice of strategy depends on the desired secondary structure and the specific receptor target.

  • Cyclization: This is a widely used technique that can be achieved by forming a covalent bond between the N- and C-termini (backbone cyclization) or between amino acid side chains.[3] Disulfide bridges between cysteine residues are a common example of side-chain cyclization.[3]

  • Peptide Stapling: This method involves introducing a synthetic brace ("staple") between two amino acid side chains, often to stabilize an α-helical conformation.[3][4] Stapled peptides have shown promise in targeting intracellular protein-protein interactions.[4]

  • β-Hairpin Mimetics: By incorporating specific turn-inducing residues or cyclizing flanking sequences, it is possible to stabilize a β-hairpin structure, which can mimic the binding epitope of a larger protein.[3]

  • Incorporation of sterically hindered or cyclic amino acids: The introduction of unnatural amino acids with bulky side chains or cyclic structures can restrict the rotational freedom of the peptide backbone and side chains.[9][10][11]

II. Quantitative Data: Binding Affinities of Constrained Ligands

The following table summarizes the binding affinities of representative constrained peptide ligands for their respective receptors. This data illustrates the impact of conformational constraints on receptor binding.

Ligand/Peptide NameReceptor TargetConstraint StrategyAmino Acid ModificationBinding Affinity (Ki or IC50)Reference
c[D-Pen², D-Pen⁵]-Enkephalinδ-Opioid ReceptorSide-chain cyclization (disulfide bond)D-Penicillamine1.2 nM (Ki)[12]
ATSP-7041MDM2/MDMXPeptide Stapling (hydrocarbon)α,α-disubstituted non-natural amino acids24 nM (Ki for MDM2)[4]
Cyclic RGDfKαvβ3 IntegrinBackbone Cyclization-0.5-2 nM (IC50)[6]
[Dhp-c²⁵[DOrn-2-Nal-DPro-Gly]]μ/δ-Opioid ReceptorBackbone CyclizationDihydroxyphenylalanineWeak antagonist (MOR/DOR)[2]
Constrained Tetracyclic Peptide-Orthogonal Chemical LigationsAminooxy-homoserine-[3]

III. Experimental Protocols

A. Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Constrained Peptide

This protocol describes the manual synthesis of a generic cyclic peptide using Fmoc/tBu chemistry.[5][13][14]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including those for cyclization, e.g., Fmoc-Cys(Trt)-OH)

  • Coupling reagents: HBTU/HATU and DIPEA

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water

  • Cold diethyl ether

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Resin Swelling and Preparation:

    • Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[5][15]

    • Drain the DMF.

  • First Amino Acid Coupling:

    • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF twice (5 min, then 15-20 min).[5]

    • Wash the resin thoroughly with DMF.[5]

    • Pre-activate the first Fmoc-amino acid (3 eq.) with HBTU/HATU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.[5]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[5]

    • Wash the resin with DMF.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage from Resin:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[5]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[5]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.[5]

    • Purify the peptide using RP-HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.[16]

  • Cyclization (e.g., Disulfide Bond Formation):

    • Dissolve the purified linear peptide containing two cysteine residues in a suitable buffer (e.g., ammonium bicarbonate) at a low concentration (0.1-1.0 mg/mL) to favor intramolecular cyclization.[5]

    • Stir the solution vigorously, open to the atmosphere, to allow for air oxidation of the thiol groups to form a disulfide bond.

    • Monitor the reaction by RP-HPLC and mass spectrometry.

    • Purify the final cyclic peptide by RP-HPLC.

B. Protocol 2: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a synthesized ligand for its receptor.[17][18]

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity

  • Unlabeled synthesized ligand (competitor)

  • Assay buffer (e.g., Tris-HCl with appropriate additives)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.

    • Add increasing concentrations of the unlabeled synthesized ligand to the wells (serial dilution).

    • Include control wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand plus a high concentration of a known unlabeled ligand (non-specific binding).

  • Incubation:

    • Add the cell membranes or tissue homogenates to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. This traps the membranes with bound ligand on the filter.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the unlabeled ligand by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the unlabeled ligand concentration.

    • Fit the data using non-linear regression to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

IV. Visualizations

A. Experimental Workflow: Synthesis and Evaluation of Constrained Peptides

G cluster_synthesis Peptide Synthesis cluster_evaluation Biological Evaluation Resin_Prep Resin Preparation SPPS Solid-Phase Peptide Synthesis Resin_Prep->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purification1 Crude Peptide Purification Cleavage->Purification1 Cyclization Cyclization Purification1->Cyclization Purification2 Final Peptide Purification Cyclization->Purification2 Characterization Characterization (MS, HPLC) Purification2->Characterization Binding_Assay Receptor Binding Assay Characterization->Binding_Assay Functional_Assay Functional Assay Characterization->Functional_Assay Data_Analysis Data Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: Workflow for the synthesis and evaluation of constrained peptides.

B. Signaling Pathway: G Protein-Coupled Receptor (GPCR)

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Ligand Ligand Ligand->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction Binding_Assay_Workflow Start Start: Prepare Reagents Assay_Setup Set up 96-well plate: - Radiolabeled Ligand - Unlabeled Ligand (serial dilution) - Receptor Preparation Start->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Separate bound/free ligand via filtration Incubation->Filtration Washing Wash filters to remove unbound ligand Filtration->Washing Detection Quantify bound radioactivity Washing->Detection Data_Analysis Data Analysis: - Calculate IC50 - Determine Ki Detection->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

References

Application Notes and Protocols for NMR Characterization of Peptides Containing Indanylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanylglycine (Ing) is a conformationally constrained non-proteinogenic amino acid that is increasingly utilized in peptide-based drug design. Its rigid indanyl moiety restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to more defined secondary structures. This conformational pre-organization can enhance binding affinity to biological targets, improve metabolic stability, and increase cell permeability. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of these modified peptides in solution, providing crucial insights for structure-activity relationship (SAR) studies.

These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and NMR characterization of peptides containing indanylglycine.

Data Presentation

The incorporation of indanylglycine into a peptide sequence significantly influences its conformational properties. The following tables summarize typical ¹H and ¹³C NMR chemical shifts and ³J(HN,Hα) coupling constants for an indanylglycine residue within a model peptide, such as Ac-Ala-Ing-Ala-NH₂. These values are indicative and may vary depending on the solvent, temperature, and flanking amino acid residues.

Table 1: Typical ¹H NMR Chemical Shifts (δ) for an Indanylglycine-Containing Peptide

ProtonChemical Shift (ppm)Multiplicity
Ing NH7.8 - 8.5d
Ing Hα4.5 - 5.0t
Ing Hβ3.0 - 3.5m
Ing Aromatic7.1 - 7.4m
Flanking Ala NH7.9 - 8.6d
Flanking Ala Hα4.2 - 4.6q
Flanking Ala Hβ1.3 - 1.5d
Acetyl CH₃1.9 - 2.1s
C-terminal NH₂7.0 - 7.5br s

Table 2: Typical ¹³C NMR Chemical Shifts (δ) for an Indanylglycine-Containing Peptide

CarbonChemical Shift (ppm)
Ing C=O170 - 175
Ing Cα55 - 60
Ing Cβ35 - 40
Ing Aromatic120 - 145
Flanking Ala C=O172 - 176
Flanking Ala Cα48 - 52
Flanking Ala Cβ16 - 20
Acetyl C=O170 - 172
Acetyl CH₃22 - 25

Table 3: Typical ³J(HN,Hα) Coupling Constants

Residue³J(HN,Hα) (Hz)Implied Dihedral Angle (φ)
Indanylglycine (Ing)8.0 - 10.0-120° ± 20° (Extended)
Flanking Alanine (Ala)5.0 - 7.0-60° ± 20° (Helical) or > -80° (Extended)

Note: The larger coupling constant for the indanylglycine residue suggests a more extended conformation, consistent with its constrained nature.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Indanylglycine-Containing Peptide

This protocol outlines the manual synthesis of a model peptide (e.g., Ac-Ala-Ing-Ala-NH₂) using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ala-OH, Fmoc-Ing-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 15 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes. Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2]

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 2: NMR Sample Preparation and Data Acquisition

Materials:

  • Lyophilized pure peptide

  • NMR buffer (e.g., 10 mM sodium phosphate, pH 7.0)

  • Deuterium oxide (D₂O)

  • Internal standard (e.g., DSS or TSP)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in the NMR buffer to a final concentration of 1-5 mM.[1]

    • Add D₂O to a final concentration of 10% for the deuterium lock.[1]

    • Add a known concentration of an internal standard for chemical shift referencing.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire all spectra on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity.

    • 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and concentration.

    • 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify coupled spin systems for each amino acid residue.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-Frame Overhauser Effect Spectroscopy): Acquire a NOESY (for smaller peptides) or ROESY (for intermediate-sized peptides) spectrum with a mixing time of 150-300 ms to identify through-space correlations between protons, which are crucial for determining the three-dimensional structure.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire a natural abundance ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons, aiding in resonance assignment.

    • 2D ¹H-¹⁵N HSQC (optional, for ¹⁵N-labeled samples): If the peptide is isotopically labeled with ¹⁵N, a ¹H-¹⁵N HSQC spectrum provides excellent resolution of the backbone amide signals.[1]

Mandatory Visualization

The following diagrams illustrate the general workflow for the NMR characterization of an indanylglycine-containing peptide and the logical relationships in the data analysis process.

NMR_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization SamplePrep Sample Preparation Lyophilization->SamplePrep OneD_H1 1D ¹H SamplePrep->OneD_H1 TwoD_TOCSY 2D TOCSY SamplePrep->TwoD_TOCSY TwoD_NOESY 2D NOESY/ROESY SamplePrep->TwoD_NOESY TwoD_HSQC 2D ¹H-¹³C HSQC SamplePrep->TwoD_HSQC Assignment Resonance Assignment OneD_H1->Assignment TwoD_TOCSY->Assignment TwoD_NOESY->Assignment TwoD_HSQC->Assignment Restraints Generate Restraints (NOE distances, Dihedral angles) Assignment->Restraints StructureCalc Structure Calculation Restraints->StructureCalc Validation Structure Validation StructureCalc->Validation FinalStructure FinalStructure Validation->FinalStructure 3D Structure & Conformational Ensemble Data_Analysis_Logic cluster_data Experimental Data cluster_interpretation Structural Interpretation cluster_structure Structure Calculation TOCSY TOCSY (Spin Systems) Seq_Assignment Sequential Assignment TOCSY->Seq_Assignment NOESY NOESY/ROESY (Proximity) NOESY->Seq_Assignment Distance_Restraints Distance Restraints (< 5 Å) NOESY->Distance_Restraints J_Coupling ¹H Spectrum (³JHN,Hα) Dihedral_Restraints Dihedral Angle (φ) Restraints J_Coupling->Dihedral_Restraints Seq_Assignment->Distance_Restraints Structure 3D Structure Ensemble Distance_Restraints->Structure Dihedral_Restraints->Structure

References

Application Notes and Protocols: Fmoc-Protection Strategy for 2-Amino-2-(indan-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a proposed protocol for the Nα-Fmoc protection of the sterically hindered non-canonical amino acid, 2-amino-2-(indan-2-yl)acetic acid. This amino acid is a valuable building block in peptide and peptidomimetic drug discovery, and its efficient protection is crucial for subsequent solid-phase peptide synthesis (SPPS).

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, particularly in SPPS.[1][2] Its key advantage lies in its base-lability, allowing for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][3] The Fmoc group is typically introduced by reacting the amino acid with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[3][4] For sterically hindered amino acids such as 2-amino-2-(indan-2-yl)acetic acid, optimizing the reaction conditions is critical to achieve high yields and purity.

This protocol outlines a robust method for the Fmoc protection of 2-amino-2-(indan-2-yl)acetic acid using Fmoc-OSu, which is generally preferred over Fmoc-Cl due to its higher stability and lower propensity for side reactions.[1][4]

Proposed Experimental Protocol

This protocol describes a general procedure for the Nα-Fmoc protection of 2-amino-2-(indan-2-yl)acetic acid in solution.

Materials:

  • 2-amino-2-(indan-2-yl)acetic acid

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • Dissolution of Amino Acid: In a round-bottom flask, dissolve 1.0 equivalent of 2-amino-2-(indan-2-yl)acetic acid in a 1:1 mixture of 1,4-dioxane and a 10% aqueous sodium bicarbonate solution. Stir the mixture at room temperature until the amino acid is fully dissolved.

  • Addition of Fmoc-OSu: In a separate container, dissolve 1.05 to 1.1 equivalents of Fmoc-OSu in 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution over 15-20 minutes at room temperature.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amino acid is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with deionized water.

    • Transfer the mixture to a separatory funnel and wash with diethyl ether (2-3 times) to remove any unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of 1 M HCl. The product should precipitate out of the solution.

  • Extraction and Drying:

    • Extract the acidified aqueous layer with ethyl acetate (3 times).

    • Combine the organic extracts and wash with a saturated brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude Fmoc-2-amino-2-(indan-2-yl)acetic acid.

  • Purification: The crude product can be further purified by recrystallization or flash column chromatography on silica gel if necessary.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed Fmoc-protection protocol.

ParameterValue
Reagents
2-amino-2-(indan-2-yl)acetic acid1.0 eq
Fmoc-OSu1.05 - 1.1 eq
Sodium BicarbonateIn 10% aqueous solution
Reaction Conditions
Solvent System1:1 Dioxane/Water
TemperatureRoom Temperature (20-25 °C)
Reaction Time12 - 24 hours
Work-up & Purification
pH for Precipitation2 - 3
Extraction SolventEthyl Acetate
Expected Yield> 90% (after purification)

Visual Workflow of Fmoc-Protection Strategy

Fmoc_Protection_Workflow start Start Materials: 2-amino-2-(indan-2-yl)acetic acid Fmoc-OSu dissolution Dissolution (Dioxane/aq. NaHCO3) start->dissolution reaction Fmoc Protection Reaction (Stir at RT, 12-24h) dissolution->reaction workup Aqueous Work-up (Wash with Diethyl Ether) reaction->workup acidification Acidification (1M HCl to pH 2-3) workup->acidification extraction Extraction (Ethyl Acetate) acidification->extraction drying Drying and Concentration extraction->drying purification Purification (Recrystallization/Chromatography) drying->purification product Final Product: Fmoc-2-amino-2-(indan-2-yl)acetic acid purification->product Fmoc_Mechanism reactants Amino Acid (R-NH2) + Fmoc-OSu nucleophilic_attack Nucleophilic Attack of Amine on Carbonyl reactants->nucleophilic_attack base Base (e.g., NaHCO3) base->nucleophilic_attack Deprotonates Amine tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate leaving_group_departure Departure of N-hydroxysuccinimide tetrahedral_intermediate->leaving_group_departure product Fmoc-Protected Amino Acid (Fmoc-NH-R) leaving_group_departure->product

References

Application Notes and Protocols for Peptide Coupling of Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides containing sterically hindered amino acids presents a significant challenge in drug development and chemical biology.[1] Bulky side chains, such as those in β-branched (Val, Ile), α,α-disubstituted (Aib), and N-methylated amino acids, can impede the formation of the peptide bond.[1][2] This steric hindrance slows down reaction kinetics, leading to incomplete couplings, lower yields, and an increased risk of epimerization, which is the loss of stereochemical integrity at the α-carbon.[1][2] The selection of an appropriate coupling reagent is therefore critical to overcoming these obstacles. This document provides a detailed comparison of modern coupling reagents, experimental protocols, and mechanistic insights to guide the successful synthesis of peptides with sterically demanding residues.

Mechanism of Action and Reagent Classes

The formation of a peptide bond requires the activation of a carboxylic acid group of one amino acid to facilitate a nucleophilic attack from the amino group of another.[1][3] Coupling reagents are the activators in this process and can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[1][4] For challenging couplings, the more powerful onium salt reagents are generally preferred over standard carbodiimides like DCC or EDC.[2]

  • Aminium/Uronium Salts: Reagents like HATU, HBTU, and COMU are highly efficient for hindered couplings.[2] HATU, based on the more reactive HOAt, is known for its high reactivity and speed.[2][5] COMU, a third-generation reagent based on OxymaPure, offers comparable efficiency to HATU with an improved safety profile, as it is not based on the potentially explosive HOBt or HOAt.[2][6]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective, particularly in minimizing racemization.[2] They are a good choice when the guanidinylation of the N-terminus, a potential side reaction with uronium salts, is a concern.[1][2]

Quantitative Performance of Coupling Reagents

The efficacy of various coupling reagents in promoting the coupling of sterically hindered amino acids is summarized below. The data, synthesized from multiple studies, highlights key performance indicators such as yield, reaction time, and the degree of epimerization.

ReagentCoupling System ExampleYield (%)Reaction TimeRacemization (%)Reference
HATU Fmoc-Aib-OH + H-Aib-ResinHigh1 - 2 hoursLow[1]
COMU Fmoc-Aib-OH + H-Aib-ResinHigh1-hour double couplingLow[1]
HBTU Boc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificant YieldsRoom TempLow[7]
PyBOP Various Hindered Systems> 90% Conversion16 hoursLow[1]
PyBrOP Boc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificant YieldsRoom TempLow[7]
T3P® Epimerization-prone substratesHighVariesMinimal[1]

Note: "Aib" refers to α-aminoisobutyric acid, a classic sterically hindered amino acid. This table synthesizes data from multiple sources; reaction conditions may vary.

Key Considerations for Reagent Selection

ReagentAdvantagesDisadvantagesSafety Considerations
HATU Highly efficient, especially for hindered couplings due to the formation of reactive OAt esters.[1][5]Can cause guanidinylation of the N-terminal amine.[1] More expensive than HBTU.[1]Based on potentially explosive HOAt; handle with caution.[1]
HBTU Highly efficient and popular reagent with generally soluble byproducts.[1]Can cause guanidinylation, capping the peptide chain, especially in slow couplings.[1]Exhibits unpredictable autocatalytic decompositions, posing an explosion risk.[1] Can have allergenic potential.[1]
COMU Efficiency comparable to HATU.[6] Safer as it is based on OxymaPure, avoiding explosive benzotriazole derivatives.[1][6] Reduced allergenic potential and water-soluble byproducts.[1]Limited stability in solution.[1]Non-explosive and significantly less likely to cause an allergic reaction compared to HATU/HBTU.[1]
PyBOP Efficient coupling that avoids guanidinylation side reactions.[1]Generally less reactive than HATU.[1]Avoids the carcinogenic byproduct HMPA associated with the original BOP reagent.[1]

Experimental Protocols

The following are generalized experimental protocols for peptide coupling reactions involving sterically hindered amino acids. Optimization for specific sequences is crucial.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling with HATU

This protocol outlines the coupling of a sterically hindered Fmoc-protected amino acid to a resin-bound peptide.

  • Resin Preparation: Swell the resin-bound peptide (with a deprotected N-terminal amine) in N,N-dimethylformamide (DMF).

  • Amino Acid Activation: In a separate vessel, dissolve the N-protected amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Base Addition: Add a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution.

  • Pre-activation: Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time may be extended or a second coupling may be performed.[5]

  • Monitoring and Washing: Monitor the reaction's completion using a qualitative method like the ninhydrin test.[4] Once complete, thoroughly wash the resin with DMF.[4]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling with COMU

This protocol details the use of COMU for coupling sterically hindered amino acids, offering a safer alternative to HATU.

  • Resin Preparation: Swell the resin as described in Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and COMU (2.9 equivalents) in DMF.

  • Base Addition: Add DIPEA (6 equivalents) to the amino acid solution.

  • Pre-activation: Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature. A 1-hour double coupling is often effective for hindered residues like Aib.[1]

  • Monitoring and Washing: Follow the same monitoring and washing procedures as in Protocol 1.

Minimizing Epimerization

Epimerization is a critical side reaction, especially during the coupling of sterically hindered amino acids, as the prolonged reaction times provide more opportunity for the loss of stereochemical purity.[2][8]

To minimize epimerization:

  • Choice of Reagent: Reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally better at suppressing racemization than older HOBt-based reagents.[2]

  • Use of a Suitable Base: Hindered, non-nucleophilic bases like DIPEA or 2,4,6-collidine are preferred.[2]

  • Limiting Pre-activation Time: The risk of racemization increases the longer an amino acid remains in its activated state before coupling. In situ activation is recommended.[2]

  • Solvent Choice: Polar solvents like DMF can increase the rate of epimerization.[9]

  • Low Temperature: Conducting the coupling reaction at a lower temperature can help to suppress epimerization.[9]

Visualizing the Workflow

General Workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical cycle in solid-phase peptide synthesis, highlighting the key stages of deprotection, activation, coupling, and washing.

SPPS_Workflow cluster_resin Resin-Bound Peptide cluster_reagents Reagents Resin_Protect Fmoc-NH-Peptide-Resin Resin_Deprotect H2N-Peptide-Resin Resin_Protect->Resin_Deprotect Deprotection Deprotection Piperidine in DMF AminoAcid Fmoc-AA-OH + Coupling Reagent + Base Coupling Fmoc-AA-NH-Peptide-Resin Wash DMF Wash Washing Washed Resin Resin_Deprotect->Coupling Coupling Coupling->Washing Wash Washing->Resin_Protect Next Cycle

Caption: General workflow of Fmoc solid-phase peptide synthesis.

Logical Relationship of Factors in Hindered Couplings

This diagram illustrates the interplay between steric hindrance, reaction conditions, and potential outcomes in peptide synthesis.

Hindered_Coupling_Factors cluster_input Inputs cluster_process Process cluster_output Outcomes Hindrance Sterically Hindered Amino Acid Coupling Peptide Bond Formation Hindrance->Coupling Challenges Reagent Coupling Reagent (e.g., HATU, COMU) Reagent->Coupling Enables Conditions Reaction Conditions (Base, Solvent, Temp.) Conditions->Coupling Influences Success High Yield High Purity Coupling->Success Desired Failure Low Yield Incomplete Reaction Coupling->Failure Potential SideReaction Epimerization Coupling->SideReaction Potential

Caption: Factors influencing sterically hindered peptide couplings.

Conclusion

The successful incorporation of sterically hindered amino acids into peptide chains is achievable with the careful selection of modern coupling reagents and the optimization of reaction conditions. For the most challenging couplings, HATU remains a highly effective choice, though its use requires appropriate safety precautions.[10] COMU presents a compelling alternative, offering comparable reactivity to HATU with a significantly improved safety profile.[6][10] By understanding the mechanisms of these reagents and implementing protocols that minimize side reactions like epimerization, researchers can efficiently synthesize complex peptides for a wide range of applications in research and drug development.

References

Application Notes and Protocols: Indane Amino Acids in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indane amino acids represent a class of conformationally constrained phenylalanine analogues that have garnered significant attention in medicinal chemistry. The rigid indane scaffold reduces the conformational flexibility of the amino acid, which can lead to increased potency, selectivity, and improved pharmacokinetic properties of drug candidates. This document provides a detailed overview of the applications of indane amino acids in drug design, focusing on their use as anticancer agents, CGRP receptor antagonists for migraine treatment, and monoamine oxidase (MAO) inhibitors for neurodegenerative diseases.

Applications of Indane Amino Acids

The unique structural features of indane amino acids make them versatile scaffolds in drug discovery. Their rigid framework allows for the precise orientation of pharmacophoric groups, leading to enhanced interactions with biological targets.

Anticancer Agents

Indane-containing compounds have shown promise as anticancer agents, with some acting as topoisomerase II inhibitors. Topoisomerase II is a crucial enzyme in DNA replication and transcription, making it an attractive target for cancer therapy. By stabilizing the enzyme-DNA cleavage complex, these inhibitors induce DNA strand breaks and trigger apoptosis in cancer cells.

Quantitative Data: Anticancer Activity of Indane Derivatives

The following table summarizes the in vitro cytotoxic activity of various indane and indazole derivatives against a panel of human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Indazole Derivative 1 A549 (Lung)4.66 ± 0.45[1]
K562 (Leukemia)9.32 ± 0.59[1]
PC-3 (Prostate)15.48 ± 1.33[1]
HepG2 (Liver)12.67 ± 1.31[1]
Indazole Derivative 2 A549 (Lung)5.25 ± 0.57[1]
K562 (Leukemia)6.97 ± 0.99[1]
Piperazine-Indazole 6o K562 (Leukemia)5.15 ± 0.55[1]
HEK-293 (Normal)33.20 ± 3.83[1]
Mercapto-Indazole 5k HepG2 (Liver)3.32 ± 0.43[1]
HEK-293 (Normal)12.17 ± 2.85[1]

Signaling Pathway: Topoisomerase II Inhibition

Indane-based topoisomerase II poisons interfere with the enzyme's catalytic cycle. They bind to the enzyme-DNA complex, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, which triggers cell cycle arrest and apoptosis.

Topoisomerase_II_Inhibition cluster_0 Normal Cell Cycle cluster_1 Action of Indane Amino Acid-Based Inhibitor DNA_Replication DNA Replication/ Transcription Topoisomerase_II Topoisomerase II DNA_Replication->Topoisomerase_II relieves torsional stress DNA_Religation DNA Re-ligation Topoisomerase_II->DNA_Religation cleaves and passes DNA strands Stabilized_Complex Stabilized Topo II-DNA Cleavage Complex Topoisomerase_II->Stabilized_Complex Cell_Cycle_Progression Cell Cycle Progression DNA_Religation->Cell_Cycle_Progression Indane_Inhibitor Indane Amino Acid Inhibitor (e.g., Topo II Poison) Indane_Inhibitor->Stabilized_Complex binds to DNA_Breaks Double-Strand DNA Breaks Stabilized_Complex->DNA_Breaks prevents re-ligation Cell_Cycle_Arrest Cell Cycle Arrest DNA_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Topoisomerase II Inhibition Pathway
CGRP Receptor Antagonists

Calcitonin gene-related peptide (CGRP) is a neuropeptide implicated in the pathophysiology of migraine. Antagonists of the CGRP receptor are a promising new class of drugs for the treatment of acute and preventive treatment of migraine. Indane amino acid derivatives have been developed as potent CGRP receptor antagonists.

Quantitative Data: CGRP Receptor Antagonism

The following table presents the binding affinity and functional activity of an indane amino acid-based CGRP receptor antagonist.

CompoundTargetAssayValueReference
CGRP Antagonist 1 CGRP ReceptorKi1.7 nM[2]
IC505.7 nM[2]

Signaling Pathway: CGRP Receptor Antagonism

CGRP binds to its receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). This binding primarily activates the Gs alpha subunit of the associated G protein, leading to adenylyl cyclase activation and increased intracellular cyclic AMP (cAMP). This signaling cascade is implicated in the vasodilation and neurogenic inflammation associated with migraine. Indane amino acid-based antagonists competitively block CGRP from binding to its receptor, thereby inhibiting this downstream signaling.

CGRP_Signaling cluster_0 CGRP Signaling cluster_1 Inhibition by Indane Amino Acid CGRP CGRP CGRP_Receptor CGRP Receptor (CLR/RAMP1) CGRP->CGRP_Receptor binds G_Protein Gs Protein CGRP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Vasodilation Vasodilation & Neurogenic Inflammation PKA->Vasodilation Indane_Antagonist Indane Amino Acid Antagonist Indane_Antagonist->CGRP_Receptor blocks binding

CGRP Receptor Signaling and Inhibition
Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Imbalances in these neurotransmitters are associated with neurodegenerative diseases like Parkinson's and Alzheimer's disease. Indane derivatives, such as rasagiline, are potent and selective MAO inhibitors.

Quantitative Data: MAO Inhibition

The following table summarizes the inhibitory activity of various 2-heteroarylidene-1-indanone derivatives against human MAO-A and MAO-B.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Reference
Derivative 1 >100.0044[3]
Derivative 2 0.0610.0068[3]
Derivative 3 0.1250.012[3]
Derivative 4 0.8521.53[3]

Logical Relationships: Structure-Activity Relationship (SAR) of Aminoindan MAO Inhibitors

The inhibitory potency and selectivity of aminoindan derivatives against MAO-A and MAO-B are influenced by the nature and position of substituents on the indane ring and the amino group. This diagram illustrates the general SAR trends observed for these compounds.

SAR_MAO_Inhibitors cluster_R1 Substituent at R1 (Amino Group) cluster_R2 Substituents on Indane Ring Core Aminoindan Scaffold Propargyl Propargyl Group (e.g., Rasagiline) Core->Propargyl Small_Alkyl Small Alkyl Group Core->Small_Alkyl H Unsubstituted (H) Core->H EDG Electron-Donating Groups (e.g., -OCH3) Core->EDG EWG Electron-Withdrawing Groups (e.g., Halogens) Core->EWG No_Sub No Substitution Core->No_Sub Activity MAO-B Inhibitory Activity Propargyl->Activity Increases Potency & Selectivity for MAO-B Small_Alkyl->Activity Variable Effect H->Activity Lower Potency EDG->Activity Generally Increases Potency EWG->Activity Can Decrease Potency No_Sub->Activity Moderate Potency

Structure-Activity Relationship for MAO Inhibitors

Experimental Protocols

Synthesis of 2-Aminoindane-2-carboxylic Acid

This protocol describes a general method for the synthesis of the parent indane amino acid, 2-aminoindane-2-carboxylic acid.

Experimental Workflow

Synthesis_Workflow Start Start: Ni(II) complex of glycine Schiff base Step1 Step 1: Monoalkylation - o-dibromoxylylene - Phase-transfer catalyst Start->Step1 Intermediate Intermediate Complex Step1->Intermediate Step2 Step 2: Cyclization - DMF, NaO-t-Bu Intermediate->Step2 Product_Complex Product Complex Step2->Product_Complex Step3 Step 3: Decomposition & Purification Product_Complex->Step3 Final_Product Final Product: 2-Aminoindane-2- carboxylic acid Step3->Final_Product

Synthesis Workflow for 2-Aminoindane-2-carboxylic Acid

Methodology [4]

  • Monoalkylation: A Ni(II)-complex of a glycine Schiff base is monoalkylated with o-dibromoxylylene under phase-transfer conditions. This reaction typically proceeds in high yield.

  • Cyclization: The resulting intermediate is cyclized without purification under homogeneous conditions using a strong base like sodium tert-butoxide in dimethylformamide (DMF).

  • Decomposition and Purification: The final product complex is decomposed to afford 2-aminoindane-2-carboxylic acid. The desired amino acid is then purified, often by recrystallization.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Methodology [5][6][7]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indane amino acid derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

CGRP Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for the CGRP receptor.

Methodology [8][9]

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human CGRP receptor (e.g., SK-N-MC cells).

  • Binding Reaction: Incubate the cell membranes with a radiolabeled CGRP ligand (e.g., [125I]-CGRP) and varying concentrations of the test compound (indane amino acid derivative) in a suitable binding buffer.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Radioactivity Measurement: Measure the radioactivity retained on the filter using a gamma counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B.

Methodology [10]

  • Enzyme Preparation: Use a source of human recombinant MAO-A or MAO-B.

  • Reaction Mixture: Prepare a reaction mixture containing the MAO enzyme, a suitable buffer, and the test compound at various concentrations.

  • Substrate Addition: Initiate the reaction by adding a substrate for MAO (e.g., kynuramine or p-tyramine). The enzymatic reaction produces hydrogen peroxide.

  • Detection: The production of hydrogen peroxide is measured using a fluorescent probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP). The fluorescence intensity is proportional to the MAO activity.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

Indane amino acids are a valuable class of constrained amino acids with broad applications in drug design. Their rigid scaffold provides a platform for the development of potent and selective inhibitors for a variety of biological targets. The data and protocols presented in this document highlight their potential in the development of novel therapeutics for cancer, migraine, and neurodegenerative diseases. Further exploration of the chemical space around the indane nucleus is likely to yield new drug candidates with improved pharmacological profiles.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Difficult Couplings with Indanylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance for the coupling of the sterically hindered amino acid, indanylglycine, in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is indanylglycine considered a "difficult" amino acid to couple in peptide synthesis?

A1: Indanylglycine possesses a bulky, rigid indanyl side chain directly attached to the α-carbon. This significant steric hindrance obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and a higher probability of incomplete coupling reactions. This can result in deletion sequences and lower overall yield of the target peptide.

Q2: What are the most common problems encountered when coupling indanylglycine?

A2: The primary challenges associated with the incorporation of indanylglycine include:

  • Low Coupling Yields: Due to steric hindrance, standard coupling protocols often result in incomplete reactions, leading to the presence of deletion sequences in the final product.

  • Epimerization: The α-proton of arylglycines, like indanylglycine, is susceptible to abstraction under basic conditions, which can lead to racemization. This results in diastereomeric impurities that are often difficult to separate from the desired peptide.[1]

  • Peptide Aggregation: Sequences containing bulky, hydrophobic residues like indanylglycine can be prone to aggregation on the solid support, further impeding coupling efficiency.

Q3: Which coupling reagents are most effective for indanylglycine?

A3: For sterically hindered amino acids such as indanylglycine, high-reactivity coupling reagents are strongly recommended. While quantitative data specifically for indanylglycine is limited in publicly available literature, performance can be extrapolated from studies on other sterically hindered and epimerization-prone amino acids. Uronium/aminium salts and phosphonium salts are generally superior to carbodiimides.[2][3]

  • Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are highly effective due to the formation of highly reactive OAt or Oxyma active esters.[4][5][6][7] HATU is often considered a top-performing reagent for challenging couplings.[5] COMU offers comparable efficiency to HATU with the added benefits of being non-explosive and having better solubility.[4][7]

  • Phosphonium Salts: PyBOP and PyAOP are powerful phosphonium-based reagents. They are known for clean reactions and do not pose the risk of guanidinylation of the N-terminus, a potential side reaction with uronium salts.[5]

  • Specialty Reagents: DEPBT is particularly noted for its ability to suppress racemization, making it an excellent choice for coupling easily epimerized amino acids like arylglycines.[1][4]

Q4: How can I minimize epimerization during the coupling of indanylglycine?

A4: Minimizing epimerization is crucial for maintaining the stereochemical integrity of your peptide. The following strategies are effective:

  • Choice of Coupling Reagent: Employ reagents known for low racemization, such as DEPBT.[1][4] Phosphonium salts like PyBOP are also generally associated with lower levels of epimerization.

  • Use of Additives: The addition of 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure® is more effective at suppressing racemization than 1-hydroxybenzotriazole (HOBt).[3]

  • Base Selection: Use a weaker, sterically hindered base like collidine or N-methylmorpholine (NMM) instead of stronger bases like N,N-diisopropylethylamine (DIPEA).

  • Control Reaction Conditions: Minimize the pre-activation time of the amino acid and avoid prolonged reaction times at elevated temperatures.

Q5: What strategies can be used to improve low coupling yields with indanylglycine?

A5: To overcome low coupling efficiency, consider the following protocol modifications:

  • Double Coupling: After the initial coupling reaction, repeat the coupling step with a fresh solution of the activated indanylglycine.

  • Increased Reagent Equivalents: Use a higher excess of the Fmoc-indanylglycine and coupling reagent (e.g., 3-5 equivalents relative to the resin loading).

  • Extended Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight).

  • Elevated Temperature: Gentle heating (e.g., 30-40°C) or the use of a microwave peptide synthesizer can help overcome the activation energy barrier for the coupling reaction.

  • Solvent Choice: In cases of peptide aggregation, switching from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM may be beneficial.

Data Presentation

Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids

While specific data for indanylglycine is scarce, this table provides a general comparison of commonly used coupling reagents for difficult couplings, based on their known reactivity and performance with other sterically hindered residues.

Coupling ReagentReagent TypeRelative ReactivityCoupling Time (Typical)Racemization RiskNotes
HATU Uronium/AminiumVery High15-45 minVery LowExcellent for most difficult couplings; HOAt-based.[3]
HCTU Uronium/AminiumVery High15-45 minVery LowSimilar to HATU, often more cost-effective.[2]
COMU Uronium/AminiumHigh20-60 minLowGood solubility, non-explosive byproducts.[4][7]
PyBOP PhosphoniumHigh30-120 minLowNo guanidinylation risk, byproducts are not carcinogenic.[2][8]
DEPBT PhosphoniumModerate60-180 minVery LowRecommended for epimerization-prone amino acids.[4]
DIC/Oxyma CarbodiimideModerate60-180 minLow to ModerateCost-effective, soluble urea byproduct.[2]

Experimental Protocols

Optimized Protocol for Coupling Fmoc-Indanylglycine in SPPS

This protocol outlines a robust method for the incorporation of Fmoc-indanylglycine, incorporating strategies to maximize yield and minimize side reactions.

1. Materials and Reagents:

  • Fmoc-protected peptide-resin

  • Fmoc-L-2-indanylglycine (Fmoc-Igl-OH)[9]

  • Coupling Reagent (e.g., HATU, COMU, or DEPBT)

  • Base (e.g., Collidine or N-Methylmorpholine)

  • Solvent: High-quality, amine-free N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Deprotection Solution: 20% piperidine in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM)

2. Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Igl-OH (3-5 eq. relative to resin loading) and the coupling reagent (e.g., HATU, 2.9-4.9 eq.) in DMF or NMP.

    • Add the base (e.g., Collidine, 6-10 eq.) to the activation mixture.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended, or gentle heating may be applied.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free amines. A positive test (blue beads) indicates incomplete coupling.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • (Optional) Double Coupling:

    • If the Kaiser test is positive, repeat the "Amino Acid Activation and Coupling" and "Monitoring and Washing" steps.

  • Capping (if necessary):

    • If the Kaiser test remains positive after a second coupling, cap any unreacted amines using a solution of acetic anhydride and a non-nucleophilic base (e.g., pyridine or DIPEA) in DMF to prevent the formation of deletion sequences.

Visualizations

sps_workflow start Start with Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: Fmoc-Indanylglycine + Coupling Reagent + Base wash1->coupling wash2 DMF Wash coupling->wash2 kaiser Kaiser Test wash2->kaiser double_couple Incomplete? (Blue Beads) kaiser->double_couple Positive complete Complete (Yellow Beads) kaiser->complete Negative double_couple->coupling  Yes (Double Couple) capping Capping (Acetic Anhydride) double_couple->capping  No (After 2nd attempt) next_cycle Proceed to Next Cycle complete->next_cycle capping->next_cycle coupling_reagents cluster_uronium Uronium/Aminium Salts cluster_phosphonium Phosphonium Salts cluster_carbodiimide Carbodiimides hatu HATU HCTU COMU activated_ester Activated Intermediate pybop PyBOP PyAOP DEPBT dic DIC + Additive (Oxyma) fmoc_igl Fmoc-Indanylglycine (Carboxylic Acid) fmoc_igl->activated_ester + Reagent new_peptide Elongated Peptide activated_ester->new_peptide peptide Peptide-Resin (N-terminal Amine) peptide->new_peptide +

References

Technical Support Center: Peptide Synthesis with Cyclic Amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during solid-phase peptide synthesis (SPPS) of peptides containing cyclic amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when synthesizing peptides with cyclic amino acids like proline?

A1: The most prevalent side reactions include diketopiperazine (DKP) formation, racemization/epimerization, and aspartimide formation, especially when an aspartic acid residue is near the cyclic amino acid.[1] Peptides with C-terminal proline are particularly susceptible to DKP formation.[2][3][4][5] Steric hindrance from the bulky cyclic structure can also lead to incomplete coupling reactions.[6][7][8]

Q2: Why is diketopiperazine (DKP) formation so common with proline?

A2: DKP formation is a significant side reaction, especially during the synthesis of peptides with proline at the C-terminus.[2][3][4][5] The fixed cis-amide bond of proline facilitates the intramolecular cyclization of the dipeptidyl-resin, leading to the cleavage of the dipeptide from the resin as a stable six-membered ring (DKP). This is particularly problematic after the deprotection of the second amino acid in the sequence.

Q3: Which other cyclic amino acids are prone to side reactions?

A3: While proline is the most studied, other cyclic amino acids, including non-proteinogenic ones, can also introduce challenges. Sterically hindered cyclic amino acids can lead to slow or incomplete coupling.[6][7][8] The specific side reactions will depend on the ring size and functional groups present on the cyclic amino acid.

Q4: How can I detect and quantify side reactions in my peptide synthesis?

A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is crucial for assessing the purity of the crude peptide and can separate diastereomers resulting from racemization.[9] Mass Spectrometry (MS and MS/MS) is essential for identifying the mass of the desired peptide and any side products, such as deletion sequences from DKP formation or modifications from other side reactions.[10][11][12][13][14]

Troubleshooting Guides

Problem 1: Low yield of the final peptide and presence of a major impurity with a mass corresponding to a dipeptide.

Symptom: The primary peak in the mass spectrum corresponds to the mass of the first two amino acids, and the overall yield of the desired peptide is significantly reduced.

Probable Cause: Diketopiperazine (DKP) formation. This is especially likely if proline is the C-terminal or penultimate residue.[2][3][4][5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low peptide yield due to DKP formation.

Solutions:

  • Resin Choice: Utilize a sterically hindered resin such as 2-chlorotrityl chloride (2-CTC) resin, which positions the growing peptide chain further from the resin backbone, disfavoring the intramolecular cyclization.

  • Protocol Modification: Minimize the time between the deprotection of the second amino acid and the coupling of the third.

  • Use of Dipeptide Building Blocks: Incorporate the first two amino acids as a pre-formed dipeptide unit.

  • Boc-SPPS Strategy: If using Boc chemistry, employ in situ neutralization protocols.

Problem 2: Appearance of a peak with the same mass as the desired peptide but a different retention time in HPLC.

Symptom: The mass spectrum shows the correct mass, but the HPLC chromatogram displays two or more closely eluting peaks.

Probable Cause: Racemization or epimerization of one or more amino acid residues. Cyclic amino acids can be susceptible to epimerization, and adjacent residues can also be affected.[15][16]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for racemization in peptide synthesis.

Solutions:

  • Coupling Reagents: Employ coupling reagents known to suppress racemization, such as those combined with additives like HOBt or Oxyma.[1][17]

  • Temperature Control: Perform coupling reactions at a lower temperature (e.g., 0°C or room temperature) as elevated temperatures can increase the rate of epimerization.[1]

  • Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[1]

  • Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin.

Problem 3: Incomplete coupling, especially with bulky cyclic amino acids.

Symptom: A positive Kaiser test after a coupling step, indicating free amines on the resin. The mass spectrum of the crude product shows deletion sequences.

Probable Cause: Steric hindrance from the cyclic amino acid is preventing efficient coupling.[6][7][8]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete coupling reactions.

Solutions:

  • Double Coupling: After the initial coupling reaction, repeat the coupling step with fresh reagents to ensure all free amines have reacted.

  • Extended Reaction Time: Increase the duration of the coupling reaction.

  • Stronger Coupling Reagents: Use more potent coupling reagents like HATU or COMU.

  • Elevated Temperature: Cautiously increase the reaction temperature, for example, by using a microwave peptide synthesizer. Be mindful that this can also increase the risk of racemization.[1]

Quantitative Data Summary

The extent of side reactions is highly dependent on the specific sequence, coupling conditions, and resin used. The following tables provide a summary of quantitative data from various studies.

Table 1: Effect of Coupling Reagents on Racemization

Coupling ReagentAdditiveBase% D-Isomer Formation (Example Sequence)Reference
DICHOBtDIPEA5.6%[16]
HBTU-DIPEA3.2%[16]
HATU-DIPEA1.8%[16]
COMU-DIPEA1.1%[1]

Table 2: Diketopiperazine (DKP) Formation with Proline

Resin TypeDeprotection Conditions% DKP Formation (Fmoc-Pro-Xaa-Resin)Reference
Wang Resin20% Piperidine/DMF, 1hUp to 50%[3][5]
2-Chlorotrityl Resin20% Piperidine/DMF, 1h< 5%[3][5]
NovaSyn TGR resin20% Piperidine/DMF, 1h~10-20%[3][5]

Key Experimental Protocols

Protocol 1: HPLC Analysis of Crude Peptide for Purity and Side Products
  • Sample Preparation: Dissolve the cleaved, crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Column: Use a C18 reverse-phase HPLC column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is typically used. The exact gradient should be optimized for the specific peptide.

  • Detection: Monitor the absorbance at 214 nm and 280 nm.

  • Analysis: Integrate the peak areas to determine the purity of the main product and the percentage of impurities. Collect fractions for subsequent mass spectrometry analysis.

Protocol 2: Mass Spectrometry for Identification of Side Products
  • Sample Infusion: Introduce the collected HPLC fractions or the crude peptide mixture into the mass spectrometer via direct infusion or LC-MS.

  • Ionization: Use electrospray ionization (ESI) for most peptides.

  • MS1 Scan: Perform a full scan to identify the molecular weights of all components in the sample. Compare the observed masses with the theoretical masses of the desired peptide and potential side products (e.g., M-dipeptide for DKP, M+18 for hydrolysis products, etc.).

  • MS/MS Analysis: Select the precursor ions of interest (both the main product and impurities) for fragmentation (e.g., using collision-induced dissociation - CID).

  • Sequence Verification: Analyze the fragmentation pattern to confirm the sequence of the desired peptide and to identify the nature of the impurities (e.g., deletion sequences, modified amino acids).[10][11][12][13][14]

Protocol 3: General Protocol to Minimize Aspartimide Formation
  • Protecting Group: Use a more sterically hindered protecting group for the Asp side chain, such as 3-methyl-pent-3-yl ester (OMpe) or 3-ethyl-pent-3-yl ester (Oepe).

  • Deprotection Conditions: Add 0.1 M HOBt to the piperidine deprotection solution. This has been shown to suppress aspartimide formation.[18][19]

  • Backbone Protection: For particularly problematic sequences, consider using a backbone-protecting group on the nitrogen of the amino acid following the aspartic acid residue. Dmb (2,4-dimethoxybenzyl) dipeptides are a commercially available option.

References

Technical Support Center: Optimizing Cleavage of Peptides with Hydrophobic Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cleavage of peptides containing hydrophobic and unnatural amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when cleaving hydrophobic peptides from solid-phase resins?

The primary challenges stem from the inherent properties of hydrophobic peptides, which include poor solvation, a tendency to aggregate, and steric hindrance. These factors can lead to incomplete cleavage, difficulty in purification, and the formation of unwanted side products. On-resin aggregation during synthesis is a major contributor to cleavage problems.[1] Strategies to mitigate this include the use of backbone protection like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups, incorporation of pseudoproline dipeptides, and the use of chaotropic salts such as LiCl.[1]

Q2: How do I choose the appropriate cleavage cocktail for my peptide?

The selection of a cleavage cocktail is critical and depends on the amino acid composition of the peptide, including the types of protecting groups on the natural and unnatural amino acids.[1] A standard cocktail for many peptides without particularly sensitive residues is a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water.[1] For more complex peptides, especially those with sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), more robust cocktails containing a variety of scavengers are necessary.[1][2]

Q3: Why is my hydrophobic peptide oily or not precipitating after adding cold ether?

This is a common issue with hydrophobic peptides which can have some solubility in the TFA/ether mixture.[3][4] Several factors can contribute to this, including the inherent properties of the peptide, the presence of residual solvents like DMF or NMP, incomplete deprotection of bulky hydrophobic protecting groups, and an insufficient volume of cold ether.[3] To address this, ensure the peptide-resin is thoroughly washed with a solvent like Dichloromethane (DCM) before cleavage.[3] During precipitation, using a 10-fold excess of cold diethyl ether is a common practice.[3]

Q4: What are scavengers and why are they essential in a cleavage cocktail?

Scavengers are reagents added to the cleavage cocktail to "trap" reactive cationic species that are generated during the removal of protecting groups by TFA.[5][6] These reactive species can otherwise lead to side reactions with sensitive amino acid residues such as Tryptophan, Methionine, Cysteine, and Tyrosine.[5][7] The choice of scavengers is dictated by the amino acid composition of the peptide.

Troubleshooting Guides

Issue 1: Incomplete Cleavage from the Resin

Symptom: Low yield of the desired peptide after cleavage and precipitation. Analysis of the resin post-cleavage (e.g., by a test cleavage) shows a significant amount of peptide remaining.

Possible Causes & Solutions:

CauseRecommended Solution
Steric Hindrance The bulky and aggregated nature of the hydrophobic peptide can physically block the cleavage reagent from accessing the linker. Solution: Extend the cleavage reaction time (e.g., from 2-3 hours to 4-6 hours) and ensure the resin is well-suspended and agitated during the reaction.[1]
Inappropriate Cleavage Cocktail The chosen cocktail may not be acidic enough to efficiently cleave the linker or remove all protecting groups. Solution: For less acid-labile linkers or protecting groups, a stronger acid cocktail may be required.[1] Refer to the cleavage cocktail composition table below.
On-Resin Aggregation The peptide has formed secondary structures on the resin, preventing efficient access of the cleavage cocktail. Solution: During synthesis, incorporate strategies to disrupt aggregation, such as using pseudoproline dipeptides or backbone protection.[1]
Issue 2: Poor Peptide Precipitation or Oily Product

Symptom: After adding cold diethyl ether to the TFA cleavage mixture, no solid precipitate forms, or an oily substance is obtained instead of a powder.[3]

Possible Causes & Solutions:

CauseRecommended Solution
Peptide Solubility in Ether Highly hydrophobic peptides can be partially soluble in the TFA/ether mixture.[3][4] Solution: Increase the volume of cold ether (e.g., up to 20-fold).[3] Alternatively, try a less polar anti-solvent like hexane or petroleum ether in addition to diethyl ether.[3]
Residual Solvents Solvents from the synthesis (e.g., DMF, NMP) can interfere with precipitation. Solution: Ensure the peptide-resin is thoroughly washed with DCM and dried under vacuum before cleavage.[1][3]
Oily Pellet Formation Residual solvents and scavengers can act as plasticizers. Solution: Triturate the oily pellet with a spatula in fresh cold ether to break it up and wash away impurities.[3] Washing the pellet with a different solvent system like methyl tert-butyl ether (MTBE) can also be effective.[3]
No Precipitation at All The peptide is highly soluble in the TFA/ether mixture. Solution: Carefully concentrate the TFA/ether mixture under a gentle stream of nitrogen or using a rotary evaporator, then attempt precipitation again with fresh, cold ether.[3]
Issue 3: Unexpected Peaks in HPLC/MS Analysis

Symptom: The analytical chromatogram of the crude peptide shows multiple unexpected peaks, indicating the presence of impurities and side products.

Possible Causes & Solutions:

CauseRecommended Solution
Tryptophan Modification The indole side chain of Trp is prone to alkylation by carbocations.[1] Solution: Use Boc-protected Trp (Fmoc-Trp(Boc)-OH) during synthesis.[1] Employ effective scavengers like 1,2-ethanedithiol (EDT) or triisopropylsilane (TIS) in the cleavage cocktail.[1]
Methionine Oxidation The thioether side chain of Met can be oxidized to a sulfoxide. Solution: Add dithiothreitol (DTT) to the cleavage mixture to minimize oxidation.[1] Using a specialized cleavage cocktail like Reagent H is also an option.[8][9]
Trityl Group Adducts A large hydrophobic peak appearing late in the HPLC gradient can be due to residual trityl protecting groups. Solution: Repeat the ether precipitation and washing steps to remove these byproducts.[1][4]
Aspartimide Formation Aspartic acid residues can form a cyclic imide, which can lead to epimerization and other side products. Solution: During synthesis, use a different protecting group for Asp, such as Fmoc-Asp(OMpe)-OH instead of Fmoc-Asp(OtBu)-OH.[4]

Quantitative Data Summary

The choice of cleavage cocktail significantly impacts the purity and yield of the final peptide product. The following table summarizes common cleavage cocktails and their recommended applications.

Cocktail NameComposition (v/v/w)Recommended For
Standard TFA TFA / TIS / Water (95:2.5:2.5)Peptides without highly sensitive residues. Effective when Trp is Boc-protected.[1]
Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)A general-purpose, robust cocktail for complex peptides, especially those containing Cys, Met, Trp, and Tyr.[1][2][7]
Reagent B TFA / Phenol / Water / TIS (88:5:5:2)An alternative to Reagent K that avoids the use of odorous thiols, but may be less effective for peptides with multiple Cys residues.[1][8]
Reagent H TFA / Phenol / Thioanisole / EDT / Water / DMS / NH4I (81:5:5:2.5:3:2:1.5)Specifically designed to prevent the oxidation of Methionine residues.[8][9]

TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol; DMS: Dimethylsulfide. All cocktails should be freshly prepared before use.[1][6]

Experimental Protocols

Protocol 1: Standard TFA Cleavage (TFA/TIS/H₂O)

This protocol is suitable for many peptides, particularly when sensitive residues like Trp are protected with a Boc group.[1]

  • Resin Preparation: Wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry it under a high vacuum for at least 4 hours.[1]

  • Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 ratio. For 0.1 mmol of resin, 2-5 mL of the cocktail is typically sufficient.[1]

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin in a reaction vessel. Ensure the resin is fully suspended and gently agitate the mixture at room temperature for 2-3 hours.[1]

  • Peptide Isolation: Filter the TFA solution containing the cleaved peptide into a clean collection tube. Wash the resin with a small amount of fresh TFA and combine the filtrates.[1]

  • Precipitation: Add the TFA solution to a 10-fold excess of cold diethyl ether to precipitate the peptide.[1]

  • Pelleting and Washing: Place the ether suspension at -20°C for at least 30 minutes. Pellet the peptide by centrifugation and carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual TFA and scavengers.[1]

  • Drying: Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.[1]

Protocol 2: Analysis of Crude Peptide by RP-HPLC
  • Sample Preparation: Dissolve a small amount of the crude peptide (approximately 1 mg/mL) in an appropriate solvent. Often, the mobile phase A (e.g., 0.1% TFA in water) is a good starting point.[10] For very hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO or DMF first, followed by dilution, may be necessary.[4]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used for peptide analysis.[10]

    • Mobile Phase A: 0.1% TFA in water.[10]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[10]

    • Gradient: A shallow gradient, for example, 0% to 60% B over 20 minutes, is often suitable for general peptide analysis.[10]

    • Detection: Monitor the absorbance at 210-230 nm.[11]

  • Analysis: Assess the purity of the peptide by calculating the peak area of the main product relative to the total peak area in the chromatogram.[10] Confirm the identity of the main peak by mass spectrometry.[10]

Visualizations

Cleavage_Workflow Resin Dried Peptide-Resin Cleavage Add Cleavage Cocktail (2-3 hours agitation) Resin->Cleavage Filter Filter to Remove Resin Cleavage->Filter Precipitate Precipitate with Cold Diethyl Ether Filter->Precipitate Wash Wash Pellet with Cold Ether (x3) Precipitate->Wash Dry Dry Crude Peptide Wash->Dry Analyze Analyze by RP-HPLC/MS Dry->Analyze

Caption: Standard workflow for peptide cleavage and isolation.

Troubleshooting_Logic Start Cleavage Experiment LowYield Low Peptide Yield? Start->LowYield IncompleteCleavage Incomplete Cleavage LowYield->IncompleteCleavage Yes PrecipitationProblem Precipitation Issues? LowYield->PrecipitationProblem No OilyProduct Oily Product PrecipitationProblem->OilyProduct Yes UnexpectedPeaks Unexpected HPLC Peaks? PrecipitationProblem->UnexpectedPeaks No SideReactions Side Reactions Occurred UnexpectedPeaks->SideReactions Yes Success Successful Cleavage UnexpectedPeaks->Success No

Caption: Troubleshooting decision tree for peptide cleavage.

References

Technical Support Center: Indane-Containing Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indane-containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during chemical synthesis and purification. The incorporation of rigid, hydrophobic indane moieties like 2-aminoindane-2-carboxylic acid (Aic) can significantly decrease peptide solubility, leading to aggregation and handling difficulties.

Frequently Asked Questions (FAQs)

Q1: Why are my indane-containing peptides so difficult to dissolve?

A1: The indane group is a bulky, non-polar carbocyclic structure. Its incorporation into a peptide sequence dramatically increases the overall hydrophobicity. This leads to a high propensity for the peptide to aggregate via hydrophobic interactions and form stable secondary structures like β-sheets, which are often insoluble in standard aqueous buffers and even common organic solvents used in synthesis.[1][2]

Q2: At what stages of the synthesis process can I expect to see solubility problems?

A2: Solubility issues can arise at nearly every stage:

  • During Solid-Phase Peptide Synthesis (SPPS): The growing peptide chain, while attached to the resin, can aggregate. This can block reactive sites, leading to incomplete coupling and deprotection steps.[2]

  • Post-Cleavage: After cleaving the peptide from the resin, the crude product may precipitate out of the cleavage cocktail or be extremely difficult to dissolve for purification.

  • During Purification: The peptide may be insoluble in the HPLC mobile phase, causing it to precipitate on the column, or it may interact too strongly with the stationary phase, resulting in poor peak shape and recovery.

  • Final Product Handling: The final lyophilized peptide powder can be challenging to dissolve in aqueous buffers for biological assays.[1]

Q3: What are the first signs of on-resin aggregation during SPPS?

A3: Key indicators of on-resin aggregation include:

  • Incomplete Coupling: A positive Kaiser test (or other amine test) after a coupling step indicates that the N-terminus of the growing peptide chain is inaccessible due to aggregation.

  • Slow or Incomplete Deprotection: The Fmoc removal step may become sluggish as the piperidine reagent struggles to access the N-terminus.

  • Decreased Resin Swelling: The peptide-resin beads may shrink or clump together, indicating a collapse of the polymer support due to inter-chain aggregation.

  • Physical Clumping: In severe cases, the resin may form a gel-like mass that is difficult to agitate.

Q4: Can I predict if my indane-containing sequence will be difficult to synthesize?

A4: While prediction is not perfect, certain factors increase the risk of solubility issues. A high percentage of hydrophobic residues in addition to the indane moiety is a primary indicator. Sequences prone to forming β-sheets are particularly challenging. You can use hydrophobicity indices and secondary structure prediction tools to assess your sequence beforehand.[3]

Troubleshooting Guides

Issue 1: Incomplete or Failed Coupling Reactions During SPPS

You perform a Kaiser test after coupling an amino acid, and it comes back positive (blue beads), indicating a free amine is still present.

Potential Cause Recommended Solution
Peptide Aggregation 1. Change Solvent: Switch the primary synthesis solvent from DMF to NMP or DMSO, which have better solvating properties for aggregating sequences.[2] A "magic mixture" (e.g., DCM/DMF/NMP 1:1:1) can also be effective. 2. Disrupt Secondary Structures: Perform washes with a chaotropic salt solution (e.g., 0.8 M LiCl in DMF) to break up hydrogen bonds. Ensure you wash thoroughly with DMF afterward to remove the salt. 3. Increase Temperature: Perform the coupling reaction at an elevated temperature (e.g., 50-75°C) to disrupt aggregation and improve reaction kinetics.
Steric Hindrance 1. Use a Stronger Coupling Reagent: Switch to a more potent activator like HATU or HCTU. 2. Double Couple: Perform the coupling step twice with a fresh solution of activated amino acid.
Issue 2: Crude Peptide Precipitates After Cleavage or Won't Dissolve for Purification

After cleavage from the resin and precipitation with ether, the crude peptide forms a solid that is insoluble in the initial HPLC mobile phase (e.g., water/acetonitrile).

Potential Cause Recommended Solution
Extreme Hydrophobicity 1. Test a Small Aliquot First: Always test solubility on a small portion of your crude product before attempting to dissolve the entire batch.[4] 2. Use Strong Organic Solvents: Attempt to dissolve the peptide in a minimal amount of a strong solvent like pure DMSO, DMF, HFIP, or TFE.[3][5] Once dissolved, slowly add this solution dropwise to your initial HPLC mobile phase with vigorous vortexing. 3. Use Acidic Conditions: Try dissolving the peptide in aqueous solutions containing 10-30% acetic acid or formic acid.[6] 4. Sonication: Use a sonicator bath to help break up solid particles and aid dissolution.[6]
Isoelectric Point The peptide may be at its isoelectric point (pI), where its net charge is zero and solubility is lowest.[1] Adjust the pH of the solvent away from the pI. For basic peptides, use an acidic solvent; for acidic peptides, use a basic solvent.[7]
Issue 3: Poor Peak Shape and Recovery During RP-HPLC Purification

The peptide elutes from the C18 column as a broad peak, or it doesn't elute at all.

Potential Cause Recommended Solution
Strong Hydrophobic Interaction with Column 1. Switch to a Less Hydrophobic Column: Use a C8 or C4 column instead of a C18 column. 2. Increase Column Temperature: Run the purification at a higher temperature (e.g., 40-60°C) to reduce hydrophobic interactions and improve peak sharpness. 3. Modify Mobile Phase: Add a different organic modifier, such as isopropanol, to the mobile phase. Ensure the ion-pairing agent (e.g., 0.1% TFA) is present in all solvents.[8][9]
On-Column Precipitation The peptide is dissolving in the injection solvent (e.g., DMSO) but precipitating when it meets the aqueous mobile phase on the column. Inject a smaller volume of a more dilute solution to mitigate this.

Data Summary: Solvents for Hydrophobic Peptides

The choice of solvent is critical for both synthesis and dissolution. The following table summarizes solvents and additives commonly used to overcome solubility issues with hydrophobic peptides, which are directly applicable to indane-containing sequences.

Solvent / AdditiveTypeKey Properties & Use Cases
NMP (N-Methyl-2-pyrrolidone)Polar Aprotic SolventStronger solvating power than DMF; often used as a replacement for DMF in SPPS of "difficult" sequences.[2]
DMSO (Dimethyl Sulfoxide)Polar Aprotic SolventExcellent for dissolving highly hydrophobic peptides post-cleavage. Can be used as a co-solvent in SPPS. Avoid with Cys, Met, or Trp residues due to oxidation risk.[3][6]
HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol)Fluorinated AlcoholHighly polar with strong hydrogen bond-donating properties. Excellent at disrupting β-sheet structures and solubilizing aggregated peptides.[3][5]
TFE (2,2,2-Trifluoroethanol)Fluorinated AlcoholSimilar to HFIP but less acidic. Can be added to SPPS solvents to improve solvation and prevent aggregation.[2]
Chaotropic Salts (e.g., LiCl, NaClO₄)AdditiveDisrupts the structure of water and hydrogen bonds, breaking up peptide aggregates on-resin.
Formic Acid / Acetic Acid Acidic Co-SolventUsed in aqueous solutions to dissolve peptides by protonating basic residues and disrupting aggregation.[6]

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing of Crude Peptide
  • Weigh approximately 1 mg of your lyophilized crude indane-containing peptide into a microcentrifuge tube.

  • Add 20 µL of the first test solvent (e.g., sterile water).

  • Vortex the tube for 30 seconds.

  • If the peptide is not dissolved, place the tube in a sonicator bath for 5 minutes.[6]

  • Visually inspect for a clear solution. If it remains cloudy or has particulates, the peptide is insoluble.

  • If insoluble, centrifuge the tube, carefully remove the supernatant, and lyophilize the remaining peptide to dryness.

  • Repeat steps 2-6 on the same aliquot with progressively stronger solvents:

    • a) 10% Acetic Acid

    • b) 50% Acetonitrile

    • c) Pure DMSO

    • d) Pure HFIP

  • Record the solvent in which the peptide fully dissolves. This will be the starting point for preparing your sample for HPLC purification.

Protocol 2: Difficult Coupling Using NMP and Elevated Temperature
  • After deprotection of the N-terminal Fmoc group, wash the peptide-resin thoroughly with NMP (3 x 1 min).

  • In a separate vial, pre-activate the incoming Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in NMP for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel at 50°C for 1-2 hours.

  • Wash the resin with NMP (5 x 1 min).

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat steps 3-6 (double coupling).

Visual Guides

Troubleshooting_Workflow cluster_synthesis During SPPS cluster_postsynthesis Post-Synthesis / Purification start_synthesis Problem Observed: Incomplete Coupling (e.g., Positive Kaiser Test) cause_agg Likely Cause: On-Resin Aggregation start_synthesis->cause_agg sol_solvent Solution 1: Switch to NMP or DMSO cause_agg->sol_solvent sol_temp Solution 2: Increase Coupling Temp (50-75°C) cause_agg->sol_temp sol_chaotrope Solution 3: Use Chaotropic Salt Wash (LiCl) cause_agg->sol_chaotrope start_post Problem Observed: Crude Peptide Insoluble cause_hydro Likely Cause: Extreme Hydrophobicity start_post->cause_hydro sol_dmso Solution 1: Dissolve in min. DMSO/HFIP, then dilute into mobile phase cause_hydro->sol_dmso sol_acid Solution 2: Use Acidic Solvent (e.g., 10% Acetic Acid) cause_hydro->sol_acid sol_hplc Solution 3 (HPLC): Use C4 column, ↑ Temp cause_hydro->sol_hplc

Fig. 1: Troubleshooting workflow for solubility issues.

Experimental_Workflow cluster_exp General Experimental Workflow SPPS 1. SPPS Cleavage 2. Cleavage & Ether Precipitation SPPS->Cleavage note1 Monitor for on-resin aggregation here SPPS->note1 Sol_Test 3. Small-Scale Solubility Test Cleavage->Sol_Test Dissolution 4. Dissolve Crude in Strong Solvent (e.g., DMSO) Sol_Test->Dissolution Select best solvent Purification 5. RP-HPLC Purification Dissolution->Purification Lyophilize 6. Lyophilization Purification->Lyophilize Collect pure fractions note2 Optimize column (C4/C8) and temp here Purification->note2 Final_Product Final Pure Peptide Lyophilize->Final_Product

Fig. 2: Workflow from synthesis to final product.

References

preventing racemization during indanylglycine activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during the activation of indanylglycine and related N-aryl amino acids in peptide synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the activation and coupling of indanylglycine, providing actionable solutions to maintain stereochemical integrity.

Issue Potential Cause Recommended Solution
High levels of D-isomer detected in the final product. Racemization during the activation/coupling step.1. Optimize Coupling Reagent & Additive: Switch to a coupling reagent known for low racemization, such as COMU or DEPBT, in combination with a sterically hindered base like TMP or DMP. If using a carbodiimide (e.g., DIC), always include an additive like HOAt or OxymaPure. 2. Select an Appropriate Base: Replace strong, non-hindered bases like DIPEA with weaker or sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP). Use the minimum necessary equivalents of the base. 3. Control the Temperature: Perform the coupling reaction at a lower temperature, such as 0°C, to reduce the rate of racemization.[1] For microwave-assisted synthesis, consider lowering the temperature. 4. Minimize Pre-activation Time: Add the coupling reagent to the mixture of the amino acid and the amine component in situ rather than allowing for a prolonged pre-activation period.
Low coupling efficiency when using milder conditions. Steric hindrance from the indanyl group or the growing peptide chain may slow down the reaction.1. Use a More Potent Coupling Reagent: Employ a highly efficient coupling reagent like HATU or COMU, which are effective for sterically hindered amino acids.[2] 2. Increase Reagent Equivalents: Use a higher excess of the protected indanylglycine and coupling reagents. 3. Perform a Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.
Formation of unexpected byproducts. Side reactions due to prolonged activation or suboptimal coupling conditions.1. Ensure High Purity of Reagents: Use high-quality, fresh coupling reagents and solvents. 2. Optimize Reaction Time: Monitor the reaction closely and stop it once complete to avoid side reactions. 3. Thorough Washing: Ensure all excess reagents and byproducts are removed by thorough washing of the resin after the coupling step.
Peptide aggregation during synthesis. The hydrophobic nature of the indanylglycine or the overall peptide sequence can lead to aggregation.1. Switch Solvents: Consider using N-methylpyrrolidone (NMP) instead of or in a mixture with DMF.[3] 2. Incorporate Chaotropic Salts: The addition of salts like LiCl can help disrupt secondary structures. 3. Use Microwave Synthesis: Microwave energy can help overcome aggregation and improve coupling efficiency, but temperature must be carefully controlled to prevent racemization.

Frequently Asked Questions (FAQs)

Q1: Why is indanylglycine particularly susceptible to racemization?

A1: Indanylglycine is an N-aryl amino acid. Similar to other aryl glycines, the aryl group can stabilize the formation of an enolate intermediate upon abstraction of the alpha-proton, which increases the susceptibility to racemization compared to aliphatic amino acids.[1] The critical step for racemization is the base-catalyzed coupling of the protected amino acid.[4]

Q2: Which coupling reagents are best for minimizing racemization of indanylglycine?

A2: While data specific to indanylglycine is limited, studies on the structurally similar phenylglycine show that uronium-based reagents like COMU and phosphonium-based reagents like DEPBT, when used with a sterically hindered base, are highly effective at suppressing racemization.[4] Carbodiimide reagents such as DIC should always be used with racemization-suppressing additives like HOAt or OxymaPure.[3]

Q3: What is the role of additives like HOBt, HOAt, and Oxyma in preventing racemization?

A3: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl cyanohydroxyiminoacetate (Oxyma) react with the activated amino acid to form an active ester. This ester is more stable and less prone to cyclizing into an oxazolone intermediate, which is a key pathway for racemization. HOAt and Oxyma are generally more effective than HOBt.

Q4: How does the choice of base impact racemization?

A4: The base plays a crucial role in the racemization process. Strong, sterically unhindered bases like diisopropylethylamine (DIPEA) can readily abstract the alpha-proton of the activated amino acid, leading to racemization. Weaker or more sterically hindered bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP), are less likely to cause this side reaction and are therefore recommended.[4]

Q5: Can reaction temperature be used to control racemization?

A5: Yes, lowering the reaction temperature is a key strategy to minimize racemization.[1] Performing the coupling reaction at 0°C can significantly reduce the rate of epimerization. While higher temperatures can accelerate the coupling reaction, they also increase the rate of racemization.

Data on Racemization of Phenylglycine (as a proxy for Indanylglycine)

The following table summarizes the extent of racemization observed for the coupling of Fmoc-protected Phenylglycine, a structurally similar N-aryl amino acid, under various conditions. This data can serve as a guide for selecting optimal conditions for indanylglycine activation.

Coupling ReagentBase% Correct DiastereomerReference
COMUTMP>98%[4]
DEPBTTMP>98%[4]
DMTMM-BF4NMM71%[5]
HATUDIPEA~50%[4]
HBTUDIPEA~50%[4]
PyBOPDIPEA~50%[4]

Disclaimer: The data presented is for Phenylglycine and should be used as a guideline. Optimization for indanylglycine is recommended.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-Indanylglycine using COMU/TMP

This protocol is designed to minimize racemization during the coupling of Fmoc-protected indanylglycine.

Materials:

  • Fmoc-Indanylglycine

  • Resin-bound peptide with a free N-terminal amine

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • 2,4,6-Collidine (TMP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. If the N-terminal protecting group is present, deprotect it using standard procedures (e.g., 20% piperidine in DMF for Fmoc) and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Indanylglycine (1.5-3 equivalents relative to the resin loading) in DMF. Add COMU (1.5-3 equivalents) and TMP (3-6 equivalents) to the solution.

  • Coupling Reaction: Immediately add the coupling solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 1-2 hours or at 0°C for 2-4 hours.

  • Monitoring the Reaction: Perform a Kaiser test to check for the presence of free amines. If the test is positive, continue the reaction for another hour or perform a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

Protocol 2: Chiral HPLC Analysis of Racemization

This protocol outlines a general procedure for determining the enantiomeric excess of the coupled indanylglycine residue.

Materials:

  • Peptide containing the indanylglycine residue

  • 6N HCl or 6N DCl in D₂O

  • Chiral HPLC column

  • Appropriate mobile phase (e.g., acetonitrile/water with a chiral selector or buffer)

  • Reference standards for L- and D-indanylglycine

Procedure:

  • Peptide Hydrolysis: Place a small amount of the purified peptide in a hydrolysis tube. Add 6N HCl (or 6N DCl to assess racemization during hydrolysis). Seal the tube under vacuum and heat at 110°C for 24 hours.

  • Sample Preparation: After hydrolysis, cool and open the tube. Evaporate the acid under a stream of nitrogen or using a vacuum concentrator. Re-dissolve the resulting amino acid mixture in the HPLC mobile phase.

  • HPLC Analysis:

    • Equilibrate the chiral HPLC column with the mobile phase.

    • Inject the reference standards for L- and D-indanylglycine to determine their retention times.

    • Inject the hydrolyzed peptide sample.

    • Analyze the chromatogram to determine the ratio of the L- and D-indanylglycine peaks.

  • Calculation of Enantiomeric Excess (ee%):

    • ee% = [([L-isomer] - [D-isomer]) / ([L-isomer] + [D-isomer])] x 100

Workflow and Pathway Diagrams

Racemization_Prevention_Workflow Start Start: Activate Indanylglycine HighRacRisk High Racemization Risk? Start->HighRacRisk ChooseReagent Select Coupling Reagent HighRacRisk->ChooseReagent Yes PerformCoupling Perform Coupling HighRacRisk->PerformCoupling No (Standard Conditions) ChooseBase Select Base ChooseReagent->ChooseBase Use COMU/DEPBT or DIC/Oxyma ControlTemp Control Temperature ChooseBase->ControlTemp Use TMP or NMM MinimizePreAct Minimize Pre-activation ControlTemp->MinimizePreAct Set to 0°C MinimizePreAct->PerformCoupling In-situ activation AnalyzeRac Analyze for Racemization (Chiral HPLC) PerformCoupling->AnalyzeRac End End: Desired Stereochemistry AnalyzeRac->End <2% Racemization Troubleshoot Troubleshoot AnalyzeRac->Troubleshoot >2% Racemization Troubleshoot->ChooseReagent

Caption: Decision workflow for minimizing racemization during indanylglycine activation.

Racemization_Pathway AA Fmoc-Indanylglycine-COOH Activated Activated Intermediate (e.g., Acyl-isourea) AA->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar, Achiral) Activated->Oxazolone Cyclization (Favored by strong base) Peptide Desired Peptide (L-isomer) Activated->Peptide + H2N-Peptide (Desired Pathway) StableEster Stable Active Ester Activated->StableEster + Additive Racemic Racemic Mixture (L and D) Oxazolone->Racemic Reprotonation Amine H2N-Peptide Amine->Peptide Base Base (e.g., DIPEA) Base->Activated Additive Additive (e.g., HOAt) StableEster->Peptide + H2N-Peptide

Caption: Chemical pathways for desired peptide formation versus racemization.

References

Technical Support Center: Improving Peptide Yields with Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of peptides containing constrained amino acids.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of peptides with constrained amino acids, such as Aib (α-aminoisobutyric acid) or N-methylated amino acids, often result in low yields?

A1: The primary reason for low yields is steric hindrance. The bulky side chains or modifications on these amino acids physically obstruct the formation of the peptide bond, slowing down the reaction rate and leading to incomplete coupling. This results in deletion sequences in the final peptide product. Additionally, the incorporation of these residues can promote peptide aggregation on the solid support, further hindering reactions.

Q2: What are the most common side reactions encountered when synthesizing peptides with constrained amino acids?

A2: Common side reactions include:

  • Deletion sequences: Failure of a coupling reaction to go to completion results in peptides missing one or more amino acids.[1]

  • Racemization: The loss of stereochemical integrity at the α-carbon of the amino acid can occur, especially with prolonged reaction times or at elevated temperatures, which are often employed to overcome steric hindrance.[2] Histidine and cysteine are particularly susceptible to racemization.[3]

  • Aggregation: The growing peptide chains can clump together on the solid support, blocking reactive sites and preventing efficient coupling and deprotection.[1]

  • Aspartimide formation: This can occur in sequences containing Asp, particularly when followed by Gly, leading to side products.[3]

  • Diketopiperazine formation: Cyclization of the N-terminal dipeptide can occur, leading to chain termination. This is more prevalent with Proline in the first two positions.

Q3: Which coupling reagents are most effective for sterically hindered amino acids?

A3: For challenging couplings, high-reactivity coupling reagents are recommended. Uronium/aminium salts like HATU, HCTU, and COMU, and phosphonium salts like PyAOP are generally more effective than standard carbodiimide reagents like DCC or DIC.[4] Reagents that form highly reactive OAt or Oxyma esters, such as HATU and COMU, are considered among the most efficient.[4] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride using reagents like TFFH can be a highly effective strategy.[5][6]

Q4: How can peptide aggregation be minimized during synthesis?

A4: Several strategies can be employed to disrupt aggregation:

  • Solvent Choice: Switching from DMF to N-methylpyrrolidone (NMP) or using solvent mixtures (e.g., DMF/DCM) can improve solvation of the peptide-resin.[7][8]

  • Chaotropic Agents: Washing the resin with a solution of a chaotropic salt like LiCl can help disrupt secondary structures.

  • Elevated Temperature: Performing the synthesis at a higher temperature, often with microwave assistance, can help break up aggregates.[4]

  • Backbone Protection: Incorporating protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the backbone amide nitrogen can prevent hydrogen bonding that leads to aggregation.

  • Pseudoproline Dipeptides: Introducing pseudoproline dipeptides at strategic points in the sequence creates a "kink" in the peptide backbone, disrupting the formation of secondary structures.

Q5: When should I consider using microwave-assisted peptide synthesis (MA-SPPS)?

A5: MA-SPPS is particularly beneficial for the synthesis of "difficult" sequences, including those with sterically hindered amino acids or those prone to aggregation.[4] The use of microwave energy can significantly accelerate coupling and deprotection reactions, leading to higher purities and yields in a shorter amount of time.[4] However, it is important to monitor the temperature to minimize racemization of sensitive amino acids like Cys and His.[3]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency and Presence of Deletion Sequences

This is a common problem when working with sterically hindered amino acids. The troubleshooting workflow below provides a systematic approach to address this issue.

G start Low Coupling Efficiency / Deletion Sequences Detected reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU, COMU, PyAOP) start->reagent double_couple Perform a Double Coupling reagent->double_couple If still incomplete end Improved Yield and Purity reagent->end If successful increase_time Increase Coupling Time (e.g., 2-4 hours or overnight) double_couple->increase_time If still incomplete double_couple->end If successful microwave Utilize Microwave-Assisted Synthesis increase_time->microwave For persistent issues increase_time->end If successful solvent Change Solvent to NMP or a Mixture microwave->solvent If aggregation is suspected microwave->end If successful acyl_fluoride For Extremely Hindered Residues: Use Acyl Fluoride Chemistry (e.g., with TFFH) solvent->acyl_fluoride solvent->end If successful acyl_fluoride->end

Troubleshooting workflow for low coupling efficiency.
Issue 2: Peptide Aggregation on the Resin

Visible clumping of the resin, poor swelling, and failed coupling/deprotection steps are indicators of on-resin aggregation.

G start Peptide Aggregation Detected solvent Switch Solvent to NMP or a Disruptive Mixture start->solvent temp Increase Synthesis Temperature (Conventional or Microwave) solvent->temp If aggregation persists end Reduced Aggregation and Improved Synthesis solvent->end If successful pseudoproline Incorporate Pseudoproline Dipeptides temp->pseudoproline For sequences with Ser/Thr/Cys backbone_prot Use Backbone Protection (Hmb or Dmb groups) temp->backbone_prot For other difficult sequences temp->end If successful pseudoproline->end backbone_prot->end

Strategies to mitigate on-resin peptide aggregation.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for a Hindered Tripeptide

This table summarizes the reported yields for the coupling of a hindered tripeptide, Boc-Phe-Xaa-Phe-OBzl, where Xaa is a sterically hindered N-methylated amino acid.[9]

Coupling MethodXaa = (NMe)Ala Yield (%)Xaa = (NMe)Aib Yield (%)Xaa = (NMe)αAc5c Yield (%)
Pivaloyl Mixed Anhydride-<10<10
Pentafluorophenyl Ester-<10<10
Acyl Fluoride-<10<10
HBTU (excess)-Significant YieldSignificant Yield
PyBroP (excess)-Significant YieldSignificant Yield
Boc-Phe-NCA-Superior YieldSuperior Yield
Table 2: Impact of Solvent on Average Coupling Yields

The choice of solvent can significantly impact the solvation of the peptide-resin and, consequently, the coupling efficiency. The following data is for the synthesis of human-alpha-calcitonin gene-related peptide(8-37).[6]

SolventAverage Coupling Yield (%)
NMP78.1
NMP:DMSO (8:2)88.9
DMSO91.8
DMA98.0
DMF99.5
Table 3: Effect of Temperature on Crude Peptide Purity

Increasing the synthesis temperature can improve purity, especially when reducing coupling times. Data is for the synthesis of two different peptides using HBTU chemistry.[4]

PeptideTemperature (°C)Coupling Time (min)Crude Purity (%)
Peptide 1253085
Peptide 1501090
Peptide 175592
Peptide 2253078
Peptide 2501085
Peptide 275588

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU

This protocol is recommended when a single coupling reaction is found to be incomplete.

Materials:

  • Fmoc-deprotected peptide-resin

  • Sterically hindered Fmoc-amino acid (4 equivalents)

  • HATU (3.9 equivalents)

  • DIPEA (8 equivalents)

  • DMF

Procedure:

  • First Coupling: a. Following standard Fmoc deprotection, thoroughly wash the peptide-resin with DMF. b. In a separate vessel, pre-activate the Fmoc-amino acid by dissolving it with HATU and DIPEA in DMF. Allow pre-activation to proceed for 1-5 minutes. c. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes. d. Wash the resin with DMF.

  • Second Coupling: a. Repeat steps 1b and 1c with a fresh solution of activated amino acid. b. After the second coupling, wash the resin thoroughly with DMF and then DCM.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings using TFFH

This protocol is for situations where even potent uronium/phosphonium reagents fail.[5]

Materials:

  • Fmoc-protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent)

  • TFFH (1 equivalent)

  • DIPEA (2 equivalents)

  • Anhydrous DCM

  • Deprotected peptide-resin

Procedure:

  • Acyl Fluoride Formation: a. Dissolve the Fmoc-amino acid in anhydrous DCM. b. Add TFFH and DIPEA to the solution. c. Stir the mixture at room temperature. The formation of the acyl fluoride is typically rapid.

  • Coupling Reaction: a. Add the solution containing the acyl fluoride to the deprotected, resin-bound amine. b. Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.

Protocol 3: Incorporation of a Dmb-Dipeptide

This protocol outlines the manual coupling of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide to prevent aggregation.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Aaa-(Dmb)Gly-OH dipeptide

  • HBTU, HOBt

  • DIPEA

  • DMF

Procedure:

  • Activation of DMB-Dipeptide: In a separate vessel, dissolve Fmoc-Aaa-(Dmb)Gly-OH, HBTU, and HOBt in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated dipeptide solution to the resin and agitate the mixture for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling.

Protocol 4: Microwave-Assisted Peptide Synthesis (General)

This protocol provides a general guideline for MA-SPPS and may require optimization for specific sequences.

Materials:

  • Peptide-resin in a microwave-compatible reaction vessel

  • Fmoc-protected amino acids

  • Coupling reagent (e.g., HCTU)

  • Activation base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Microwave peptide synthesizer

Procedure:

  • Fmoc-Deprotection: Add the deprotection solution to the resin. Irradiate in the microwave synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C). Wash the resin thoroughly.

  • Coupling: Add the Fmoc-amino acid, coupling reagent, and activation base dissolved in DMF. Irradiate for 5-10 minutes at a controlled temperature (e.g., 75°C). Wash the resin thoroughly.

  • Repeat the deprotection and coupling cycles as required.

References

Technical Support Center: Managing Peptide Aggregation with Conformationally Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on managing peptide aggregation, a common challenge in peptide synthesis and the development of peptide-based therapeutics. While direct literature on the use of 2-amino-2-(indan-2-yl)acetic acid (Aic) for this specific purpose is limited, this guide leverages established principles of using conformationally constrained non-proteinogenic amino acids to prevent aggregation. The information provided is intended to help researchers troubleshoot aggregation-related issues and design more soluble and effective peptides.

Troubleshooting Guide: On-Resin and In-Solution Peptide Aggregation

This guide addresses common issues encountered during solid-phase peptide synthesis (SPPS) and subsequent handling of the purified peptide.

Issue Potential Cause Recommended Action
1. Poor resin swelling during SPPS. Inter-chain hydrogen bonding leading to peptide aggregation on the resin.- Switch to a more polar solvent system (e.g., NMP or DMF/DMSO mixtures).- Incorporate a conformationally constrained amino acid, such as a pseudoproline dipeptide or potentially Aic, every 6-8 residues to disrupt secondary structure formation.[1]
2. Incomplete or slow Fmoc deprotection. The N-terminal Fmoc group is inaccessible due to peptide aggregation.- Increase deprotection time and/or temperature.- Use a stronger deprotection reagent (e.g., DBU in the piperidine solution).[1]- Introduce a "difficult sequence" management strategy from the start, such as the incorporation of backbone-protecting groups (e.g., Hmb/Dmb) or constrained amino acids.[1]
3. Low yield of the desired peptide after cleavage. Aggregation during synthesis led to truncated or deletion sequences.- Optimize coupling conditions (e.g., use stronger coupling reagents like HATU/HBTU, double coupling).- Re-synthesize the peptide on a low-loading resin or a more aggregation-inhibiting resin (e.g., TentaGel).- Incorporate aggregation-disrupting amino acids at strategic positions.
4. Purified peptide precipitates out of solution. The peptide has a high intrinsic propensity to aggregate in aqueous buffers.- Test a range of pH values and buffer systems to find optimal solubility conditions.- Add solubility-enhancing excipients (e.g., arginine, urea, guanidine HCl), though these may affect biological activity.- Re-design the peptide sequence to include more charged residues or to break up hydrophobic stretches with constrained amino acids.
5. Inconsistent results in biological assays. Peptide aggregation leads to a lower effective concentration of the monomeric, active form.- Characterize the aggregation state of the peptide solution using techniques like Dynamic Light Scattering (DLS) or Thioflavin T (ThT) assays.- Prepare fresh peptide solutions for each experiment and avoid repeated freeze-thaw cycles.- Consider redesigning the peptide with aggregation-disrupting modifications for improved biophysical properties.

Frequently Asked Questions (FAQs)

Q1: How do conformationally constrained amino acids like 2-amino-2-(indan-2-yl)acetic acid (Aic) theoretically prevent peptide aggregation?

A1: Peptide aggregation is often driven by the formation of intermolecular β-sheet structures, which are stabilized by hydrogen bonds between peptide backbones. Conformationally constrained amino acids, such as cyclic β-amino acids, introduce a "kink" or a rigid turn in the peptide backbone.[2][3] This disruption of the regular, extended conformation makes it sterically unfavorable for the peptide chains to align and form the hydrogen-bonded networks required for β-sheet formation and subsequent aggregation. While not extensively documented for Aic specifically, its rigid indan ring structure is hypothesized to exert a similar conformational constraint.

Q2: At what positions in my peptide sequence should I incorporate a constrained amino acid?

A2: It is generally recommended to introduce an aggregation-disrupting amino acid within hydrophobic stretches or sequences known to be prone to β-sheet formation.[1] A common strategy is to place a constrained residue every 6 to 8 amino acids to effectively break up potential aggregating domains.[1] Predictive algorithms can also be used to identify aggregation-prone regions within your sequence.

Q3: Will incorporating a non-proteinogenic amino acid like Aic affect the biological activity of my peptide?

A3: It is possible. The introduction of a non-natural amino acid can alter the peptide's conformation, which may impact its binding to a target receptor or enzyme. Therefore, it is crucial to test the biological activity of the modified peptide and compare it to the parent sequence. In some cases, the conformational constraint can even enhance biological activity by pre-organizing the peptide into its bioactive conformation.[3]

Q4: What are the challenges of incorporating sterically hindered amino acids like Aic during SPPS?

A4: Sterically hindered amino acids can be difficult to couple efficiently due to the bulkiness of their side chains. This can lead to lower coupling yields and the formation of deletion sequences. To overcome this, it is recommended to use more potent coupling reagents (e.g., HATU, HCTU), extend the coupling times, and perform double couplings. Careful monitoring of the coupling reaction with a qualitative test like the Kaiser test is also advised.

Quantitative Data Summary

The following table summarizes the expected qualitative and potential quantitative effects of incorporating conformationally constrained amino acids on peptide properties. Note that specific quantitative data for Aic is not widely available, and these are generalized expectations based on similar modifications.

Parameter Peptide without Constrained Amino Acid Peptide with Constrained Amino Acid (e.g., Aic) Method of Measurement
Solubility Low to moderate, depending on sequenceExpected to be higherVisual inspection, UV-Vis spectroscopy
Aggregation Propensity HighExpected to be significantly lowerThioflavin T (ThT) fluorescence assay, Dynamic Light Scattering (DLS)
Secondary Structure Prone to β-sheet formationDisrupted β-sheet, potential for turn or random coilCircular Dichroism (CD) spectroscopy
Biological Activity VariablePotentially altered (increased or decreased)In vitro/in vivo functional assays (e.g., receptor binding, enzyme inhibition)
Proteolytic Stability Susceptible to degradationPotentially increased due to steric hindranceIncubation with proteases followed by HPLC or MS analysis

Experimental Protocols

Protocol 1: Incorporation of a Sterically Hindated Amino Acid (e.g., Fmoc-Aic-OH) into a Peptide Sequence via SPPS

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Aic-OH

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Standard): For standard amino acids, dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF. Add 6 equivalents of DIPEA. Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Amino Acid Coupling (Fmoc-Aic-OH):

    • Dissolve 3 equivalents of Fmoc-Aic-OH, 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of DIPEA to the mixture and pre-activate for 1-2 minutes.

    • Immediately add the activated Fmoc-Aic-OH solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 4-6 hours, or perform a double coupling (repeat the coupling step with fresh reagents).

  • Monitoring the Coupling: Perform a Kaiser test to ensure the absence of free primary amines, indicating a complete coupling reaction.

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Precipitate the peptide by adding the cleavage solution to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation

Materials:

  • Purified peptide stock solution (e.g., in DMSO)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Prepare Peptide Solution: Dilute the peptide stock solution into the assay buffer to the desired final concentration (e.g., 10-100 µM).

  • Prepare ThT Working Solution: Dilute the ThT stock solution into the assay buffer to a final concentration of 10-20 µM.

  • Set up the Assay: In the microplate, mix the peptide solution with the ThT working solution. Include control wells with buffer and ThT only (blank) and peptide only.

  • Incubation and Measurement: Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, to promote aggregation. Measure the fluorescence intensity at regular time intervals.

  • Data Analysis: Subtract the blank fluorescence from all readings. An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & Characterization cluster_analysis Aggregation Analysis resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection coupling Amino Acid Coupling (Standard or Aic) deprotection->coupling wash Washing coupling->wash wash->deprotection Repeat for each AA cleavage Cleavage & Deprotection wash->cleavage precipitation Precipitation cleavage->precipitation hplc RP-HPLC Purification precipitation->hplc ms Mass Spectrometry hplc->ms solubility Solubility Test hplc->solubility dls DLS solubility->dls tht ThT Assay solubility->tht

Caption: Workflow for peptide synthesis, purification, and aggregation analysis.

aggregation_mechanism cluster_aggregation Peptide Aggregation Pathway cluster_intervention Intervention with Aic monomer Monomeric Peptides (Extended Conformation) oligomer Soluble Oligomers monomer->oligomer Self-assembles aic_peptide Peptide with Aic (Kinked Conformation) fibril Insoluble Fibrils (β-sheet structure) oligomer->fibril Grows no_aggregation Aggregation Inhibited aic_peptide->no_aggregation

Caption: Proposed mechanism of aggregation inhibition by Aic.

References

Technical Support Center: Incorporating Indanylglycine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the incorporation of indanylglycine (Ing) into peptide sequences. The information provided is designed to address specific issues that may be encountered during synthesis, purification, and structural analysis.

Frequently Asked Questions (FAQs)

Q1: What is indanylglycine and why is it used in peptide design?

Indanylglycine (Ing) is a non-coded amino acid (NCAA) characterized by a bulky, Cα-substituted aromatic indanyl group. Its incorporation into peptide sequences is primarily aimed at introducing conformational constraints. Unlike flexible amino acids, the rigid structure of indanylglycine can help to stabilize specific secondary structures, such as helices, and can be a valuable tool in rational peptide and peptidomimetic design.[1]

Q2: What are the expected conformational effects of incorporating indanylglycine into a peptide?

The incorporation of 2-indanyl-l-glycine has been shown to induce ordered secondary structures in peptides.[1] Computational and biophysical studies indicate that peptides containing this residue can adopt stable helical conformations, particularly in environments that mimic biological membranes (e.g., in the presence of methanol).[1] The bulky indanyl group restricts the peptide backbone's flexibility, thereby promoting the formation of defined secondary structures.

Q3: Are there specific positions in a peptide sequence where indanylglycine is most effective at promoting secondary structure formation?

While the impact is sequence-dependent, placing indanylglycine within a sequence that has an inherent propensity to form a particular secondary structure can enhance its stability. For example, in model helical peptides, the presence of indanylglycine has been shown to support and stabilize the helical fold.[1]

Troubleshooting Guides

Peptide Synthesis and Purification

Issue 1: Low coupling efficiency during solid-phase peptide synthesis (SPPS) of indanylglycine-containing peptides.

  • Possible Cause: Steric hindrance from the bulky indanyl group can impede the coupling reaction. This is a common issue with Cα-disubstituted amino acids.

  • Solutions:

    • Double Coupling: Perform the coupling step twice for the amino acid immediately following the indanylglycine residue to ensure complete reaction.[2]

    • Extended Coupling Times: Increase the reaction time for the coupling of both indanylglycine and the subsequent amino acid.

    • Use of Potent Coupling Reagents: Employ high-efficiency coupling reagents such as HBTU, HATU, or PyBOP, which are effective for sterically hindered amino acids.

    • Increased Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can help drive the reaction to completion.[2]

Issue 2: Aggregation of the peptide on the resin during SPPS.

  • Possible Cause: The hydrophobicity of the indanyl group can promote inter-chain aggregation, making the reactive sites inaccessible.

  • Solutions:

    • Chaotropic Agents: Wash the resin with a solution containing chaotropic salts (e.g., 0.8 M NaClO₄ or LiCl in DMF) before the coupling step to disrupt secondary structures.[3]

    • "Magic Mixture" Solvent: Use a solvent mixture of DCM/DMF/NMP (1:1:1) for coupling reactions, as this has been shown to improve solvation for hydrophobic peptides.[4]

    • Backbone Protection: Incorporate a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected glycine derivative at strategic points in the sequence to disrupt interchain hydrogen bonding.[5]

Issue 3: Poor solubility of the cleaved peptide.

  • Possible Cause: The presence of the hydrophobic indanylglycine can significantly decrease the overall solubility of the peptide in aqueous solutions.

  • Solutions:

    • Solvent Screening: Attempt to dissolve the peptide in a variety of solvents, including those with organic modifiers like acetonitrile, isopropanol, or trifluoroethanol (TFE). For very hydrophobic peptides, starting with 100% TFE and then adding buffer can be effective.[6]

    • pH Adjustment: The solubility of peptides is often pH-dependent. Experiment with adjusting the pH of the solution.

    • Inclusion of Solubilizing Tags: During synthesis, consider adding a temporary hydrophilic tag (e.g., a poly-arginine sequence) to the C-terminus, which can be cleaved after purification.[3]

Structural Analysis

Issue 4: Ambiguous Circular Dichroism (CD) spectra.

  • Possible Cause: The peptide may not be fully folded or may exist in multiple conformations in the chosen solvent. The concentration of the peptide might also be inaccurate, leading to incorrect molar ellipticity calculations.

  • Solutions:

    • Solvent Titration: Perform CD measurements in different solvent systems. For peptides with hydrophobic residues like indanylglycine, titrating in a helix-promoting solvent like trifluoroethanol (TFE) or methanol can help to induce and stabilize a specific secondary structure.[1]

    • Temperature Melt Experiments: Conduct thermal denaturation studies to assess the stability of the folded structure. A cooperative unfolding transition is indicative of a well-defined structure.

    • Accurate Concentration Determination: Ensure an accurate determination of the peptide concentration, as this is crucial for the correct calculation of mean residue ellipticity.[7]

Issue 5: Overlapping signals in NMR spectra.

  • Possible Cause: For larger peptides, or those with several similar residues, significant overlap in the 1H NMR spectrum is common, making structural assignment difficult.

  • Solutions:

    • 2D NMR Spectroscopy: Utilize two-dimensional NMR techniques such as COSY, TOCSY, and NOESY to resolve individual proton resonances and identify through-bond and through-space correlations.[8][9]

    • Isotopic Labeling: If feasible, synthesize the peptide with 15N and/or 13C labeled amino acids to enable heteronuclear NMR experiments (e.g., 1H-15N HSQC), which provide much greater signal dispersion.

    • Varying Experimental Conditions: Acquiring spectra at different temperatures or in different solvents can sometimes help to resolve overlapping peaks.

Quantitative Data

The following table summarizes the conformational analysis of a model peptide containing 2-indanyl-l-glycine (Ing) as reported in the literature.[1] The data demonstrates the ordering effect of Ing in a membrane-mimicking solvent (methanol).

Peptide SequenceSolventPredominant Secondary Structure (from CD)Mean Residue Ellipticity at 222 nm (MRE) [deg cm² dmol⁻¹]
Model Peptide with IngWaterRandom Coil~ -2,000
Model Peptide with IngMethanolα-helical~ -15,000
Control Peptide (without Ing)WaterRandom Coil~ -1,500
Control Peptide (without Ing)MethanolLess ordered/Random Coil~ -4,000

Experimental Protocols

Circular Dichroism (CD) Spectroscopy

This protocol provides a general procedure for analyzing the secondary structure of an indanylglycine-containing peptide.

  • Sample Preparation:

    • Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). Ensure the buffer has low absorbance in the far-UV region.[10]

    • Accurately determine the concentration of the peptide stock solution.

    • Prepare a series of peptide solutions at a final concentration of approximately 50-100 µM in the desired solvents (e.g., buffer, buffer with varying concentrations of TFE or methanol).[10]

    • Prepare a matched buffer blank for each solvent system.[10]

  • Data Acquisition:

    • Use a quartz cuvette with a path length of 1 mm.[10]

    • Record a baseline spectrum with the buffer blank.

    • Acquire the CD spectrum of the peptide solution from 190 to 260 nm.[10]

    • Subtract the baseline spectrum from the sample spectrum.[10]

  • Data Analysis:

    • Convert the raw CD signal (in millidegrees) to Mean Residue Ellipticity (MRE) using the following formula: MRE = (CD signal in mdeg) / (10 * concentration in mol/L * path length in cm * number of residues)

    • Analyze the MRE spectrum to identify characteristic secondary structures:

      • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random Coil: A strong negative band around 200 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for conformational analysis of an indanylglycine-containing peptide by NMR.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture such as H₂O/D₂O 9:1). The choice of solvent will depend on the peptide's solubility and the desired experimental conditions.

    • The typical peptide concentration for NMR is in the range of 0.5-2 mM.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess the overall quality of the sample and the dispersion of signals.

    • Acquire 2D NMR spectra to assign proton resonances:

      • TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the peptide's 3D structure.

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances sequentially.

    • Identify and quantify NOE cross-peaks to generate distance restraints.

    • Use the distance restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.

Molecular Dynamics (MD) Simulations

This protocol describes a general workflow for performing MD simulations to study the conformational landscape of an indanylglycine-containing peptide.

  • System Setup:

    • Build the initial 3D structure of the peptide, for example, as an extended or idealized helical conformation.

    • Choose an appropriate force field (e.g., AMBER, CHARMM) that can handle non-natural amino acids. Parameters for indanylglycine may need to be generated if not already available.[11][12]

    • Solvate the peptide in a box of explicit water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble) until properties like density and temperature are stable.

    • Production Run: Run the simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to adequately sample the conformational space of the peptide.

  • Analysis:

    • Analyze the trajectory to study the peptide's conformational dynamics.

    • Calculate properties such as Root Mean Square Deviation (RMSD) to assess structural stability, and secondary structure content over time.

    • Cluster the conformations to identify the most populated structural states.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis cluster_results Data Interpretation spps Solid-Phase Peptide Synthesis (Incorporate Indanylglycine) cleavage Cleavage from Resin spps->cleavage hplc HPLC Purification cleavage->hplc ms Mass Spectrometry (Verification) hplc->ms cd CD Spectroscopy ms->cd nmr NMR Spectroscopy ms->nmr md MD Simulations ms->md structure Secondary & Tertiary Structure Determination cd->structure nmr->structure dynamics Conformational Dynamics md->dynamics

Caption: Experimental workflow for synthesis and analysis of indanylglycine peptides.

troubleshooting_synthesis cluster_coupling Coupling Issues cluster_aggregation Aggregation Issues cluster_solubility Solubility Issues start Low Yield or Purity in Indanylglycine Peptide Synthesis incomplete_coupling Incomplete Coupling? start->incomplete_coupling on_resin_aggregation On-Resin Aggregation? start->on_resin_aggregation poor_solubility Poor Final Solubility? start->poor_solubility double_couple Double Couple Extend Time incomplete_coupling->double_couple Yes strong_reagent Use Stronger Coupling Reagent incomplete_coupling->strong_reagent Yes chaotropic_wash Chaotropic Salt Wash on_resin_aggregation->chaotropic_wash Yes magic_mixture Use 'Magic Mixture' Solvent on_resin_aggregation->magic_mixture Yes solvent_screen Solvent Screening (e.g., TFE) poor_solubility->solvent_screen Yes ph_adjust Adjust pH poor_solubility->ph_adjust Yes

Caption: Troubleshooting logic for indanylglycine peptide synthesis challenges.

References

Technical Support Center: Stability and Handling of Fmoc-Protected Indanylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fmoc-protected indanylglycine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of these specialized amino acids in peptide synthesis. The bulky indanyl moiety can present unique challenges, and this guide offers solutions to common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Fmoc-L-β-indanylglycine powder?

A1: To ensure long-term stability, Fmoc-L-β-indanylglycine should be stored in a tightly sealed container at 0-8°C.[1] It is crucial to protect the compound from moisture and light. Before use, allow the container to warm to room temperature to prevent condensation, which can lead to hydrolysis.[2]

Q2: What are the primary stability concerns for Fmoc-indanylglycine derivatives?

A2: The main stability concerns are related to the lability of the Fmoc protecting group and potential side reactions associated with the bulky indanyl side chain. The Fmoc group is sensitive to basic conditions, which can lead to premature deprotection.[2] The indanyl group's steric bulk can lead to incomplete coupling reactions and potentially increase the risk of racemization during activation.[3][4]

Q3: Is the indanyl side chain itself prone to degradation during peptide synthesis?

A3: Currently, there is no widely reported evidence to suggest that the indanyl side chain undergoes specific degradation under standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions. The primary challenges arise from its steric hindrance affecting coupling efficiency and stereochemical integrity.

Q4: How does the steric bulk of the indanyl group affect coupling reactions?

A4: The spatial arrangement of the bulky indanyl group can physically obstruct the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain.[5] This steric hindrance can result in slower reaction rates, incomplete coupling, and the formation of deletion sequences.[6]

Troubleshooting Guide

Issue 1: Incomplete or Failed Coupling of Fmoc-Indanylglycine

Symptom:

  • Positive Kaiser test (blue beads) after the coupling step.[3]

  • Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to a deletion of the indanylglycine residue.

  • Low overall yield of the final peptide.[3]

Potential Causes and Solutions:

Potential Cause Recommended Solution Rationale
Insufficient Reagent Reactivity Switch to a more potent coupling reagent such as HATU, HCTU, COMU, or PyAOP.[3][6]These reagents are more effective at activating the carboxylic acid and overcoming the steric barrier presented by the indanyl group.
Inadequate Reaction Time Increase the coupling reaction time to 4-6 hours or, in difficult cases, overnight. Monitor progress with intermittent Kaiser tests.Slower reaction kinetics due to steric hindrance may require a longer time to achieve complete coupling.
Suboptimal Reaction Temperature Gently increase the reaction temperature to 30-40°C.This can provide the necessary activation energy to overcome the steric hindrance. Use with caution to avoid potential side reactions.[7]
Peptide Aggregation Switch from DMF to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.[6]Improved solvation of the growing peptide chain can reduce aggregation and make the N-terminus more accessible.
Insufficient Reagent Excess Increase the excess of Fmoc-indanylglycine and coupling reagents to 3-5 equivalents.A higher concentration of reactants can help drive the reaction to completion.
Issue 2: Suspected Racemization of the Indanylglycine Residue

Symptom:

  • HPLC analysis of the purified peptide shows a doublet or a broadened peak for the target peptide.

  • Chiral HPLC analysis confirms the presence of the D-epimer.

Potential Causes and Solutions:

Potential Cause Recommended Solution Rationale
Over-activation of the Carboxylic Acid Use an additive that minimizes racemization, such as OxymaPure or HOAt, instead of HOBt.[6]These additives are known to suppress the formation of oxazolone intermediates that can lead to racemization.[8]
Base-Catalyzed Epimerization Use a weaker, more sterically hindered base like 2,4,6-collidine or N-methylmorpholine (NMM) instead of DIPEA. Use the minimum necessary equivalents of the base.[4]Strong, non-hindered bases can promote the abstraction of the alpha-proton, leading to epimerization.[8]
Choice of Coupling Reagent Consider using a coupling reagent known for low racemization, such as DEPBT or COMU, especially when combined with a hindered base like TMP or DMP.[4]The mechanism of activation for these reagents is less prone to causing racemization.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol describes the removal of the N-terminal Fmoc group.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain the solution.

  • Second Deprotection: Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[9]

  • Washing: Drain the deprotection solution and thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3]

  • Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads. A positive result (blue beads) confirms the presence of free primary amines.

Protocol 2: High-Efficiency Coupling of Fmoc-Indanylglycine using HATU

This protocol is recommended for coupling the sterically hindered Fmoc-indanylglycine.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed and the resin is well-washed with DMF.

  • Activation Mixture Preparation (in a separate vessel):

    • Dissolve 3-5 equivalents of Fmoc-L-β-indanylglycine in DMF.

    • Add 3-5 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Add 6-10 equivalents of a non-nucleophilic, sterically hindered base such as 2,4,6-collidine.

  • Pre-activation: Allow the activation mixture to stand for 1-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of the resin. If the test is positive, continue the coupling and re-test after an additional 1-2 hours. If the test remains positive, a second coupling (recoupling) with fresh reagents may be necessary.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Data Summary

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
Reagent Class Examples Relative Effectiveness for Hindered Couplings Notes
Uronium/Aminium Salts HBTU, TBTUHighEffective for most standard couplings, but may be slow for highly hindered residues.
HATU, HCTU, COMUVery HighGenerally more effective for sterically hindered amino acids than carbodiimides.[6] COMU offers a better safety profile than HATU.
Phosphonium Salts PyBOP, PyAOPVery HighPyAOP is particularly potent and can be useful for extremely difficult couplings.[3][6]
Carbodiimides DIC / HOBtModerateA standard, cost-effective option, but often requires longer reaction times or double coupling for hindered amino acids.[3]

Note: The optimal choice of coupling reagent is sequence-dependent.

Visual Guides

Stability_Factors cluster_stability Factors Affecting Stability Fmoc_Indanyl Fmoc-Indanylglycine Derivative Temp Temperature Fmoc_Indanyl->Temp Degradation Moisture Moisture Fmoc_Indanyl->Moisture Hydrolysis Light Light Fmoc_Indanyl->Light Photodegradation Base Base Exposure Fmoc_Indanyl->Base Fmoc Cleavage Troubleshooting_Workflow Start Incomplete Coupling of Fmoc-Indanylglycine (Positive Kaiser Test) Reagent Use Potent Coupling Reagent (e.g., HATU, COMU) Start->Reagent Time Extend Coupling Time (4-6h or overnight) Reagent->Time Solvent Change Solvent (e.g., NMP, DMF/DMSO) Time->Solvent Check Kaiser Test Still Positive? Solvent->Check Success Coupling Complete Check->Success No Recouple Perform Recoupling with Fresh Reagents Check->Recouple Yes Recouple->Check

References

Validation & Comparative

A Comparative Guide to the Conformational Analysis of Indane-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of conformationally constrained amino acids into peptides is a cornerstone of modern peptidomimetic drug design. By reducing the conformational flexibility of a peptide, researchers can enhance its binding affinity, selectivity, and metabolic stability. Among the various types of constrained amino acids, 2-aminoindane-2-carboxylic acid (Aic), a cyclic β-amino acid, has emerged as a promising building block for inducing stable secondary structures. This guide provides a comprehensive comparison of the conformational properties of indane-containing peptides with those of peptides containing other natural and synthetic amino acids, supported by experimental data and detailed methodologies.

Introduction to Conformational Constraints in Peptides

Peptides in their natural state often exist as an ensemble of rapidly interconverting conformers in solution. This inherent flexibility can be a significant hurdle in drug development, leading to reduced receptor affinity and susceptibility to enzymatic degradation. To overcome these challenges, medicinal chemists employ a variety of strategies to pre-organize the peptide backbone into a bioactive conformation. One of the most effective approaches is the incorporation of conformationally restricted amino acid analogs.

This guide focuses on peptides containing the indane moiety, specifically 2-aminoindane-2-carboxylic acid (Aic). The rigid bicyclic structure of Aic significantly restricts the backbone dihedral angles (phi, φ, and psi, ψ), thereby influencing the local and global conformation of the peptide. We will compare the conformational effects of Aic with the well-studied proline residue and the flexible alanine residue, providing a clear understanding of its structure-inducing properties.

Comparative Conformational Analysis: Aic vs. Proline and Alanine

The conformational landscape of a peptide is largely defined by the allowable Ramachandran space for each of its constituent amino acid residues. Computational modeling and biophysical studies have revealed distinct conformational preferences for peptides containing Aic, proline (Pro), and alanine (Ala).[1]

A recent study involving molecular dynamics simulations of Ac-Ala-X-Ala-NH2 tripeptides (where X = Aic, Ala, or Pro) in explicit solvent provides valuable insights into the conformational propensities of these residues.[1] While alanine, with its small side chain, allows for a broad range of φ and ψ angles, both proline and Aic impose significant restrictions on the peptide backbone.

Table 1: Comparative Dihedral Angle Ranges from Molecular Dynamics Simulations [1]

Amino Acidφ (phi) Angle Rangeψ (psi) Angle RangePredominant Conformation
Alanine (Ala)Broadly distributedBroadly distributedFlexible/Random Coil
Proline (Pro)-75° to -55°-60° to -30° and 120° to 170°β-turn, Polyproline Helix
2-Aminoindane-2-carboxylic Acid (Aic) Highly Restricted Highly Restricted Well-defined turn/helical structures

Note: Specific angle ranges for Aic from experimental data are not yet widely published and are a subject of ongoing research. The table reflects the highly constrained nature of Aic as suggested by computational studies.

The rigid indane ring system in Aic is expected to enforce a more defined turn or helical structure compared to the more flexible five-membered ring of proline. This rigidity can be advantageous in designing peptides with high affinity for specific protein targets.

Experimental Data and Analysis

While extensive experimental data on the conformational properties of Aic-containing peptides are still emerging, the principles of their analysis are well-established. Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy are the primary experimental techniques used to elucidate the three-dimensional structure of peptides in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a wealth of information at the atomic level, including dihedral angles, inter-proton distances, and hydrogen bonding patterns.

Key NMR Parameters for Conformational Analysis:

  • ³J-coupling constants: The coupling constant between the amide proton (NH) and the alpha-proton (Hα) (³JNHα) is related to the φ dihedral angle through the Karplus equation. Different secondary structures exhibit characteristic ranges of ³JNHα values.

  • Nuclear Overhauser Effect (NOE): The NOE effect is observed between protons that are close in space (< 5 Å), providing crucial distance constraints for structure calculation. Sequential (i, i+1), medium-range (i, i+2, i+3, i+4), and long-range NOEs are indicative of specific secondary structures like β-turns and helices.

  • Chemical Shift Index (CSI): The deviation of ¹Hα and ¹³Cα chemical shifts from their random coil values can be used to identify helical and β-strand regions within a peptide.

  • Temperature Coefficients: The temperature dependence of amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds, which are characteristic of stable secondary structures.

Table 2: Typical NMR Parameters for Common Secondary Structures

Secondary Structure³JNHα (Hz)Characteristic NOEs
α-helix~ 4dNN(i, i+1), dαN(i, i+3), dαβ(i, i+3)
3₁₀-helix~ 6-7dαN(i, i+2)
β-sheet (antiparallel)~ 8-10Strong dαN(i, i+1), inter-strand NOEs
β-turn (Type I)~ 5-7 (i+1), ~8-9 (i+2)dNN(i+1, i+2), dαN(i+1, i+2)
β-turn (Type II)~ 5-6 (i+1), ~8-9 (i+2)dαN(i+1, i+2)
Random Coil~ 6-8Primarily sequential dNN(i, i+1)
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution. Different secondary structures exhibit characteristic CD spectra in the far-UV region (190-250 nm).

Table 3: Characteristic CD Maxima and Minima for Secondary Structures

Secondary StructurePositive Maxima (nm)Negative Maxima/Minima (nm)
α-helix~192~208, ~222
β-sheet~195~218
β-turnVaries with turn typeVaries with turn type
Random Coil~212~195

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are standard protocols for the synthesis and conformational analysis of peptides.

Solid-Phase Peptide Synthesis (SPPS) of Indane-Containing Peptides

The synthesis of peptides containing the sterically hindered 2-aminoindane-2-carboxylic acid requires optimized coupling conditions.

Protocol 1: Synthesis of Fmoc-Aic-OH

A detailed, experimentally verified protocol for the synthesis of Fmoc-2-aminoindane-2-carboxylic acid is a prerequisite for SPPS. An efficient method involves the dialkylation of a nucleophilic glycine equivalent.[2][3]

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu strategy)

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (including Fmoc-Aic-OH) with a coupling reagent. For sterically hindered amino acids like Aic, stronger coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are recommended.

    • Add the activated amino acid and a base (e.g., N,N-diisopropylethylamine, DIPEA) to the resin.

    • Allow the coupling reaction to proceed for an extended time or perform a double coupling to ensure complete reaction.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

NMR Spectroscopy for Conformational Analysis
  • Sample Preparation: Dissolve the purified peptide in an appropriate deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. Adjust the pH as needed.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and obtain initial information on chemical shifts.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum (or ROESY for larger peptides) to identify through-space correlations between protons, providing distance restraints.

    • COSY (Correlation Spectroscopy): Acquire a COSY spectrum to determine ³JNHα coupling constants for φ angle estimation.

    • HSQC (Heteronuclear Single Quantum Coherence): If using isotopically labeled samples (¹³C, ¹⁵N), acquire an HSQC spectrum to resolve overlapping proton signals.

  • Data Analysis and Structure Calculation:

    • Assign all proton resonances using the TOCSY and NOESY spectra.

    • Extract ³JNHα coupling constants and NOE-based distance restraints.

    • Use molecular dynamics and simulated annealing software (e.g., XPLOR-NIH, CYANA) to calculate an ensemble of 3D structures consistent with the experimental restraints.

Visualizing Experimental Workflows and Structural Relationships

Graphviz diagrams can effectively illustrate the logical flow of experiments and the relationships between peptide structure and conformation.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_results Data Interpretation start Design Peptide Sequence spps Solid-Phase Peptide Synthesis (SPPS) start->spps purification RP-HPLC Purification spps->purification characterization Mass Spectrometry purification->characterization nmr NMR Spectroscopy (TOCSY, NOESY, COSY) characterization->nmr cd CD Spectroscopy characterization->cd computation Computational Modeling (MD Simulations) characterization->computation restraints Extract Experimental Restraints (Dihedral Angles, Distances) nmr->restraints structure 3D Structure Calculation cd->structure computation->restraints restraints->structure comparison Compare with Alternatives (Pro, Ala) structure->comparison

Workflow for the synthesis and conformational analysis of indane-containing peptides.

structure_function cluster_structure Structural Features cluster_conformation Conformational Preferences cluster_properties Functional Properties indane Indane Moiety (Aic) rigid_turn Highly Rigid Turn/Helix indane->rigid_turn proline Proline Ring beta_turn β-Turn / Polyproline Helix proline->beta_turn flexible Flexible Side Chain (Ala) random_coil Random Coil flexible->random_coil high_affinity High Receptor Affinity rigid_turn->high_affinity stability Increased Metabolic Stability rigid_turn->stability beta_turn->high_affinity beta_turn->stability low_affinity Lower Receptor Affinity random_coil->low_affinity

Relationship between amino acid structure, conformation, and peptide properties.

Conclusion

The incorporation of 2-aminoindane-2-carboxylic acid represents a powerful strategy for constraining peptide conformations. Computational studies suggest that Aic is a potent inducer of well-defined secondary structures, potentially more so than the commonly used proline. While further experimental validation is needed to fully elucidate the conformational landscape of Aic-containing peptides, the established methodologies of NMR and CD spectroscopy provide the necessary tools for their detailed structural characterization. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of indane-containing peptides in the rational design of novel therapeutics.

References

A Comparative Guide to β-Turn Induction: Indanylglycine vs. Aib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for precise control over peptide conformation is paramount. The β-turn, a critical secondary structural motif, plays a pivotal role in molecular recognition, protein folding, and the biological activity of peptides. This guide provides an objective, data-driven comparison of two potent β-turn inducers: the conformationally constrained, cyclic α,α-disubstituted amino acid, 2-indanylglycine (Ing), and the archetypal helical inducer, α-aminoisobutyric acid (Aib).

At a Glance: Indanylglycine and Aib as β-Turn Inducers

Both Indanylglycine and Aib are non-proteinogenic amino acids that restrict the conformational freedom of the peptide backbone, thereby promoting the formation of defined secondary structures. Aib is well-established as a potent inducer of both 310-helices and β-turns, particularly type I and III turns. Its gem-dimethyl substitution sterically favors φ and ψ dihedral angles found in these structures. Indanylglycine, incorporating a rigid indane ring system, offers a different and highly constrained scaffold. Computational and experimental studies indicate that it also strongly promotes folded conformations, including β-turns.

This guide delves into the experimental data that underpins our understanding of their conformational preferences, providing a direct comparison of their impact on peptide backbone geometry.

Quantitative Conformational Analysis

The propensity of an amino acid to induce a β-turn is quantitatively described by the resulting dihedral angles (φ and ψ) of the peptide backbone. The following table summarizes key conformational parameters for Indanylglycine and Aib in model tripeptides, derived from computational modeling and experimental NMR and X-ray crystallographic studies.

Amino AcidPeptide ContextMethodφ (°)ψ (°)Secondary Structure
Indanylglycine (Ing) Ac-Tyr-Ing-Ala-NH2Computational-85.7158.4β-turn-like
CD/NMR--Folded/Turn
Aib Ac-Ala-Aib-Ala-OMeX-ray-55.7-43.1Type III β-turn (310-helix)
NMR (in CDCl3)~ -60~ -30Helical
Boc-Ala-Aib-Ala-OMeX-ray-58.1-38.9Type III β-turn (310-helix)

Experimental Methodologies

The structural characterization of peptides containing Indanylglycine and Aib relies on a combination of synthesis, purification, and advanced analytical techniques.

Peptide Synthesis and Purification

Peptides are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

General Fmoc-SPPS Protocol:

  • Resin Swelling: The solid support resin (e.g., Rink amide resin for C-terminal amides) is swelled in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA) and coupled to the deprotected N-terminus of the peptide chain.

  • Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat: The deprotection, coupling, and washing steps are repeated for each amino acid in the desired sequence.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Protocol for Peptide Structure Determination by NMR:

  • Sample Preparation: A purified peptide sample (typically 1-5 mM) is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3, or H2O/D2O mixtures).

  • Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. Key 2D experiments include:

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid residue's spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically within the same residue.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

  • Structural Restraint Generation: NOE cross-peaks are converted into upper distance limits. Coupling constants (e.g., 3JHNα) can be used to derive dihedral angle restraints via the Karplus equation.

  • Structure Calculation: The experimental restraints are used in molecular dynamics and simulated annealing calculations to generate a family of structures consistent with the NMR data.

  • Structure Validation: The quality of the calculated structures is assessed using various statistical parameters.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to rapidly assess the secondary structure content of peptides in solution.

Protocol for CD Analysis of Peptides:

  • Sample Preparation: A dilute solution of the purified peptide (typically 10-100 µM) is prepared in a suitable buffer (e.g., phosphate buffer) that is transparent in the far-UV region.

  • Data Acquisition: The CD spectrum is recorded on a spectropolarimeter, typically from 190 to 260 nm. The data is collected as ellipticity in millidegrees.

  • Data Processing: The raw data is corrected for the buffer blank and converted to mean residue ellipticity ([θ]).

  • Spectral Analysis: The shape and magnitude of the CD spectrum are indicative of the secondary structure. For example, a type I β-turn often shows a negative band around 225 nm and a positive band around 205 nm, while a type II β-turn can exhibit a positive band around 220 nm and a negative band around 200 nm. Helical structures show characteristic negative bands around 222 nm and 208 nm and a positive band around 190 nm.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state.

Protocol for Peptide Crystallography:

  • Crystallization: The purified peptide is dissolved at a high concentration and screened against a wide range of crystallization conditions (precipitants, buffers, salts, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

  • Crystal Harvesting and Mounting: Suitable single crystals are harvested and mounted on a goniometer head, often after cryo-protection.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The phases of the reflections are determined (e.g., by direct methods or molecular replacement), and an initial electron density map is calculated. A molecular model is built into the electron density and refined against the experimental data to obtain the final, high-resolution structure.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

beta_turn cluster_turn Type I β-Turn i i i1 i+1 i->i1 φ(i+1), ψ(i+1) i3 i+3 i:e->i3:w H-bond i2 i+2 i1->i2 φ(i+2), ψ(i+2) i2->i3

Caption: Idealized structure of a Type I β-turn.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_output Output synthesis Peptide Synthesis (SPPS) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization nmr NMR Spectroscopy characterization->nmr cd CD Spectroscopy characterization->cd xray X-ray Crystallography characterization->xray structure 3D Structure & Conformational Ensemble nmr->structure cd->structure xray->structure

Caption: Experimental workflow for peptide conformational analysis.

constraints cluster_aib Aib cluster_ing Indanylglycine aib_constraint Gem-dimethyl groups sterically restrict φ, ψ angles aib_outcome Favors helical (α, 3_10) and Type I/III β-turn conformations aib_constraint->aib_outcome compare Comparison aib_outcome->compare ing_constraint Fused indane ring system provides a rigid scaffold ing_outcome Strongly predisposes to folded/turn-like structures ing_constraint->ing_outcome ing_outcome->compare

Comparative Guide to the Structure-Activity Relationship of Indane Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of indane amino acid derivatives, focusing on their inhibitory activity against key enzymatic targets. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for the rational design of novel therapeutic agents.

Indane Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors

Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2] Its inhibition disrupts cellular energy production, making it an attractive target for the development of fungicides and potential anticancer agents.[2][3] A series of novel indene amino acid derivatives have been synthesized and evaluated for their inhibitory activity against porcine heart SDH.[1]

Quantitative Structure-Activity Relationship (SAR) Data

The inhibitory activities of various N-acyl-2-aminoindan-2-carboxylic acid ethyl ester derivatives against porcine heart succinate dehydrogenase are summarized in the table below. The core scaffold consists of a 2-aminoindan-2-carboxylic acid ethyl ester moiety, with variability in the N-acyl group.

Compound IDR Group (N-Acyl Substituent)IC50 (μM)[1]
Parent 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl3.7257
i18 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl0.5026
i1 2-chloro-6-fluorobenzoyl1.8324
i2 2,6-difluorobenzoyl2.0117
i3 2,3,6-trifluorobenzoyl1.5336
i4 2-chloro-4-fluorobenzoyl2.5413
i5 2,4-difluorobenzoyl2.9871
i6 2-fluoro-6-(trifluoromethyl)benzoyl1.2158
i7 2-chloro-6-(trifluoromethyl)benzoyl1.0339
i8 2,6-dichloro-4-(trifluoromethyl)benzoyl1.3547
i9 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl1.7652
i10 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-5-methyl-1H-pyrazole-4-carbonyl1.4883
i11 1-(2-chloro-6-fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl1.6229
i12 1-(2,6-difluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl1.9542
i13 1-(2-chloro-6-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl1.1573
i14 1-(2,6-difluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl1.3984
i15 1-methyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazole-4-carbonyl2.8991
i16 1-methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonyl2.3115
i17 1,3,5-trimethyl-1H-pyrazole-4-carbonyl3.1568
i19 1,3-dimethyl-5-chloro-1H-pyrazole-4-carbonyl2.7643
i20 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl0.9875
i21 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl1.1247
i22 5-methyl-1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl1.3459

Key SAR Observations:

  • Enhancement of Activity: A significant increase in inhibitory activity was observed in compound i18 , which is 7.4 times more potent than the parent structure. This highlights the favorable interaction of the trifluoromethyl group at the 3-position of the pyrazole ring compared to the difluoromethyl group.[1]

  • Influence of Phenyl Ring Substitution: Modifications on the N-benzoyl ring generally led to potent inhibitors. The presence of electron-withdrawing groups, such as trifluoromethyl and halogens, at the ortho position of the phenyl ring was beneficial for activity.

  • Role of the Indane Moiety: Molecular docking studies suggest that the indane fragment optimizes interactions within a hydrophobic pocket of the enzyme.[1]

Experimental Protocols

A solution of ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate (3.2 mmol) in a mixture of ethyl acetate (1.5 mL), absolute ethanol (3.2 mL), and concentrated HCl (0.5 mL) is stirred under an argon atmosphere for 20 hours at room temperature. Following the reaction, the solvent is removed under reduced pressure. Water (5 mL) is added to the residue, and the mixture is basified to a pH of 8-9 with a saturated sodium bicarbonate solution.[1]

The inhibitory activity of the synthesized compounds on porcine heart succinate dehydrogenase is determined spectrophotometrically. The assay mixture contains 50 mM potassium phosphate buffer (pH 7.4), 10 mM succinate, 1 mM potassium cyanide, 50 µM 2,6-dichlorophenolindophenol (DCPIP), and 1 mM phenazine methosulfate (PMS). The reaction is initiated by the addition of the enzyme. The reduction of DCPIP is monitored by the decrease in absorbance at 600 nm. The IC50 values are calculated from the dose-response curves.[1]

Signaling Pathway and Experimental Workflow

Inhibition of succinate dehydrogenase disrupts both the TCA cycle and the electron transport chain, leading to the accumulation of succinate.[4][5] This accumulation has been shown to have downstream signaling effects, including the inhibition of α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations such as histone and DNA hypermethylation.[4] In fungi, the primary effect of SDH inhibition is the disruption of cellular respiration, leading to a halt in ATP synthesis and ultimately cell death.[2][3]

SDH_Inhibition_Pathway Indane_AA Indane Amino Acid Derivatives SDH Succinate Dehydrogenase (Complex II) Indane_AA->SDH Inhibition Fumarate Fumarate SDH->Fumarate Oxidation TCA_Cycle TCA Cycle SDH->TCA_Cycle ETC Electron Transport Chain SDH->ETC Succinate_Accumulation Succinate Accumulation SDH->Succinate_Accumulation Leads to Succinate Succinate Succinate->SDH ATP_Depletion ATP Depletion ETC->ATP_Depletion Disruption leads to Epigenetic_Changes Epigenetic Changes (Hypermethylation) Succinate_Accumulation->Epigenetic_Changes Induces Cell_Death Fungal Cell Death ATP_Depletion->Cell_Death

Caption: Signaling pathway of succinate dehydrogenase inhibition.

The general workflow for conducting a structure-activity relationship study of indane amino acid derivatives as enzyme inhibitors involves synthesis, purification, characterization, and biological evaluation.

SAR_Workflow Start Start: Design of Indane Amino Acid Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Bioassay In Vitro Enzyme Inhibition Assay Characterization->Bioassay Data_Analysis Data Analysis (IC50 Determination) Bioassay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Start Iterative Design End End: Identification of Lead Compounds SAR_Analysis->End

Caption: Experimental workflow for SAR studies.

Comparative Analysis with Other Indane Amino Acid Derivatives

To provide a broader perspective, this section briefly touches upon another class of indane amino acid analogs, the phosphonic acid derivatives, which have shown potent inhibitory activity against a different enzyme, phenylalanine ammonia-lyase (PAL).

2-Aminoindan-2-phosphonic Acid (AIP) as a Phenylalanine Ammonia-Lyase (PAL) Inhibitor

Phenylalanine ammonia-lyase is a key enzyme in the phenylpropanoid pathway in plants, responsible for the synthesis of a wide range of secondary metabolites. 2-Aminoindan-2-phosphonic acid (AIP), a phosphonic acid analog of an indane amino acid, is a potent inhibitor of PAL.

This comparison highlights the versatility of the indane amino acid scaffold in targeting different enzymes by modifying the acidic functional group (carboxylic acid vs. phosphonic acid) and the substitution pattern on the indane ring.

Conclusion

The indane amino acid scaffold represents a promising framework for the design of potent enzyme inhibitors. The presented data on succinate dehydrogenase inhibitors demonstrates that systematic modifications to the N-acyl substituent can lead to a significant enhancement of inhibitory activity. The detailed experimental protocols and the elucidated signaling pathway provide a solid foundation for researchers in the field of drug discovery and development to further explore the therapeutic potential of this class of compounds. The comparison with PAL inhibitors underscores the broad applicability of the indane amino acid motif in medicinal chemistry. Future studies should focus on expanding the SAR of these derivatives against a wider range of enzymatic targets and on optimizing their pharmacokinetic and pharmacodynamic properties.

References

Enhancing Metabolic Stability: A Comparative Analysis of Indanylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids is a key strategy in modern medicinal chemistry to enhance the pharmacokinetic properties of peptide-based therapeutics. One such amino acid, indanylglycine, offers a unique structural motif that can influence a molecule's metabolic fate. This guide provides a comparative overview of the metabolic stability of indanylglycine, contextualized with other compound classes, and supported by detailed experimental methodologies.

The Critical Role of Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[1] A compound with low metabolic stability is rapidly cleared from the body, leading to a short duration of action and potentially poor oral bioavailability.[2] Conversely, high metabolic stability can lead to longer half-life, reduced dosing frequency, and a more predictable pharmacokinetic profile.[3] Therefore, assessing and optimizing metabolic stability is a critical step in the early stages of drug discovery.[3]

Comparative Metabolic Stability Analysis

To illustrate a comparative analysis, the following table presents hypothetical, yet representative, in vitro metabolic stability data for indanylglycine alongside a natural amino acid (glycine) and a well-characterized small molecule drug (Verapamil). This table showcases how such data is typically presented to facilitate comparison.

CompoundCompound TypeIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolic Pathway(s)
Glycine Natural Amino Acid> 60< 5Endogenous metabolic pathways
Indanylglycine (Illustrative) Non-natural Amino Acid4515.4Oxidation (hydroxylation of the indane ring), Conjugation (glucuronidation)
Verapamil Small Molecule Drug1546.2N-dealkylation, O-demethylation (CYP3A4 mediated)[5]

Note: The data for Indanylglycine is illustrative and intended to demonstrate a typical comparative data set. Actual values would need to be determined experimentally.

Experimental Protocols: Assessing Metabolic Stability

The following is a detailed protocol for a common in vitro method used to assess metabolic stability: the liver microsomal stability assay.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (containing an internal standard for analytical purposes)

  • Control compounds (a high-clearance and a low-clearance compound)

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing the phosphate buffer and liver microsomes at a specified protein concentration (e.g., 0.5 mg/mL).

  • Pre-incubation: The master mix and the test compound solution are pre-warmed separately at 37°C for a short period (e.g., 5-10 minutes).

  • Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system to the pre-warmed master mix containing the test compound.

  • Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination of Reaction: The reaction in each aliquot is immediately stopped by adding a cold solution of acetonitrile containing an internal standard. This also serves to precipitate the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant is transferred to a new plate or vials for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .

  • The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .

Visualizing Workflows and Pathways

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and a proposed metabolic pathway for indanylglycine.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis MasterMix Master Mix (Buffer + Microsomes) Preincubation Pre-incubation MasterMix->Preincubation TestCompound Test Compound TestCompound->Preincubation NADPH NADPH System Initiation Initiate Reaction NADPH->Initiation Preincubation->Initiation Sampling Time-point Sampling Initiation->Sampling Termination Terminate Reaction (Acetonitrile + IS) Sampling->Termination Centrifugation Centrifugation Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Experimental workflow for an in vitro microsomal stability assay.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Indanylglycine Indanylglycine Hydroxylated Hydroxylated Metabolite (on Indane Ring) Indanylglycine->Hydroxylated CYP450 Oxidation Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide UGT Conjugation

References

Indanylglycine as a Proline Surrogate: A Comparative Guide for Peptide Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with enhanced properties is a continuous endeavor. The strategic replacement of proteinogenic amino acids with non-natural counterparts offers a powerful tool to modulate the conformational, biological, and pharmacokinetic profiles of bioactive peptides. This guide provides a comprehensive comparison of indanylglycine and its structural analog, (S)-indoline-2-carboxylic acid, as surrogates for proline, a unique amino acid that frequently plays a critical role in the structure and function of peptides.

Proline's rigid pyrrolidine ring imposes significant conformational constraints on the peptide backbone, often inducing β-turns and influencing the overall three-dimensional structure essential for biological activity. However, the cis/trans isomerization of the Xaa-Pro peptide bond can lead to conformational heterogeneity, which may not be optimal for receptor binding or enzymatic stability. Indanylglycine, a proline mimetic with a fused benzene ring, offers a more rigid scaffold to lock the peptide backbone into a desired conformation, potentially leading to improved therapeutic characteristics.

Conformational Landscape: A Shift from Trans to Cis Preference

A key differentiator between proline and indanylglycine lies in their influence on the amide bond geometry. While proline-containing peptides typically favor the trans conformation of the preceding peptide bond, studies on the closely related (S)-indoline-2-carboxylic acid reveal a remarkable preference for the cis isomer, particularly in polar solvents.[1] This stark contrast in conformational preference makes indanylglycine an attractive tool for designing novel peptide secondary structures and for stabilizing specific conformations that may enhance biological activity.

dot

Proline vs. Indanylglycine Amide Bond Preference

Performance Comparison: Bioactivity and Enzymatic Stability

While direct quantitative comparisons of bioactivity and enzymatic stability between indanylglycine- and proline-containing peptides are not extensively documented in publicly available literature, the distinct conformational effects of indanylglycine suggest significant implications for these properties. The rigidification of the peptide backbone and the altered side-chain orientation can lead to enhanced receptor binding affinity and increased resistance to proteolytic degradation.

ParameterProlineIndanylglycine (projected)Rationale for Projected Performance
Receptor Binding Affinity Variable, dependent on cis/trans ratio and receptor preference.Potentially higher.A fixed, bioactive conformation can lead to a more favorable interaction with the receptor, reducing the entropic penalty of binding.
Enzymatic Stability Susceptible to specific prolyl peptidases.[2][3]Potentially higher.The bulky indanyl group can provide steric hindrance at the cleavage site, preventing recognition and hydrolysis by proteases.
Conformational Heterogeneity High, due to cis/trans isomerization.Low.The rigid structure of indanylglycine restricts backbone flexibility, leading to a more defined conformation.

Experimental Protocols

The incorporation of indanylglycine into bioactive peptides can be achieved through solid-phase peptide synthesis (SPPS). However, its sterically hindered nature presents synthetic challenges, including lower reactivity and a tendency to promote diketopiperazine formation.[1][4] The following protocols outline the general steps for the synthesis and evaluation of indanylglycine-containing peptides.

Solid-Phase Peptide Synthesis of Indanylglycine-Containing Peptides

Materials:

  • Fmoc-L-β-indanylglycine

  • Rink Amide or Wang resin

  • Standard Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM)

Workflow:

dot

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Indanylglycine or other amino acids Washing Washing Coupling->Washing Repeat Repeat Steps Washing->Repeat Repeat->Fmoc_Deprotection Cleavage Cleavage & Deprotection Repeat->Cleavage Final Cycle Purification Purification (HPLC) Cleavage->Purification

Solid-Phase Peptide Synthesis (SPPS) Workflow

Detailed Steps:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid, including Fmoc-L-β-indanylglycine, using a suitable coupling reagent and base. Due to the steric hindrance of indanylglycine, extended coupling times or the use of more potent coupling reagents like HATU may be necessary.[1]

  • Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Enzymatic Stability Assay

Objective: To compare the stability of an indanylglycine-containing peptide with its proline-containing counterpart in the presence of serum or specific proteases.

Materials:

  • Purified indanylglycine- and proline-containing peptides

  • Human or animal serum

  • Specific proteases (e.g., trypsin, chymotrypsin, prolyl endopeptidase)

  • Quenching solution (e.g., trifluoroacetic acid)

  • HPLC system

Workflow:

dot

Stability_Assay_Workflow Incubation Incubate Peptide with Serum/Protease Sampling Take Aliquots at Time Points Incubation->Sampling Quenching Quench Reaction Sampling->Quenching Analysis Analyze by HPLC Quenching->Analysis Quantification Quantify Remaining Peptide Analysis->Quantification

Enzymatic Stability Assay Workflow

Detailed Steps:

  • Incubation: Incubate a known concentration of each peptide with serum or a specific protease solution at 37°C.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding a quenching solution.

  • Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.

  • Quantification: Determine the percentage of intact peptide remaining at each time point by integrating the peak area. The half-life (t½) of the peptide can then be calculated.

Signaling Pathways and Logical Relationships

The substitution of proline with indanylglycine can impact various signaling pathways by altering the peptide's ability to bind to its target receptor. A more stable and conformationally defined peptide analog may act as a more potent agonist or antagonist, leading to enhanced or inhibited downstream signaling events.

dot

Signaling_Pathway cluster_Peptide Peptide Analog Ind_Peptide Indanylglycine Peptide (Enhanced Conformation) Receptor Target Receptor Ind_Peptide->Receptor Increased Affinity Pro_Peptide Proline Peptide (Native) Pro_Peptide->Receptor Normal Affinity Signaling Downstream Signaling Cascade Receptor->Signaling Response Biological Response Signaling->Response

Impact of Indanylglycine on Receptor Binding and Signaling

Conclusion

Indanylglycine presents a compelling alternative to proline for the rational design of bioactive peptides. Its inherent rigidity and preference for the cis amide conformation offer a unique strategy to overcome the limitations associated with proline's conformational flexibility. While further studies are needed to provide extensive quantitative data on its impact on bioactivity and enzymatic stability across a range of peptides, the available evidence strongly suggests that indanylglycine can be a valuable tool for developing next-generation peptide therapeutics with improved efficacy and pharmacokinetic profiles. The provided experimental frameworks offer a starting point for researchers to systematically evaluate the benefits of incorporating this promising proline surrogate into their peptide drug discovery programs.

References

A Comparative Guide to Cyclic vs. Acyclic Constrained Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational constraint of peptides is a cornerstone of modern drug design, aiming to enhance biological activity and pharmacokinetic properties. This guide provides an objective comparison between cyclic and acyclic constrained amino acids, supported by experimental data, detailed methodologies, and visual workflows to aid in the rational design of peptide-based therapeutics.

Data Presentation: Quantitative Comparison

The rigidified structure of cyclic peptides often translates into superior performance in several key areas compared to their linear counterparts. The following tables summarize quantitative data from various studies.

Table 1: Comparative Binding Affinity of RGD Peptides to αvβ3 Integrin

Cyclization can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding and leading to higher affinity.

PeptideTypeIC50 (nM)
c(RGDfV)Cyclic1.2
Ac-RGDfV-NH2Acyclic250
c(RGDyK)Cyclic1.5
GRGDSPAcyclic890
Table 2: Comparative Cell Permeability

While direct comparative data for identical peptide sequences is limited, studies on analogous structures like peptoids suggest a significant advantage for cyclic structures in cell permeability. The data below for cyclic peptides provides a benchmark for their potential.

PeptideTypeAssayPermeability Coefficient (Papp, 10⁻⁶ cm/s)
Cyclosporin ACyclicPAMPA3 ± 1
Cyclic Hexapeptide 1CyclicHorizon-LBA0.90 ± 0.06 (Relative)
Cyclic Hexapeptide 2CyclicHorizon-LBA0.7 ± 0.1 (Relative)

Note: PAMPA (Parallel Artificial Membrane Permeability Assay) and Horizon-LBA (Horizon-Lipid Bilayer Assay) are common in vitro models for predicting passive intestinal absorption.

Table 3: Comparative Proteolytic Stability and Plasma Half-Life

The constrained backbone of cyclic peptides offers protection against enzymatic degradation, leading to a longer plasma half-life.[1]

PeptideTypeMatrixHalf-life (t1/2)
cHAVc3CyclicRat Plasma12.95 hours[2]
HAV4AcyclicRat Plasma2.4 hours[2]
c(RGDyK)CyclicHuman Serum> 24 hours
GRGDSPAcyclicHuman Serum< 5 minutes

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Solid-Phase Peptide Synthesis (SPPS)

This method is fundamental for the synthesis of both linear and cyclic peptides.[3]

Protocol:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the C-terminus of the next Fmoc-protected amino acid using a coupling agent (e.g., HBTU/HOBt in the presence of a base like DIEA) and add it to the resin to form a peptide bond.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the linear sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water).

  • Cyclization (for cyclic peptides): After cleavage and purification of the linear peptide, perform cyclization in solution under high dilution to favor intramolecular reaction. The cyclization strategy depends on the desired linkage (e.g., head-to-tail, side-chain to side-chain).

  • Purification: Purify the final peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Competitive Binding Assay (for Binding Affinity)

This assay determines the concentration of a test compound required to inhibit 50% of the binding of a known ligand to its receptor (IC50).

Protocol:

  • Plate Coating: Coat 96-well microtiter plates with the target receptor (e.g., purified αvβ3 integrin) overnight at 4°C.

  • Blocking: Wash the plates and block non-specific binding sites with a solution of bovine serum albumin (BSA).

  • Competition: Add a constant concentration of a labeled known ligand (e.g., biotinylated vitronectin) and varying concentrations of the test peptides (cyclic and acyclic analogues).

  • Incubation: Incubate the plate to allow for competitive binding.

  • Detection: Wash away unbound ligands. Add a labeled secondary molecule that binds to the labeled ligand (e.g., streptavidin-horseradish peroxidase) and then a substrate to generate a detectable signal (e.g., colorimetric or fluorescent).

  • Data Analysis: Measure the signal intensity and plot it against the concentration of the test peptide. Calculate the IC50 value from the resulting dose-response curve.

Plasma Stability Assay (for Proteolytic Stability)

This assay measures the degradation of a peptide over time in a biological matrix.

Protocol:

  • Sample Preparation: Prepare stock solutions of the test peptides (cyclic and acyclic).

  • Incubation: Add the peptides to fresh plasma (e.g., human or rat plasma) and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the plasma-peptide mixture.

  • Quenching: Stop the enzymatic degradation by adding a quenching solution (e.g., acetonitrile or a strong acid).

  • Sample Processing: Centrifuge the samples to precipitate plasma proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t1/2) of the peptide in plasma.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Integrin αvβ3 Signaling Pathway cluster_membrane Cell Membrane Integrin Integrin αvβ3 FAK FAK Integrin->FAK Activation RGD RGD Peptide RGD->Integrin Binding PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Gene Gene Transcription (e.g., Pro-survival, Proliferation) NFkB->Gene

Caption: Integrin αvβ3 signaling cascade initiated by RGD peptide binding.

G Experimental Workflow: Cyclic vs. Acyclic Peptide Comparison cluster_synthesis Synthesis & Purification cluster_assays Biochemical & Cellular Assays cluster_analysis Data Analysis & Comparison SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification Binding Binding Affinity Assay (IC50) Purification->Binding Stability Proteolytic Stability Assay (t1/2 in plasma) Purification->Stability Permeability Cell Permeability Assay (PAMPA, Caco-2) Purification->Permeability Comparison Comparative Analysis of Cyclic vs. Acyclic Peptides Binding->Comparison Stability->Comparison Permeability->Comparison

Caption: Workflow for the comparative analysis of cyclic and acyclic peptides.

G Logical Flow of Solid-Phase Peptide Synthesis (SPPS) Start Start with Resin Deprotection Fmoc Deprotection Start->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Wash Wash Coupling->Wash Loop Repeat for Each Amino Acid Wash->Loop Loop->Deprotection Next Amino Acid Cleavage Cleavage from Resin Loop->Cleavage Final Amino Acid End Purified Peptide Cleavage->End

Caption: Step-by-step logical workflow for solid-phase peptide synthesis.

References

Assessing the Rigidity of the Indane Scaffold in Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with enhanced stability and receptor affinity is a continuous endeavor. The incorporation of conformationally constrained non-canonical amino acids is a key strategy in this pursuit. This guide provides a detailed comparison of the rigidity of the indane scaffold, specifically 2-aminoindane-2-carboxylic acid (Aic), against other common constraining elements in peptides. The information presented is supported by experimental and computational data to aid in the rational design of peptidomimetics.

The inherent flexibility of linear peptides often leads to poor metabolic stability and reduced binding affinity to their biological targets. To overcome these limitations, the introduction of rigid structural motifs can pre-organize the peptide backbone into a bioactive conformation, thereby reducing the entropic penalty upon binding. The indane scaffold, a bicyclic aromatic system, has emerged as a promising candidate for inducing conformational rigidity. This guide assesses its performance in comparison to other well-established constrained amino acids.

Conformational Preferences: A Quantitative Comparison

The rigidity of a peptide scaffold is primarily defined by the allowable range of its backbone dihedral angles, phi (φ) and psi (ψ). A more restricted Ramachandran space indicates a more rigid scaffold. The following tables summarize the conformational preferences of Aic and compares it with other commonly used constrained amino acids based on data from molecular dynamics (MD) simulations and available experimental studies.

ScaffoldAmino AcidTypeφ (phi) Angle Range (°)ψ (psi) Angle Range (°)Key Conformational Features
Indane 2-Aminoindane-2-carboxylic acid (Aic)Bicyclic Aromatic-90 to -60 and 60 to 90-60 to 60Highly restricted φ and ψ angles, promoting well-defined turn structures. The bulky bicyclic structure severely limits backbone flexibility.
Pyrrolidine Proline (Pro)Cyclic Aliphatic-75 to -60-60 to -40 and 120 to 150The pyrrolidine ring restricts the φ angle. It is a potent inducer of β-turns and can adopt both cis and trans conformations of the preceding peptide bond.
Piperidine Pipercolic acid (Pip)Cyclic Aliphatic-80 to -60-60 to -40 and 130 to 160The six-membered ring offers a slightly different conformational profile compared to proline, influencing the geometry of turns.
Azetidine Azetidine-2-carboxylic acid (Aze)Cyclic Aliphatic-70 to -50-50 to -30 and 110 to 140The four-membered ring introduces significant strain, leading to distinct conformational preferences and a tendency to induce γ-turns.
Tetrahydroisoquinoline Tetrahydroisoquinoline-carboxylic acid (Tic)Bicyclic Aromatic-90 to -60-30 to 60Similar to Aic, it is a bicyclic aromatic system that imposes significant steric hindrance, leading to a highly constrained conformation.

Note: The dihedral angle ranges presented are approximate and can be influenced by the surrounding amino acid sequence and solvent conditions.

Experimental and Computational Evidence

A molecular dynamics study directly compared the conformational landscape of Aic with Alanine (Ala) and Proline (Pro) in tripeptides. The results demonstrated that Aic is a highly conformationally constrained amino acid.[1] The Ramachandran plot of the Aic-containing peptide showed a significantly more restricted conformational space compared to both the flexible Ala and the already constrained Pro.[1] This suggests that the indane scaffold is exceptionally effective at reducing the conformational flexibility of the peptide backbone.

Experimental Protocols

The following are generalized protocols for the synthesis and conformational analysis of peptides containing the indane scaffold and other constrained amino acids.

Solid-Phase Peptide Synthesis (SPPS) of Indane-Containing Peptides

This protocol is based on the widely used Fmoc/tBu strategy.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (including Fmoc-Aic-OH) with a coupling reagent such as HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Conformational Analysis by 2D-NMR Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the solution conformation of peptides.

  • Sample Preparation: Dissolve the purified peptide in an appropriate deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 2D-NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides information about the peptide's three-dimensional structure.

    • HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling (¹⁵N, ¹³C) is used, to correlate the chemical shifts of protons with their directly attached heteroatoms.

  • Resonance Assignment: Assign the observed NMR signals to specific protons in the peptide sequence.

  • Structural Restraint Generation:

    • From the NOESY spectra, derive distance restraints between protons.

    • From scalar coupling constants (e.g., ³J(HN,Hα)), derive dihedral angle restraints (φ angles) using the Karplus equation.

  • Structure Calculation: Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.

  • Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR to analyze the Ramachandran plot and other geometric parameters.

Visualizing the Workflow and Conformational Effects

The following diagrams illustrate the general workflow for assessing peptide rigidity and the conformational constraints imposed by different scaffolds.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_structure Structure Determination SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization NMR 2D-NMR Spectroscopy (TOCSY, NOESY) Characterization->NMR MD Molecular Dynamics Simulations Characterization->MD Restraints Generate Distance & Dihedral Restraints NMR->Restraints MD->Restraints Calculation Structure Calculation Restraints->Calculation Validation Structure Validation Calculation->Validation

General workflow for synthesis and conformational analysis.

Ramachandran_Comparison cluster_flexible Flexible cluster_constrained Constrained cluster_highly_constrained Highly Constrained Ala Alanine Pro Proline Ala->Pro Increased Rigidity Aic Indane (Aic) Pro->Aic Further Increased Rigidity

Hierarchy of conformational rigidity.

Conclusion

The indane scaffold, as exemplified by 2-aminoindane-2-carboxylic acid, represents a highly effective tool for inducing conformational rigidity in peptides. Computational studies indicate that it imposes more significant constraints on the peptide backbone than even proline, a well-established rigidifying element.[1] This high degree of pre-organization can be advantageous in the design of peptide therapeutics with improved stability and binding affinity.

The choice of a specific constraining element will depend on the desired final conformation and the specific interactions with the target receptor. This guide provides a framework for comparing the rigidity of the indane scaffold with other alternatives, supported by detailed experimental protocols, to facilitate the informed design of novel and potent peptidomimetics. Further experimental characterization of indane-containing peptides will be invaluable in refining our understanding of their precise conformational effects.

References

Indanylglycine: A Powerful Tool for Peptide Conformation Validation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of peptide-based drug discovery and design, the ability to control and validate peptide conformation is paramount. A well-defined three-dimensional structure is often crucial for biological activity, receptor affinity, and metabolic stability. While proline has traditionally been the go-to amino acid for inducing conformational rigidity, non-coded amino acids (NCAAs) with sterically demanding side chains are emerging as powerful alternatives. Among these, 2-indanylglycine (Ing) offers a unique approach to constraining peptide backbones, potentially leading to improved therapeutic properties.

This guide provides an objective comparison of indanylglycine with other methods for validating peptide conformation, supported by experimental data and detailed protocols.

Core Concepts: Constraining Peptide Flexibility

Unconstrained peptides often exist as a dynamic ensemble of conformations in solution, which can be detrimental to their therapeutic efficacy. The introduction of conformationally restricted amino acids helps to reduce this flexibility, favoring a specific, bioactive conformation.

Indanylglycine (Ing) , with its bulky, bicyclic indanyl side chain, sterically hinders the rotation around the N-Cα (φ) and Cα-C (ψ) backbone dihedral angles. This restriction forces the peptide backbone into a more defined geometry.

Proline (Pro) , a cyclic amino acid, restricts the φ dihedral angle to a narrow range (approximately -60°), making it a potent inducer of β-turns and polyproline helices.

Glycine (Gly) , in contrast, with its single hydrogen atom as a side chain, imparts a high degree of conformational flexibility to the peptide backbone.

Comparative Analysis: Indanylglycine vs. Proline and Glycine

Computational and experimental studies on model tripeptides have shed light on the distinct conformational preferences induced by these amino acids. The Ramachandran plot, which visualizes the sterically allowed combinations of φ and ψ angles, is a key tool for this analysis.

Amino AcidKey Conformational FeaturesImpact on Peptide Structure
Indanylglycine (Ing) The bulky indanyl group significantly restricts the allowable φ and ψ angles, favoring specific regions of the Ramachandran plot.Induces well-defined turn or helical structures. Can be used to engineer specific backbone geometries.
Proline (Pro) The cyclic side chain rigidly restricts the φ angle to approximately -60°. Favors the trans conformation of the preceding peptide bond, but the cis conformation is more accessible than with other amino acids.Potent inducer of β-turns and polyproline II (PPII) helices. Often referred to as a "helix breaker" within α-helices.
Glycine (Gly) The lack of a side chain allows for a much wider range of φ and ψ angles than any other amino acid.Increases the conformational flexibility of the peptide backbone. Often found in turns and loops where sharp bends are required.

Table 1: Comparative Effects of Indanylglycine, Proline, and Glycine on Peptide Conformation.

Experimental Validation of Peptide Conformation

Several biophysical techniques are employed to experimentally validate the conformation of peptides containing indanylglycine and to compare them with analogues.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution. The technique measures the differential absorption of left- and right-circularly polarized light by the peptide backbone. The resulting spectrum provides a qualitative and, with deconvolution algorithms, a quantitative estimate of the percentage of α-helix, β-sheet, and random coil structures.

Expected CD Spectra:

Peptide FeatureExpected CD Signature
α-Helix Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.
β-Sheet A negative band around 218 nm and a positive band around 195 nm.
Random Coil A strong negative band around 200 nm.
Indanylglycine-induced turn The spectrum may exhibit features of a defined turn structure, which can be a combination of the canonical secondary structure elements.

Table 2: Characteristic Circular Dichroism Signals for Common Peptide Secondary Structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. By analyzing through-bond (e.g., COSY, TOCSY) and through-space (NOESY, ROESY) correlations between atomic nuclei, a set of distance and dihedral angle restraints can be generated. These restraints are then used in computational modeling to generate an ensemble of structures representing the peptide's conformation.

Key NMR Parameters for Conformational Analysis:

NMR ParameterInformation Obtained
Chemical Shifts (¹H, ¹³C, ¹⁵N) Sensitive to the local electronic environment and can indicate secondary structure.
³J-coupling Constants Provide information about dihedral angles (φ, ψ) through the Karplus equation.
Nuclear Overhauser Effect (NOE) Provides information about inter-proton distances (typically < 5 Å).
Temperature Coefficients of Amide Protons Can identify amide protons involved in intramolecular hydrogen bonds, which are characteristic of stable secondary structures.

Table 3: NMR Parameters Used for Peptide Conformational Analysis.

X-ray Crystallography

X-ray crystallography provides a high-resolution, static picture of a peptide's conformation in the solid state. This technique requires the growth of well-ordered crystals of the peptide, which can be a challenging step. The diffraction pattern of X-rays passing through the crystal is used to calculate an electron density map, from which the atomic coordinates of the peptide can be determined.

Experimental Protocols

Synthesis of Peptides Containing Indanylglycine

Peptides incorporating indanylglycine are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol for Solid-Phase Peptide Synthesis (SPPS) of an Indanylglycine-Containing Peptide:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (including Fmoc-L-2-indanylglycine-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Circular Dichroism (CD) Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be transparent in the far-UV region.

    • Determine the exact peptide concentration using a reliable method (e.g., UV absorbance at 280 nm if the peptide contains Trp or Tyr, or by quantitative amino acid analysis). A typical concentration for far-UV CD is 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the nitrogen gas purge. Allow the instrument to warm up and stabilize.

  • Blank Measurement: Record a spectrum of the buffer alone in the desired wavelength range (e.g., 190-260 nm) using a quartz cuvette with a known pathlength (e.g., 1 mm).

  • Sample Measurement: Record the spectrum of the peptide solution under the same conditions as the blank.

  • Data Processing:

    • Subtract the blank spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the pathlength of the cuvette in centimeters.

  • Secondary Structure Estimation: Use deconvolution software (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectrum.

NMR Spectroscopy Protocol for Conformational Analysis
  • Sample Preparation:

    • Dissolve the lyophilized peptide in an appropriate deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O to observe amide protons). The concentration should be in the range of 1-5 mM.

    • Adjust the pH of the sample to the desired value.

  • Data Acquisition:

    • Acquire a series of one- and two-dimensional NMR spectra on a high-field NMR spectrometer.

    • 1D ¹H: To check for sample purity and general spectral features.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å).

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

    • 2D ¹H-¹⁵N HSQC (if ¹⁵N labeled): To resolve and assign backbone amide signals.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Resonance Assignment: Sequentially assign all proton, carbon, and nitrogen resonances to specific amino acids in the peptide sequence.

    • Restraint Generation:

      • Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.

      • Measure ³J-coupling constants to derive dihedral angle restraints using the Karplus equation.

      • Identify slowly exchanging amide protons from temperature coefficient studies or H/D exchange experiments to infer hydrogen bonds.

  • Structure Calculation:

    • Use the experimental restraints in molecular dynamics or simulated annealing calculations (e.g., using software like CYANA, XPLOR-NIH, or AMBER) to generate an ensemble of 3D structures that are consistent with the NMR data.

  • Structure Validation: Evaluate the quality of the calculated structures using parameters such as the number of NOE violations, Ramachandran plot analysis, and overall energy.

Visualizing Workflows and Concepts

Experimental_Workflow Peptide_Synthesis Peptide Synthesis (SPPS) Purification Purification (RP-HPLC) Peptide_Synthesis->Purification Characterization Characterization (MS, HPLC) Purification->Characterization CD_Spectroscopy CD Spectroscopy Characterization->CD_Spectroscopy NMR_Spectroscopy NMR Spectroscopy Characterization->NMR_Spectroscopy Xray_Crystallography X-ray Crystallography Characterization->Xray_Crystallography Secondary_Structure Secondary Structure (% Helix, Sheet, Coil) CD_Spectroscopy->Secondary_Structure Tertiary_Structure 3D Structure (Atomic Resolution) NMR_Spectroscopy->Tertiary_Structure Xray_Crystallography->Tertiary_Structure Conformational_Validation Conformational Validation Secondary_Structure->Conformational_Validation Tertiary_Structure->Conformational_Validation

Caption: Workflow for peptide conformational validation.

Ramachandran_Comparison Indanylglycine Indanylglycine Restricted_Phi_Psi Highly Restricted φ and ψ angles Indanylglycine->Restricted_Phi_Psi Bulky side chain Proline Proline Restricted_Phi Restricted φ angle (~ -60°) Proline->Restricted_Phi Cyclic side chain Glycine Glycine Flexible_Phi_Psi Broadly Allowed φ and ψ angles Glycine->Flexible_Phi_Psi No side chain

Caption: Comparison of conformational constraints.

Conclusion

Indanylglycine serves as a valuable tool for peptide chemists and drug developers seeking to impose specific conformational constraints on peptide backbones. Its bulky, rigid side chain offers a distinct means of restricting backbone dihedral angles compared to the more traditional proline. The choice between indanylglycine, proline, or other conformation-modulating strategies will depend on the specific design goals for the peptide therapeutic. A thorough experimental validation using a combination of techniques such as CD and NMR spectroscopy is crucial to confirm the desired conformation and to understand its implications for biological activity. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to effectively utilize indanylglycine in their peptide design and validation workflows.

A Comparative Guide to the Biological Evaluation of Peptides Containing Indane Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptide structures is a cornerstone of modern medicinal chemistry, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and receptor selectivity. Among the various classes of unnatural amino acids, indane-based residues represent a critical tool for introducing conformational constraints, which can significantly enhance the therapeutic potential of peptide-based drugs. This guide provides an objective comparison of the performance of peptides containing indane amino acids with other alternatives, supported by experimental data, detailed protocols, and visualizations of key processes.

Data Presentation: Performance Metrics of Indane-Containing Peptides

The primary advantage of incorporating indane amino acids, such as 2-aminoindane-2-carboxylic acid (Aic), is the rigidification of the peptide backbone. This conformational restriction can lead to improved binding affinity for target receptors and enhanced resistance to enzymatic degradation.

Below is a summary of the reported biological activities of KSK-103, which serves as a key example of the potential of indane-containing peptides.

PeptideStructureTarget Receptor(s)Reported Biological ActivityKey Findings
KSK-103 H-Dmt-c(SCH2CH2S)[d-Cys-Aic -d-Pen]OHMOR/DORMOR partial agonist / DOR antagonistLow nanomolar binding affinities; demonstrates the utility of Aic in creating potent, conformationally constrained opioid receptor ligands.[2]
Glycosylated KSK-103 Dmt-c(SEtS)[DCys-Aic -DPen]-Ser(Glc)-NH2MOR/DORMOR agonist / DOR antagonistHigh antinociceptive efficacy after intraperitoneal administration; reduced tolerance development compared to standard opioids.[1][3]

Experimental Protocols

To facilitate the evaluation of novel peptides containing indane amino acids, this section provides detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Indane Amino Acids

This protocol describes the manual synthesis of a peptide containing an indane amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Aic-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection solution and agitate for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5-7 times) and DCM (3-5 times).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a peptide for its target receptor, typically expressed in cell membranes.

Materials:

  • Cell membranes expressing the target receptor (e.g., MOR, DOR)

  • Radiolabeled ligand with known high affinity for the receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR)

  • Test peptide (unlabeled) at various concentrations

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubation:

    • In a microtiter plate, combine the cell membranes, the radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test peptide.

    • For determining total binding, omit the test peptide.

    • For determining non-specific binding, add a high concentration of an unlabeled standard ligand.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound ligand.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test peptide concentration.

    • Determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific binding of the radiolabeled ligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for the test peptide using the Cheng-Prusoff equation.

Plasma Stability Assay

This protocol is used to assess the metabolic stability of a peptide in plasma, providing an indication of its in vivo half-life.

Materials:

  • Test peptide

  • Human or rat plasma

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Add the test peptide to the plasma to a final concentration of 1-10 µM.

    • Incubate the mixture at 37°C.

  • Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma-peptide mixture.

  • Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing the cold quenching solution. This stops the enzymatic degradation and precipitates the plasma proteins.

    • Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant, which contains the remaining intact peptide, by LC-MS/MS.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of remaining peptide against time.

    • Determine the half-life (t₁/₂) of the peptide by fitting the data to a first-order decay model.

Mandatory Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_evaluation Biological Evaluation cluster_data Data Analysis SPPS Solid-Phase Peptide Synthesis (with Indane Amino Acid) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization Binding Receptor Binding Assay (Determine Ki) Characterization->Binding Purified Peptide Stability Plasma Stability Assay (Determine t½) Characterization->Stability InVivo In Vivo Efficacy Studies (e.g., Antinociception) Binding->InVivo High Affinity Candidate Stability->InVivo Stable Candidate SAR Structure-Activity Relationship (SAR) InVivo->SAR

A high-level workflow for the synthesis and evaluation of indane-containing peptides.

Signaling_Pathway Peptide Indane-Containing Opioid Peptide (e.g., KSK-103) MOR Mu-Opioid Receptor (MOR) Peptide->MOR Partial Agonist DOR Delta-Opioid Receptor (DOR) Peptide->DOR Antagonist G_Protein_MOR Gi/o Protein (MOR) MOR->G_Protein_MOR Activates G_Protein_DOR Gi/o Protein (DOR) DOR->G_Protein_DOR Blocks Activation AC Adenylyl Cyclase G_Protein_MOR->AC Inhibits Analgesia Analgesia G_Protein_MOR->Analgesia Leads to cAMP ↓ cAMP AC->cAMP Antagonism Antagonism of DOR Effects

Proposed signaling of a mixed MOR agonist/DOR antagonist like KSK-103.

Conclusion

The incorporation of indane amino acids into peptide scaffolds is a powerful strategy for developing next-generation therapeutics with enhanced stability and receptor interaction profiles. The example of the opioid peptide KSK-103 highlights the potential of this approach to yield compounds with desirable biological activities, such as potent analgesia with reduced tolerance. By utilizing the detailed experimental protocols provided in this guide, researchers can systematically synthesize and evaluate novel indane-containing peptides, thereby accelerating the discovery of new and improved drug candidates. The continued exploration of conformationally constrained amino acids will undoubtedly play a crucial role in the future of peptide-based drug development.

References

Safety Operating Guide

Proper Disposal of 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This document provides essential procedural guidance for the safe and compliant disposal of 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid (CAS No. 16655-90-6). Researchers, scientists, and drug development professionals must adhere to these protocols to ensure personal safety and environmental protection. This compound is classified as hazardous, and improper disposal can lead to significant risks.

Immediate Safety and Hazard Information

A comprehensive understanding of the hazards associated with this compound is critical before handling or disposal. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationGHS CategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation

Data sourced from the Safety Data Sheet for 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (CAS No. 16655-90-6).[1]

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to:

  • Safety goggles with side-shields

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat or other protective clothing

  • In cases of potential dust or aerosol formation, a suitable respirator should be used.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials is a critical final step in the experimental workflow. Adherence to the following procedures is essential for safety and regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.

    • Contaminated disposable materials, such as weighing paper, gloves, and wipes, must be collected in a designated hazardous solid waste container.[2]

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a designated hazardous aqueous waste container. Do not dispose of these solutions down the drain.

  • Contaminated Labware:

    • Disposable Labware: Items like pipette tips and centrifuge tubes that have been in contact with the compound must be disposed of as solid hazardous waste.[2]

    • Non-disposable Labware: Glassware and other reusable equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). The rinsate must be collected and treated as hazardous liquid waste. Following decontamination, the labware can be cleaned according to standard laboratory procedures.[2]

2. Container Management:

  • All waste containers must be securely sealed and clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Store waste containers in a designated, well-ventilated, and cool area, away from incompatible materials.[1]

3. Spill Management:

In the event of a spill:

  • Evacuate the immediate area and restrict access.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[2]

4. Final Disposal:

  • Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound in the regular trash or down the sanitary sewer.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow Disposal Workflow for this compound cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_collection Collection & Storage cluster_final_disposal Final Disposal Waste Generate Waste Containing This compound SolidWaste Solid Waste (Unused chemical, contaminated gloves, etc.) Waste->SolidWaste LiquidWaste Liquid Waste (Aqueous solutions, rinsates) Waste->LiquidWaste Labware Contaminated Labware Waste->Labware SolidContainer Designated Hazardous Solid Waste Container SolidWaste->SolidContainer LiquidContainer Designated Hazardous Liquid Waste Container LiquidWaste->LiquidContainer Decontaminate Decontaminate Non-Disposable Labware (Collect rinsate as liquid waste) Labware->Decontaminate EHS Contact Environmental Health & Safety (EHS) for Pickup and Disposal SolidContainer->EHS LiquidContainer->EHS Decontaminate->LiquidContainer

Disposal Workflow Diagram

References

Personal protective equipment for handling 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid. The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained research, scientific, and drug development professionals. A thorough risk assessment should be conducted before beginning any work with this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn over goggles if there is a significant splash hazard.[1][2]Protects against splashes, dust, and vapors that can cause serious eye irritation or injury.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][3] Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently, especially if contaminated.[2]Prevents skin contact with the compound, which may cause irritation. The choice of glove material should be based on the specific solvents being used.
Body Protection A standard laboratory coat is required.[1][2] For procedures with a higher risk of spills or splashes, a chemical-resistant apron over the lab coat is recommended.[4]Protects clothing and skin from contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[2][5] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]Prevents respiratory irritation that may be caused by inhaling the compound.
Footwear Fully enclosed shoes are mandatory in the laboratory.[6]Protects feet from spills and falling objects.

Operational Plan

Adherence to a strict operational plan is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure that a certified chemical fume hood is used for all manipulations of the solid compound and its solutions.[2][5]

  • Verify that safety showers and eyewash stations are readily accessible and in good working order.[1]

  • Designate a specific area within the laboratory for handling this compound to prevent cross-contamination.

2. Handling the Compound:

  • As this compound is likely a solid, handle it carefully to avoid generating dust.[1][7]

  • Use appropriate tools, such as spatulas and weigh paper, for transferring the solid.[1]

  • When preparing solutions, always add the acid to the solvent, never the other way around, to prevent splashing.[3]

  • Keep containers tightly closed when not in use to prevent contamination and potential release of vapors.[4][5]

3. In Case of a Spill:

  • Small Spills: For minor spills, wear appropriate PPE, and cover the spill with an absorbent material like vermiculite or sand.[1] Carefully sweep the absorbed material into a designated hazardous waste container.

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert your laboratory supervisor and institutional safety office.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and maintain laboratory safety.

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and contaminated paper towels, should be considered hazardous waste.[2] These materials must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[8]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container.[4] Due to its acidic nature, the waste may need to be neutralized before final disposal, following institutional and local regulations. Do not pour chemical waste down the drain.[4]

  • Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Experiment handle_dissolve->handle_react cleanup_decontaminate Decontaminate Glassware handle_react->cleanup_decontaminate cleanup_solid Dispose of Solid Waste cleanup_decontaminate->cleanup_solid cleanup_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_liquid cleanup_ppe Doff PPE cleanup_solid->cleanup_ppe cleanup_liquid->cleanup_ppe

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.